Product packaging for 3-Nitrocoumarin(Cat. No.:CAS No. 28448-04-6)

3-Nitrocoumarin

Número de catálogo: B1224882
Número CAS: 28448-04-6
Peso molecular: 191.14 g/mol
Clave InChI: YTCVPEZECJYZRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Nitrocoumarin, also known as this compound, is a useful research compound. Its molecular formula is C9H5NO4 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO4 B1224882 3-Nitrocoumarin CAS No. 28448-04-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5NO4/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCVPEZECJYZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384106
Record name 3-nitrochromen-2-one
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28448-04-6
Record name 3-nitrochromen-2-one
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Record name 3-nitro-2H-chromen-2-one
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Record name 3-Nitrocoumarin
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Nitrocoumarin

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (3-NC), a potent and selective inhibitor of Phospholipase C-γ (PLC-γ).[1][2][3] The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental methodologies.

Core Physicochemical Data

This compound (also known as 3-nitro-2H-chromen-2-one) is a coumarin derivative with the molecular formula C₉H₅NO₄ and a molecular weight of 191.14 g/mol .[2][4] Its chemical structure is characterized by a coumarin core with a nitro group substituted at the C3 position.

A summary of the key physicochemical properties for this compound and related isomers is presented below. It is important to note that specific values can vary between different isomers of nitrocoumarin.

PropertyValue for this compoundValue for 6-NitrocoumarinValue for 4-Hydroxy-3-nitrocoumarin
CAS Number 28448-04-6[2][3]2725-81-7[5]20261-31-8[6]
Molecular Formula C₉H₅NO₄[4]C₉H₅NO₄[5]C₉H₅NO₅[6]
Molecular Weight 191.14 g/mol [4]191.14 g/mol [5]207.14 g/mol [6]
Appearance Light yellow to yellow solid[7]White to off-white crystalline powder[5]-
Melting Point -186 °C[5][8]172 °C (decomposes)[9]
Boiling Point -394.3 °C at 760 mmHg[5]288.4 °C at 760 mmHg[9]
Density -1.482 g/cm³[5]1.63 g/cm³[9]
pKa (Predicted) --4.50 ± 1.00[9]

The solubility of this compound is a critical parameter for its use in biological assays and formulation development. It exhibits high solubility in dimethyl sulfoxide (DMSO).

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (523.18 mM)[1][10]Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[7]
DMSO 90 mg/mL (470.86 mM)[3]Sonication is recommended to aid dissolution.[3]

To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1][2] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2][7]

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Complete and unambiguous assignment of ¹H and ¹³C NMR spectra is crucial for structural verification. This is typically achieved using a combination of 1D and 2D NMR experiments, including COSY, NOESY, HSQC, and HMBC.[11][12] For a series of related 4-arylamino-3-nitrocoumarin derivatives, the characteristic proton signal for the N-H group appears as a broad singlet around 10.07 ppm in DMSO-d₆.[12]

IR spectroscopy helps in identifying the key functional groups within the molecule. For a related derivative, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, characteristic absorption bands include:

  • N-H stretching: 3284 cm⁻¹[11]

  • C=O stretching (lactone): 1733 cm⁻¹[11]

  • NO₂ stretching: 1526 and 1324 cm⁻¹[11]

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be employed for quantitative analysis and pKa determination.[13][14] The absorption spectra are typically calculated using time-dependent density functional theory (TD-DFT) for theoretical confirmation.[15][16]

Experimental Protocols & Methodologies

Several methods exist for the synthesis of nitrocoumarins, primarily involving the nitration of a coumarin precursor.

General Protocol for Nitration of a Coumarin Derivative: [17][18]

  • Dissolution: Dissolve the starting coumarin material (e.g., 4-hydroxycoumarin) in a suitable solvent such as glacial acetic acid.[17][19]

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[18][20]

  • Addition: Add the nitrating mixture dropwise to the cooled coumarin solution while maintaining the temperature between 0-5 °C. The reaction temperature and time are critical factors in determining the resulting isomer.[17][18]

  • Reaction: Stir the resulting solution at low temperature. Reaction times can vary from a few hours to overnight.

  • Quenching: Upon completion, pour the reaction mixture over ice to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitrocoumarin derivative.

A one-pot, metal-free synthesis of 3-nitrocoumarins from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent has also been reported.[21]

The characterization of physicochemical properties relies on a suite of standard analytical techniques.[22]

  • Spectroscopy (NMR, IR, UV-Vis): Used for chemical structure determination and confirmation.[22]

  • Chromatography (HPLC, GC): Employed to assess purity and stability.[22]

  • Mass Spectrometry (MS): Analyzes molecular weight and provides structural information.[22][23]

  • pKa Determination: Can be determined experimentally using UV-Vis spectrophotometry by measuring absorbance changes across a range of pH values.[14]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_char Characterization Methods start Starting Materials (e.g., Aryl Alkynoate) synthesis Synthesis (Nitrative Cyclization) start->synthesis product Crude this compound synthesis->product purification Isolation & Purification (Chromatography) final Pure this compound purification->final product->purification char Physicochemical Characterization NMR NMR char->NMR IR IR char->IR MS Mass Spec char->MS UV UV-Vis char->UV final->char

Caption: General workflow for synthesis and characterization.

This compound is a known inhibitor of the Phospholipase C-γ (PLC-γ) signaling pathway, which plays a role in various cellular processes by affecting calcium signaling.[7]

RTK Receptor Tyrosine Kinase (RTK) PLCG PLC-γ RTK->PLCG Activates PIP2 PIP₂ PLCG->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Inhibitor This compound Inhibitor->PLCG Inhibits

Caption: Inhibition of the PLC-γ pathway by this compound.

References

3-Nitrocoumarin mechanism of action as a phospholipase C inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrocoumarin has been identified as a potent inhibitor of phospholipase C (PLC), a critical enzyme in cellular signal transduction. By blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), this compound effectively curtails the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium signaling and protein kinase C (PKC) activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a PLC inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While the primary research has focused on fungal PLCs, the information presented herein serves as a foundational resource for further investigation into its effects on mammalian PLC isozymes and its potential as a pharmacological tool or therapeutic lead.

Introduction to Phospholipase C and the Role of this compound

Phospholipase C (PLC) enzymes are a family of intracellular and membrane-associated enzymes that play a crucial role in signal transduction.[1] They catalyze the hydrolysis of the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[2] DAG remains in the plasma membrane where it activates protein kinase C (PKC).[2] This signaling cascade is fundamental to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion.

There are several isozymes of PLC in mammals, categorized into six families: β, γ, δ, ε, ζ, and η.[1] These isozymes are activated by a variety of upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Given their central role in cellular signaling, dysregulation of PLC activity has been implicated in various diseases, making them attractive targets for drug development.

This compound is a small molecule that has been identified as an inhibitor of PLC.[3] Its inhibitory action blocks the generation of IP3, thereby interfering with the downstream calcium signaling pathway.[4] This property makes this compound a valuable tool for studying PLC-mediated cellular events.

Quantitative Data on PLC Inhibition by this compound

The publicly available quantitative data on the inhibitory activity of this compound against PLC is primarily focused on fungal enzymes. To date, detailed kinetic studies and IC50 values against a comprehensive panel of mammalian PLC isozymes are not widely reported in the peer-reviewed literature.

Enzyme/Organism Assay Type IC50 Reference
Phospholipase C (Plc1)in vitro enzyme assay57 nM[3]
Saccharomyces cerevisiae
Phospholipase Cin vitro enzyme assay10 µg/mL[4]
Neurospora crassa

Note: The lack of extensive data on mammalian PLC isozymes represents a significant knowledge gap and an area for future research.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of phospholipase C activity. By binding to the enzyme, it prevents the catalytic hydrolysis of PIP2. This leads to a reduction in the intracellular levels of IP3 and DAG, the two key second messengers produced by PLC. The consequence of reduced IP3 is the attenuation of calcium release from the endoplasmic reticulum, a hallmark of PLC activation.[4]

The precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound has not been definitively established in the available literature. Similarly, the specific binding site of this compound on the PLC enzyme remains to be elucidated. Further biochemical and structural studies are required to fully characterize the molecular interactions between this compound and its target.

Experimental Protocols

The following is a detailed, generalized protocol for an in vitro phospholipase C inhibition assay, based on methods commonly used in the field. This protocol is suitable for determining the IC50 of inhibitors such as this compound.

In Vitro Phospholipase C Inhibition Assay using Radiolabeled Substrate

1. Principle:

This assay measures the activity of PLC by quantifying the amount of radiolabeled inositol 1,4,5-trisphosphate ([³H]IP3) produced from the hydrolysis of its substrate, phosphatidylinositol 4,5-bisphosphate ([³H]PIP2). The inhibition of PLC by a compound is determined by measuring the reduction in [³H]IP3 formation in the presence of the inhibitor.

2. Materials:

  • Purified recombinant phospholipase C (e.g., human PLCγ1)

  • [³H]Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)

  • Unlabeled phosphatidylinositol 4,5-bisphosphate (PIP2)

  • Phosphatidylserine (PS)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, and 0.04 mg/ml fatty acid-free BSA.[5]

  • This compound (or other test inhibitor) dissolved in DMSO

  • Quench Solution: 10% (v/v) trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Wash Buffer: 1 M ammonium formate / 0.1 M formic acid

  • Elution Buffer: 2 M ammonium formate

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

3. Procedure:

  • Substrate Preparation:

    • Prepare mixed micelles or liposomes containing [³H]PIP2 and unlabeled PIP2, along with phosphatidylserine. A typical molar ratio is 1:10:20 ([³H]PIP2:PIP2:PS).

    • The lipids are dried under a stream of nitrogen and then resuspended in the assay buffer by sonication or vortexing to form vesicles.

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified PLC enzyme to the desired concentration in ice-cold assay buffer.

    • Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, the diluted this compound solution (or DMSO for control), and the diluted PLC enzyme.

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the prepared substrate vesicles.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Product Separation:

    • Stop the reaction by adding the cold quench solution (10% TCA).

    • Add a carrier protein (e.g., BSA) to aid in the precipitation of lipids and proteins.

    • Centrifuge the tubes to pellet the precipitated material.

    • The supernatant, containing the soluble [³H]IP3, is collected.

    • Apply the supernatant to a Dowex AG1-X8 column to separate the [³H]IP3 from other inositol phosphates and unreacted substrate.

    • Wash the column with the wash buffer.

    • Elute the [³H]IP3 with the elution buffer.

  • Quantification:

    • Add the eluted fraction to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percentage of PLC activity for each inhibitor concentration relative to the control (DMSO).

  • Plot the percentage of activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using the DOT language, illustrate the phospholipase C signaling pathway and a typical experimental workflow for inhibitor screening.

PLC_Signaling_Pathway GPCR GPCR / RTK G_Protein Gq / Tyrosine Kinase GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Inhibitor This compound Inhibitor->PLC inhibits

Caption: PLC signaling pathway and the point of inhibition by this compound.

PLC_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor incubation Pre-incubate PLC with Inhibitor prep_reagents->incubation prep_inhibitor->incubation start_reaction Initiate Reaction with Substrate incubation->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Quench Reaction incubate_reaction->stop_reaction product_separation Separate Product (IP3) from Substrate (PIP2) stop_reaction->product_separation quantification Quantify Product Formation (e.g., Scintillation Counting) product_separation->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for a PLC inhibition assay.

Conclusion and Future Directions

This compound is a valuable tool for the study of phospholipase C-mediated signaling pathways, with potent inhibitory activity demonstrated against fungal PLCs. Its mechanism of action involves the direct inhibition of the enzyme, leading to a blockage in the production of IP3 and subsequent calcium signaling. However, a comprehensive understanding of its effects on mammalian PLC isozymes is currently lacking.

Future research should focus on:

  • Isozyme Selectivity: Determining the IC50 and Ki values of this compound against a panel of human PLC isozymes (β, γ, δ, ε, ζ, and η) to understand its selectivity profile.

  • Kinetic Characterization: Elucidating the kinetic mechanism of inhibition (competitive, non-competitive, etc.) for different PLC isozymes.

  • Structural Biology: Solving the co-crystal structure of this compound bound to a PLC enzyme to identify its binding site and guide the design of more potent and selective inhibitors.

  • Cellular and In Vivo Studies: Investigating the effects of this compound in various cell-based models and in vivo to validate its mechanism of action and explore its therapeutic potential.

Addressing these research gaps will not only provide a more complete picture of this compound's pharmacological profile but also contribute to the development of novel modulators of PLC signaling for therapeutic applications.

References

The Biological Activity of 3-Nitrocoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone compounds ubiquitous in nature, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological properties. The introduction of a nitro group at the C3 position of the coumarin scaffold gives rise to 3-nitrocoumarin derivatives, a chemical class that has demonstrated significant and diverse biological activities. This structural modification often enhances the potency and modulates the mechanism of action, making these derivatives promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, including their anticancer, antimicrobial, and enzyme-inhibitory effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development in this field.

Anticancer Activity

This compound derivatives have emerged as potent cytotoxic agents against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Several studies have highlighted the antiproliferative effects of this class of compounds. For instance, certain 4-arylamino-3-nitrocoumarin analogues have been found to target the DNA-Topoisomerase I complex, a critical enzyme in DNA replication, thereby leading to cell death.[1] A specific thiazolidinylidene derivative from this series demonstrated a half-maximal inhibitory concentration (IC50) of 21 μM against the KB-3-1 human cervix carcinoma cell line. Another study on 3-(4-nitrophenyl)coumarin derivatives revealed that a compound bearing acetoxy groups at the C7 and C8 positions exhibited a half-maximal cytotoxic concentration (CC50) of 18.2 µM against PC-3 human prostate cancer cells.[2] Furthermore, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one has been shown to induce cytotoxicity in colon cancer cells by up-regulating the expression of pro-apoptotic proteins like BAX.[3]

The collective evidence points to the this compound scaffold as a valuable template for the design of novel anticancer agents. The key is to understand the structure-activity relationships that govern their potency and selectivity against different cancer types.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValue (µM)Reference(s)
3-(4-nitrophenyl)coumarin derivative (3a)PC-3 (Prostate)CC5018.2[2]
4-Arylamino-3-nitrocoumarin derivativeKB-3-1 (Cervix)IC5021[1]
Tacrine-coumarin hybrid (7b)A549 (Lung)IC5021.22[2]
Tacrine-coumarin hybrid (7a)A549 (Lung)IC5027.04[2]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. This compound derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

The presence and position of the nitro group on the coumarin ring system appear to be crucial for antibacterial efficacy. A study of 3-arylcoumarins demonstrated that derivatives with a nitro group at the C6 position of the coumarin moiety were active against Staphylococcus aureus, with zones of inhibition ranging from 14 to 32 mm.[4] In this series, a derivative with a nitro group at the C6 position and a methyl group on the C3-aryl ring showed a minimum inhibitory concentration (MIC) of 32 µg/mL.[4][5] Another series of 3-aryl-6-nitrocoumarins showed that a compound with a meta-nitro substituent on the 3-aryl ring was more potent (MIC = 32 µg/mL) against S. aureus than its para-substituted counterpart (MIC = 128 µg/mL).[4] These findings underscore the importance of the substitution pattern in optimizing antibacterial activity.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative ClassMicrobial StrainActivity MetricValueReference(s)
3-(m-Nitrophenyl)-6-nitrocoumarinStaphylococcus aureusMIC32 µg/mL[4]
3-(p-Nitrophenyl)-6-nitrocoumarinStaphylococcus aureusMIC128 µg/mL[4]
3-(p-Bromophenyl)-6-nitrocoumarinStaphylococcus aureusMIC256 µg/mL[4][5]
3-(p-Methylphenyl)-6-nitrocoumarinStaphylococcus aureusMIC32 µg/mL[4]
6-Nitrocoumarin DerivativesStaphylococcus aureusZone of Inhibition14 - 32 mm[4]

Enzyme Inhibition

Beyond direct cytotoxicity and antimicrobial action, this compound derivatives are notable for their ability to selectively inhibit specific enzymes, implicating them in various therapeutic areas.

Phospholipase C (PLC) Inhibition

One of the most well-documented activities of the parent compound, this compound, is its potent inhibition of Phospholipase C (PLC).[6][7][8][9][10] PLC is a crucial enzyme in cellular signaling that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a fundamental process in cellular communication. By inhibiting PLC, this compound effectively blocks this signaling cascade. It has been shown to be a powerful in vitro inhibitor of yeast Plc1 protein with an IC50 value of just 57 nM.[6] This specific mechanism makes this compound a valuable tool for studying PLC-dependent pathways and a potential lead for developing drugs targeting diseases with aberrant PLC activity.

PLC_Pathway_Inhibition Inhibition of the Phospholipase C (PLC) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers Inhibitor This compound Inhibitor->PLC inhibits

Inhibition of the Phospholipase C (PLC) Signaling Pathway
Other Enzyme Targets

The inhibitory profile of coumarins extends to other enzyme families, although specific data for 3-nitro derivatives are less abundant.

  • Carbonic Anhydrases (CAs): Coumarins are known to act as prodrug inhibitors of CAs, enzymes involved in pH regulation and linked to diseases like cancer and glaucoma. The coumarin lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the active site.

  • Topoisomerases: As mentioned in the anticancer section, certain this compound derivatives can inhibit topoisomerases, interfering with DNA metabolism and leading to cancer cell death.[1][11]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

CompoundEnzyme TargetActivity MetricValueReference(s)
This compoundYeast Phospholipase C (Plc1)IC5057 nM[6]

Note: The Ki (inhibition constant) provides a more absolute measure of inhibitor potency than IC50, as IC50 values can be dependent on experimental conditions like substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki under specific conditions.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of this compound derivatives.

Workflow_Diagram General Workflow for Biological Activity Screening cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In Vitro Biological Screening Assays (e.g., MTT, Diffusion) Characterization->Screening Data Data Collection (IC50, MIC, etc.) Screening->Data Analysis Data Analysis & SAR Studies Data->Analysis Conclusion Conclusion & Lead Identification Analysis->Conclusion

General Workflow for Biological Activity Screening
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. The formation of purple precipitate should be visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial agents.[16][17][18][19][20]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Protocol:

  • Inoculum Preparation: Aseptically pick several isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[19]

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[19]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper. The size of the zone indicates the susceptibility of the bacterium to the compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This is a highly accurate method to measure the catalytic activity and inhibition of carbonic anhydrase.[21][22][23][24][25]

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which causes a change in pH. This pH change is monitored in real-time using a pH indicator (like Phenol Red) in a stopped-flow spectrophotometer. The initial rate of the reaction is measured, and the inhibition constant (Ki) is determined by assessing how this rate changes in the presence of different concentrations of the inhibitor.

Protocol:

  • Reagent Preparation: Prepare a buffered solution (e.g., Tris buffer) containing a pH indicator and the desired concentration of the purified CA enzyme isoform. Prepare a separate CO2-saturated water solution by bubbling CO2 gas into ice-cold water.

  • Stopped-Flow Instrument Setup: The two solutions (enzyme and CO2-saturated water) are loaded into separate syringes of the stopped-flow instrument, which is temperature-controlled (often at 25°C).

  • Reaction Initiation and Measurement: The instrument rapidly mixes the contents of the two syringes, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds to seconds).

  • Inhibition Assay: To measure inhibition, the enzyme is pre-incubated with various concentrations of the this compound derivative before being mixed with the CO2 solution.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance curves. These rates are then plotted against the inhibitor concentration to determine the IC50 value. The IC50 can be further converted to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the enzyme's Michaelis-Menten constant (Km).

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of biologically active molecules. The evidence clearly demonstrates their significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. Their ability to induce apoptosis in cancer cells, inhibit the growth of pathogenic bacteria, and selectively modulate key signaling enzymes like Phospholipase C highlights the value of the this compound scaffold in medicinal chemistry.

Future research should focus on several key areas. Firstly, expanding the library of derivatives through targeted synthesis will allow for a more detailed exploration of structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity. Secondly, a deeper investigation into the mechanisms of action, particularly for anticancer and antimicrobial effects, is crucial for rational drug design. Finally, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of the most promising lead compounds. Continued interdisciplinary efforts in this field hold the promise of translating these fascinating molecules into next-generation therapeutic agents.

References

Spectroscopic and Synthetic Profile of 3-Nitrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-nitrocoumarin, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.79s-H-4
7.86dd7.9, 1.6H-5
7.78ddd8.6, 7.3, 1.6H-7
7.52d8.6H-8
7.48t7.6H-6

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
155.1C-2
154.7C-8a
141.4C-4
135.5C-7
131.7C-3
129.8C-5
125.6C-6
119.5C-4a
117.1C-8

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1745StrongC=O (Lactone)
1610, 1580MediumC=C (Aromatic)
1535StrongNO₂ (Asymmetric stretch)
1340StrongNO₂ (Symmetric stretch)
1250StrongC-O-C (Ester)
760StrongC-H (Ortho-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
191100[M]⁺ (Molecular Ion)
16140[M - NO]⁺
14535[M - NO₂]⁺
11760[M - NO₂ - CO]⁺
8955[M - NO₂ - 2CO]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of coumarin.

Materials:

  • Coumarin

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

Procedure:

  • A solution of coumarin in acetic anhydride is prepared.

  • The solution is cooled in an ice bath.

  • A mixture of fuming nitric acid and glacial acetic acid is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at a low temperature for several hours.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

  • The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

Mass Spectrometry (MS):

  • A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of characterizing a synthesized compound like this compound using various spectroscopic methods is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation of this compound NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Discovery and In-Depth Technical History of 3-Nitrocoumarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the synthesis, physicochemical properties, and biological significance of 3-Nitrocoumarin, a potent signaling inhibitor and versatile chemical intermediate.

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data relating to this compound. Designed for researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, its crucial role as a selective inhibitor of Phospholipase C (PLC), and its applications as a precursor in the synthesis of complex bioactive molecules.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the broader history of coumarin chemistry. The first synthesis of the parent coumarin ring was achieved by William Henry Perkin in 1868 through the reaction that now bears his name, the Perkin reaction. This foundational discovery paved the way for the exploration of a vast array of coumarin derivatives.

While a definitive first synthesis of this compound is not easily pinpointed in seminal literature, its preparation is a logical extension of established nitration techniques applied to the coumarin scaffold. Early methods for the synthesis of nitrocoumarins often involved the direct nitration of a pre-formed coumarin ring or the use of nitro-substituted starting materials in classical coumarin syntheses like the Perkin or Pechmann reactions.

A common and historically significant approach to obtaining 3-nitro-substituted coumarins involves the nitration of 4-hydroxycoumarin. This reaction, typically carried out using a mixture of nitric acid and a strong acid like sulfuric or acetic acid, yields 4-hydroxy-3-nitrocoumarin, a key intermediate that can be further modified.

Modern Synthetic Methodologies

In recent years, more refined and efficient methods for the synthesis of this compound and its derivatives have been developed, offering advantages in terms of yield, selectivity, and milder reaction conditions.

One notable modern approach is a one-pot, metal-free synthesis from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent. This method proceeds via a radical-triggered nitrative cyclization in a cascaded manner.[1]

Another key strategy involves the nitration of 4-hydroxycoumarin with a mixture of glacial acetic acid and concentrated nitric acid to produce 4-hydroxy-3-nitrocoumarin.[2] This intermediate is then used to synthesize a variety of other compounds, including 4-chloro-3-nitrocoumarin, a versatile precursor for further functionalization.

The following diagram illustrates a general workflow for the synthesis of this compound derivatives starting from 4-hydroxycoumarin.

G cluster_legend Legend A 4-Hydroxycoumarin B Nitration (HNO3/CH3COOH) A->B C 4-Hydroxy-3-nitrocoumarin B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-3-nitrocoumarin D->E F Further Functionalization (e.g., Nucleophilic Substitution) E->F Reagent/Condition Reagent/Condition Chemical Compound Chemical Compound

Synthesis workflow for this compound derivatives.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28448-04-6[3]
Molecular Formula C₉H₅NO₄[3]
Molecular Weight 191.14 g/mol [3]
Appearance Pale yellow solid
Melting Point 172 °C (decomposes)

Table 2: Spectroscopic Data for this compound and its Derivatives

Data Type Key Features Reference
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the substitution pattern on the coumarin ring.[4][5]
¹³C NMR The carbonyl carbon of the lactone typically resonates around 160 ppm. Aromatic carbons appear in the range of 115-155 ppm.[4]
IR (Infrared) Characteristic peaks include strong C=O stretching of the lactone (around 1730 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1340 cm⁻¹, respectively).[4]
Mass Spec. The molecular ion peak is observed, with fragmentation patterns often involving the loss of CO and NO₂.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Phospholipase C (PLC), a crucial enzyme in cellular signaling pathways.[6] Specifically, it has been shown to be a powerful inhibitor of the yeast Plc1 protein with an IC₅₀ of 57 nM.[6]

The Phospholipase C (PLC) Signaling Pathway

PLC enzymes cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The diagram below illustrates the canonical PLC signaling pathway and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor (e.g., GPCR, RTK) PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response IP3R IP3 Receptor IP3->IP3R Ca_release Ca²⁺ Release Ca_release->PKC_inactive IP3R->Ca_release Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Nitrocoumarin This compound Nitrocoumarin->PLC Inhibition

PLC signaling pathway and inhibition by this compound.
Antibacterial Activity

Derivatives of this compound have also demonstrated notable antibacterial activity. For instance, certain amino/nitro substituted 3-arylcoumarins have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some of these compounds are presented in the table below.

Table 3: Antibacterial Activity of Selected 3-Arylcoumarin Derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
3-(3'-Nitrophenyl)-6-nitrocoumarin --[1]
3-(3'-Aminophenyl)-6-aminocoumarin --[1]

Note: Specific MIC values for the parent this compound were not available in the reviewed literature. The table highlights the antibacterial potential of the broader class of nitro-substituted coumarins.

Experimental Protocols

General Protocol for the Nitration of a Substituted Coumarin

This protocol is a representative example for the nitration of a hydroxy-substituted coumarin, a common method to introduce the nitro group at the 3-position.

Materials:

  • Substituted 4-hydroxycoumarin

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH) or Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted 4-hydroxycoumarin in glacial acetic acid or concentrated sulfuric acid in a flask, with stirring, in an ice bath to maintain a low temperature (0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and the corresponding acid (acetic or sulfuric) dropwise to the coumarin solution while maintaining the low temperature and continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period (e.g., several hours to overnight).

  • Pour the reaction mixture onto crushed ice to precipitate the crude nitro-substituted coumarin.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure nitrocoumarin derivative.

The following diagram outlines the key steps in this experimental workflow.

G Start Start Dissolve Dissolve Coumarin in Acid (0-5 °C) Start->Dissolve Add_Nitrating_Mixture Add Nitrating Mixture Dropwise (0-5 °C) Dissolve->Add_Nitrating_Mixture Stir Stir at Low Temperature Add_Nitrating_Mixture->Stir Precipitate Precipitate on Ice Stir->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Recrystallize Recrystallize from Solvent Filter_Wash->Recrystallize End Pure Nitrocoumarin Recrystallize->End

Experimental workflow for coumarin nitration.
Assay for Phospholipase C (PLC) Activity Inhibition

This is a general protocol for determining the inhibitory effect of a compound like this compound on PLC activity, often using a radiolabeled substrate.

Materials:

  • Purified PLC enzyme

  • Radiolabeled substrate (e.g., [³H]phosphatidylinositol 4,5-bisphosphate, [³H]PIP₂)

  • Lipid vesicles (liposomes)

  • Assay buffer

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation counter and vials

  • Quenching solution (e.g., a mixture of chloroform, methanol, and HCl)

Procedure:

  • Prepare lipid vesicles containing the radiolabeled substrate, [³H]PIP₂.

  • In a reaction tube, combine the assay buffer, purified PLC enzyme, and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the [³H]PIP₂-containing vesicles.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37 °C).

  • Terminate the reaction by adding a quenching solution.

  • Separate the aqueous phase (containing the radiolabeled product, [³H]IP₃) from the organic phase (containing the unreacted substrate).

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a molecule of significant interest due to its historical roots in classical organic synthesis and its contemporary relevance as a potent biological tool. Its role as a selective inhibitor of Phospholipase C provides a valuable probe for dissecting cellular signaling pathways and presents a potential scaffold for the development of therapeutic agents targeting diseases where PLC activity is dysregulated. Furthermore, the versatile chemistry of the nitrocoumarin core continues to be exploited in the synthesis of novel heterocyclic compounds with a wide range of biological activities. Future research will likely focus on elucidating the precise molecular interactions between this compound and its biological targets, optimizing its inhibitory activity and selectivity for different PLC isozymes, and expanding its synthetic utility in the creation of next-generation pharmaceuticals.

References

3-Nitrocoumarin as a Potent In Vitro Inhibitor of Phospholipase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocoumarin is a synthetic derivative of coumarin that has emerged as a significant subject of study in the field of enzyme inhibition. This technical guide provides an in-depth overview of the in vitro studies on the enzymatic inhibition properties of this compound, with a primary focus on its effects on Phospholipase C (PLC). This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Core Focus: Inhibition of Phospholipase C

In vitro studies have identified this compound as a potent and selective inhibitor of Phospholipase C (PLC), a crucial class of enzymes involved in cellular signaling pathways.[1][2][3] Specifically, it has been characterized as an inhibitor of the gamma isoform, PLCγ.[3] The inhibitory action of this compound on PLC disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium signaling.

Quantitative Inhibition Data

The inhibitory potency of this compound against Phospholipase C has been quantified in several in vitro studies. The available data, primarily presented as IC50 values, are summarized in the table below.

Enzyme TargetOrganismIC50 ValueReference
Phospholipase C (Plc1 protein)Saccharomyces cerevisiae (budding yeast)57 nM[1][2]
Phospholipase CNeurospora crassa10 µg/mL

Note: Further details on the kinetic parameters, such as the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive), are not extensively documented in the currently available literature.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's IC50 against PLC are not fully elaborated in the public domain, a general methodology can be inferred from standard in vitro PLC inhibition assays. A commonly employed method involves a fluorogenic substrate to measure enzyme activity.

General Protocol for In Vitro PLC Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory effect of a compound like this compound on PLC activity in vitro.

1. Reagents and Materials:

  • Purified Phospholipase C enzyme (e.g., PLCγ)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorogenic PLC substrate (e.g., a synthetic substrate that releases a fluorescent molecule upon cleavage by PLC)

  • Assay buffer (specific composition depends on the enzyme and assay requirements, but typically includes a buffering agent like Tris-HCl, and may contain Ca²⁺ ions, which are often required for PLC activity)

  • 96-well or 384-well microplates (black, for fluorescence assays)

  • Plate reader capable of fluorescence detection

2. Experimental Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified PLC enzyme in the assay buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Include control wells:

      • Positive control: Enzyme without any inhibitor.

      • Negative control: Assay buffer and substrate without the enzyme.

      • Vehicle control: Enzyme with the same concentration of solvent (e.g., DMSO) as the inhibitor wells.

  • Enzyme-Inhibitor Pre-incubation: Add the purified PLC enzyme to all wells except the negative control. Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The readings should be taken at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Normalize the reaction rates of the inhibitor-treated wells to the rate of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PLC_Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP₂ PLC Phospholipase C (PLC) PIP2->PLC Substrate DAG DAG PKC_activation PKC Activation DAG->PKC_activation PLC->DAG IP3 IP₃ PLC->IP3 3_Nitrocoumarin This compound 3_Nitrocoumarin->PLC Inhibition Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Caption: The inhibitory effect of this compound on the Phospholipase C signaling pathway.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) start->reagent_prep assay_setup Set Up Microplate Assay (Controls and Inhibitor Dilutions) reagent_prep->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Measure Fluorescence Over Time reaction_initiation->data_acquisition data_analysis Analyze Data (Calculate Rates, Plot Inhibition Curve) data_acquisition->data_analysis determine_ic50 Determine IC₅₀ Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Conclusion

This compound stands out as a potent in vitro inhibitor of Phospholipase C, with notable activity against both yeast and mammalian forms of the enzyme. The quantitative data, though currently limited to IC50 values, underscores its potential as a valuable tool for studying PLC-mediated signaling pathways and as a lead compound in drug discovery efforts. The provided general experimental protocol offers a foundational approach for further investigation into its inhibitory characteristics. Future research focusing on detailed kinetic studies to elucidate the precise mechanism of inhibition will be crucial for a more complete understanding of this compound's interaction with Phospholipase C and for advancing its potential therapeutic applications.

References

Unlocking the Antibacterial Potential of 3-Arylcoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, 3-arylcoumarins, a class of organic compounds of both natural and synthetic origin, have emerged as a promising scaffold. Their unique structural features and demonstrated efficacy against a range of bacterial pathogens, including multi-drug resistant strains, have positioned them as a focal point for intensive research and development. This technical guide provides a comprehensive overview of the antibacterial properties of 3-arylcoumarins, detailing their activity, mechanisms of action, and the experimental protocols crucial for their evaluation.

Antibacterial Activity of 3-Arylcoumarin Derivatives

The antibacterial potency of 3-arylcoumarins is significantly influenced by the nature and position of substituents on both the coumarin nucleus and the 3-aryl ring. Extensive research has quantified this activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and zone of inhibition measurements.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Arylcoumarins against Gram-Positive Bacteria
CompoundBacterial StrainMIC (µg/mL)Reference
3-(3′-methylphenyl)-6-nitrocoumarinStaphylococcus aureus8[1]
5,7-Dihydroxy-3-phenylcoumarinStaphylococcus aureus11[1][2]
Bacillus cereus11[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)22[1][2]
Listeria monocytogenes44[1][2]
6-Nitro-3-arylcoumarin derivativesStaphylococcus aureus14-32 (inhibition zone in mm)[3]
DFC5Aerobic bacteria1.23-2.60[4]
Table 2: Minimum Inhibitory Concentration (MIC) of 3-Arylcoumarins against Gram-Negative Bacteria
CompoundBacterial StrainMIC (µg/mL)Reference
Amino/nitro substituted 3-arylcoumarinsEscherichia coliGenerally inactive[3]
Hydroxy-3-arylcoumarinsGram-negative strains>350-500[1]

Note: The data clearly indicates that 3-arylcoumarins generally exhibit greater potency against Gram-positive bacteria. The reduced susceptibility of Gram-negative bacteria is often attributed to their outer membrane, which acts as an effective permeability barrier.[1][2]

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of coumarin-based compounds, including 3-arylcoumarins, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial agents.[5][6]

  • DNA Gyrase (GyrB subunit): 3-Arylcoumarins are known to competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[7] This inhibition prevents the negative supercoiling of bacterial DNA, a process crucial for DNA compaction and replication.

  • Topoisomerase IV (ParE subunit): Similar to their action on DNA gyrase, these compounds can also target the ParE subunit of topoisomerase IV, which is responsible for decatenating daughter chromosomes after replication.[8]

The inhibition of these essential enzymes leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. Molecular docking studies have further elucidated the potential binding modes of 3-arylcoumarins within the ATP-binding pockets of these enzymes, highlighting the importance of specific structural features for potent inhibition.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

Antibacterial_Mechanism_of_3_Arylcoumarins Coumarin 3-Arylcoumarin BacterialCell Bacterial Cell Coumarin->BacterialCell Enters ATP_Binding Inhibition of ATP Binding Coumarin->ATP_Binding DNA_Gyrase DNA Gyrase (GyrB) Topo_IV Topoisomerase IV (ParE) Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Inhibition of Chromosome Decatenation Topo_IV->Decatenation ATP_Binding->DNA_Gyrase Targets ATP_Binding->Topo_IV Targets DNA_Replication Disruption of DNA Replication & Repair Supercoiling->DNA_Replication Decatenation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of antibacterial action of 3-arylcoumarins.

Key Experimental Protocols

Accurate and reproducible evaluation of the antibacterial properties of 3-arylcoumarins relies on standardized experimental protocols. This section provides detailed methodologies for the most common assays.

Synthesis of 3-Arylcoumarins via Perkin Reaction

The Perkin reaction is a classical and widely used method for the synthesis of 3-arylcoumarins.[9][10]

Perkin_Reaction_Workflow Start Start Reactants Salicylaldehyde + Phenylacetic Acid Start->Reactants Reaction Heat at 120°C Reactants->Reaction Reagents Acetic Anhydride + Triethylamine Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 3-Arylcoumarin Purification->Product End End Product->End

Caption: General workflow for the synthesis of 3-arylcoumarins via the Perkin reaction.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, combine the desired salicylaldehyde derivative and phenylacetic acid derivative.

  • Reagent Addition: Add acetic anhydride and a base, such as triethylamine or potassium acetate.[1][11]

  • Reaction: Heat the mixture, typically at 120°C, and stir for several hours.[11] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. This usually involves pouring the mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 3-arylcoumarin.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][12]

Broth_Microdilution_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of 3-Arylcoumarin Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate with Compound Dilutions and Bacteria Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the 3-arylcoumarin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension in MHB to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14] Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Agar Disk Diffusion Test (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][15]

Detailed Protocol:

  • Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland).[13]

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of the 3-arylcoumarin onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This in vitro assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[7][16]

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing buffer.

  • Add Inhibitor: Add varying concentrations of the 3-arylcoumarin to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Conclusion and Future Directions

3-Arylcoumarins represent a versatile and promising class of antibacterial agents, particularly against Gram-positive pathogens. Their well-defined mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for further drug development. The detailed experimental protocols outlined in this guide are essential for the continued exploration and optimization of this important scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties.

  • Mechanism of Resistance: To understand how bacteria might develop resistance to 3-arylcoumarins and to devise strategies to circumvent it.

  • In Vivo Efficacy and Toxicity: To evaluate the therapeutic potential of lead compounds in animal models of infection and to assess their safety profiles.

By leveraging the knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of 3-arylcoumarins in the fight against infectious diseases.

References

Synthesis of 4-Arylamino-3-nitrocoumarin Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-arylamino-3-nitrocoumarin analogues, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway and experimental workflow for clarity and reproducibility.

Core Synthesis Strategy

The principal synthetic route to 4-arylamino-3-nitrocoumarin analogues involves a nucleophilic substitution reaction. The key precursor, 4-chloro-3-nitrocoumarin, serves as an excellent electrophile.[3] This intermediate is typically synthesized from 4-hydroxycoumarin in a two-step process involving nitration followed by chlorination.[5] The final step is the condensation of 4-chloro-3-nitrocoumarin with a variety of arylamines or heteroarylamines in the presence of a base, such as triethylamine, to yield the desired 4-arylamino-3-nitrocoumarin derivatives.[2][5][6]

Synthesis_Pathway cluster_0 Preparation of Key Intermediate cluster_1 Final Condensation Step 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Hydroxy-3-nitrocoumarin 4-Hydroxy-3-nitrocoumarin 4-Hydroxycoumarin->4-Hydroxy-3-nitrocoumarin HNO3 / AcOH 4-Chloro-3-nitrocoumarin 4-Chloro-3-nitrocoumarin 4-Hydroxy-3-nitrocoumarin->4-Chloro-3-nitrocoumarin POCl3 or SOCl2 4-Arylamino-3-nitrocoumarin 4-Arylamino-3-nitrocoumarin 4-Chloro-3-nitrocoumarin->4-Arylamino-3-nitrocoumarin Triethylamine, Solvent (e.g., Ethyl Acetate) Arylamine Arylamine Arylamine->4-Arylamino-3-nitrocoumarin

General Synthetic Pathway

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-arylamino-3-nitrocoumarin analogues, based on established literature procedures.[2][5][7]

Synthesis of 4-Chloro-3-nitrocoumarin (Key Intermediate)
  • Nitration of 4-Hydroxycoumarin: 4-Hydroxycoumarin is nitrated using a mixture of nitric acid and a suitable solvent like glacial acetic acid to yield 4-hydroxy-3-nitrocoumarin.[5][7]

  • Chlorination of 4-Hydroxy-3-nitrocoumarin: The hydroxyl group of 4-hydroxy-3-nitrocoumarin is then replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF), to produce 4-chloro-3-nitrocoumarin.[5][6] The product is typically purified by recrystallization.

General Procedure for the Synthesis of 4-Arylamino-3-nitrocoumarin Analogues
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-chloro-3-nitrocoumarin (1 equivalent) and the desired arylamine (1 to 1.2 equivalents) are dissolved in a suitable solvent, such as ethyl acetate or ethanol.[2]

  • Addition of Base: Triethylamine (2 equivalents) is added to the mixture to act as a base and scavenge the hydrochloric acid formed during the reaction.[2][5]

  • Reaction Condition: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5][7]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) to afford the pure 4-arylamino-3-nitrocoumarin analogue.

Experimental_Workflow Start Start Dissolve Reactants Dissolve 4-chloro-3-nitrocoumarin and arylamine in solvent Start->Dissolve Reactants Add Base Add triethylamine Dissolve Reactants->Add Base Reflux Heat mixture to reflux Add Base->Reflux Monitor Reaction Monitor by TLC Reflux->Monitor Reaction Cool Down Cool reaction mixture Monitor Reaction->Cool Down Reaction Complete Solvent Removal Remove solvent in vacuo Cool Down->Solvent Removal Purification Recrystallize crude product Solvent Removal->Purification Characterization Characterize final product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End Signaling_Pathway 4-Arylamino-3-nitrocoumarin 4-Arylamino-3-nitrocoumarin DNA_Topo_I DNA-Topoisomerase I Complex 4-Arylamino-3-nitrocoumarin->DNA_Topo_I Targets Replication_Block Blockage of DNA Replication DNA_Topo_I->Replication_Block Cell_Death Apoptotic Cell Death Replication_Block->Cell_Death

References

Metal-Free Synthesis of 3-Nitrocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the C3 position of the coumarin ring often enhances or modifies these biological effects, making 3-nitrocoumarins valuable targets in drug discovery and development. Historically, the synthesis of coumarin derivatives has often relied on metal-catalyzed reactions. However, the demand for greener, more sustainable, and cost-effective synthetic routes has spurred the development of metal-free methodologies. These approaches not only circumvent the issues of metal contamination in the final products—a critical concern in the pharmaceutical industry—but also often offer milder reaction conditions and unique reactivity. This technical guide provides an in-depth overview of the core metal-free strategies for the synthesis of 3-nitrocoumarins, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Metal-Free Synthetic Strategies

Two primary metal-free strategies have emerged for the efficient synthesis of 3-nitrocoumarins: the nitrative cyclization of aryl alkynoates and organocatalytic condensation reactions.

Nitrative Cyclization of Aryl Alkynoates with tert-Butyl Nitrite (TBN)

A robust and high-yielding metal-free method involves the one-pot nitrative cyclization of readily available aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent.[1] This reaction proceeds via a radical-triggered cascade, offering excellent regioselectivity and functional group tolerance.[2]

Reaction Workflow:

The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification ArylAlkynoate Aryl Alkynoate ReactionVessel DMSO, 120 °C, O₂ atmosphere ArylAlkynoate->ReactionVessel TBN tert-Butyl Nitrite (TBN) TBN->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 3-Nitrocoumarin Purification->Product

Caption: General workflow for TBN-mediated synthesis of 3-nitrocoumarins.

Proposed Mechanism:

The reaction is initiated by the thermal decomposition of TBN, generating a tert-butoxyl radical and nitric oxide. The subsequent reaction cascade involves a nitro radical addition to the alkyne, followed by a 5-exo-trig spirocyclization and ester migration to yield the final this compound product.[1][2]

G TBN t-BuONO (TBN) tBuO_NO t-BuO• + •NO TBN->tBuO_NO Δ NO2_rad •NO₂ tBuO_NO->NO2_rad Oxidation ArylAlkynoate Aryl Alkynoate VinylRadical Vinyl Radical Intermediate ArylAlkynoate->VinylRadical + •NO₂ Spirocycle Spirocyclic Intermediate VinylRadical->Spirocycle 5-exo-trig spirocyclization Rearrangement Rearrangement & Ester Migration Spirocycle->Rearrangement Product This compound Rearrangement->Product

Caption: Proposed mechanism for the nitrative cyclization of aryl alkynoates.

Quantitative Data Summary:

The following table summarizes the reaction outcomes for a variety of substituted aryl alkynoates under the optimized reaction conditions.

EntryAryl Alkynoate Substituent (R¹)Phenyl Substituent (R²)Time (h)Yield (%)
1HH3670
24-MeH3675
34-tBuH3659
44-OMeH3678
54-FH3665
64-ClH3668
74-BrH3663
83-MeH3672
9H4-Me3673
10H4-OMe3676
11H4-Cl3667

Experimental Protocol: General Procedure for the Synthesis of 3-Nitrocoumarins [3]

  • Reaction Setup: To an oven-dried sealed tube equipped with a magnetic stirring bar, add the aryl alkynoate (1.0 equiv) and dimethyl sulfoxide (DMSO) as the solvent.

  • Oxygen Atmosphere: Fit the tube with a rubber septum and charge it with dioxygen.

  • Reagent Addition: Add tert-butyl nitrite (TBN) (4.0 equiv) to the reaction mixture under the oxygen atmosphere.

  • Sealing and Heating: Replace the septum with a Teflon screw cap under a continuous flow of oxygen. Place the sealed tube in a preheated oil bath at 120 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir for the time indicated in the table above. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and wash with water.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Organocatalytic Condensation and Nucleophilic Substitution Approaches

Another significant metal-free pathway to nitrocoumarins involves classical organic reactions such as the Knoevenagel and Perkin condensations, often facilitated by simple organocatalysts like piperidine. These methods typically involve the reaction of a substituted salicylaldehyde with an active methylene compound.

a) Knoevenagel Condensation of Nitro-Salicylaldehydes

This approach utilizes a nitro-substituted salicylaldehyde and an active methylene compound, such as ethyl acetoacetate, in the presence of a basic organocatalyst.

G cluster_start Starting Materials cluster_reaction Reaction Salicylaldehyde Nitro-Substituted Salicylaldehyde Catalyst Piperidine Salicylaldehyde->Catalyst Methylene Active Methylene Compound (e.g., Ethyl Acetoacetate) Methylene->Catalyst Solvent Ethanol, Heat Catalyst->Solvent Product Substituted 3-Acetyl-nitrocoumarin Solvent->Product

Caption: Knoevenagel condensation for the synthesis of nitrocoumarins.

Quantitative Data for Piperidine-Catalyzed Condensation [4]

EntrySalicylaldehyde DerivativeProductYield (%)
13-Nitro-salicylaldehyde8-Nitro-3-acetylcoumarin~60
25-Nitro-salicylaldehyde6-Nitro-3-acetylcoumarin-

Experimental Protocol: Synthesis of 8-Nitro-3-acetylcoumarin [4]

  • Reactant Preparation: Dissolve 3-nitro-salicylaldehyde (1.0 g) in ethyl acetoacetate (2 mL) with gentle heating in the presence of a small amount of ethanol.

  • Catalyst Addition: Cool the solution to approximately 40 °C and add three to four drops of piperidine. The solution will become viscous.

  • Crystallization: Upon further cooling and scratching the sides of the flask, the product will solidify.

  • Washing: Triturate the solid with a small amount of cold ethanol and filter. Wash the residue with cold alcohol until the filtrate is colorless.

  • Recrystallization: Recrystallize the product from an alcohol-acetone mixture to yield pale yellow needles of 8-nitro-3-acetylcoumarin.

b) Nucleophilic Aromatic Substitution on 4-Chloro-3-nitrocoumarin

For the synthesis of 4-amino-3-nitrocoumarins, a metal-free nucleophilic aromatic substitution (SNAr) approach is highly effective. This method involves the reaction of 4-chloro-3-nitrocoumarin with various cyclic secondary amines.[5]

Quantitative Data for SNAr Reaction [5]

EntryAmineTime (min)Yield (%)
1Morpholine595
2Piperidine596
3Pyrrolidine594

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-3-nitrocoumarins [5]

  • Reaction Setup: In an open flask at room temperature, combine 4-chloro-3-nitrocoumarin (1.0 mmol, 1.0 equiv), the respective cyclic secondary amine (1.0 mmol, 1.0 equiv), and triethylamine (1.0 mmol, 1.0 equiv) in methanol (2 mL).

  • Reaction: Stir the mixture under these conditions for 5 minutes.

  • Workup and Purification: The publication describes this as a simple work-up procedure, suggesting that the product may precipitate or be easily isolated after removal of the solvent, followed by purification if necessary.

Conclusion

The development of metal-free synthetic routes to 3-nitrocoumarins represents a significant advancement in sustainable and pharmaceutical chemistry. The nitrative cyclization of aryl alkynoates using TBN provides a powerful and versatile one-pot method for accessing a wide range of 3-nitrocoumarins with high efficiency. Additionally, classic organocatalytic methods, such as the Knoevenagel condensation, and nucleophilic substitution strategies remain valuable and straightforward approaches for the synthesis of specific nitrocoumarin derivatives. These metal-free methodologies not only align with the principles of green chemistry but also provide researchers and drug development professionals with reliable and accessible tools for the synthesis of these important bioactive molecules. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption and further exploration of these valuable synthetic strategies.

References

Methodological & Application

Application Note: 3-Nitrocoumarin as a "Turn-Off" Fluorescent Probe for Thiol Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial sulfur-containing compounds that play indispensable roles in maintaining cellular redox homeostasis, detoxification, and various signal transduction pathways.[1][2][3] Aberrant levels of these thiols are linked to numerous pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Consequently, the development of sensitive and selective methods for thiol detection is of paramount importance in biomedical research and clinical diagnostics. Fluorescent probes offer a powerful, non-invasive tool for real-time monitoring of biothiols in living systems.[2][3]

3-Nitrocoumarin is a fluorogenic compound that can be employed as a selective "turn-off" probe for the detection of biological thiols. Its core structure features a coumarin fluorophore functionalized with a nitro group at the 3-position. This strong electron-withdrawing group renders the coumarin scaffold susceptible to nucleophilic attack by thiols, providing a basis for a selective sensing mechanism.

Principle of Detection

The detection mechanism relies on a Michael addition reaction. The electron-deficient C4 position of the this compound is highly susceptible to nucleophilic attack from the thiolate anion (R-S⁻) of biological thiols.[4][5][6] This addition reaction disrupts the π-conjugated system of the coumarin fluorophore, leading to a significant decrease or "quenching" of its fluorescence emission. This "turn-off" response is proportional to the concentration of thiols present in the sample, allowing for quantitative analysis.

G Thiol Thiol (R-SH) Reaction Michael Addition (Nucleophilic Attack) Thiol->Reaction Probe_On This compound (Fluorescent) Probe_On->Reaction Probe_Off Thiol-Adduct (Non-Fluorescent) Reaction->Probe_Off Disruption of π-conjugation

Figure 1. Sensing mechanism of this compound with thiols.

Quantitative Performance Data

The performance of this compound as a thiol probe is summarized below. Data is based on typical performance characteristics of similar coumarin-based probes.[4][7]

ParameterCysteine (Cys)Homocysteine (Hcy)Glutathione (GSH)
Excitation Wavelength (λex) 380 nm380 nm380 nm
Emission Wavelength (λem) 450 nm450 nm450 nm
Limit of Detection (LOD) 0.02 µM[7]0.42 µM[7]0.92 µM[7]
Fluorescence Response Turn-OffTurn-OffTurn-Off
Reaction Time (at 37°C) ~15 minutes~20 minutes~25 minutes
Optimal pH Range 7.0 - 8.07.0 - 8.07.0 - 8.0

Experimental Protocols

A. Materials and Reagents

  • This compound probe

  • Biological thiols: L-cysteine, L-homocysteine, Glutathione (reduced form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Deionized water

  • Microplate reader or spectrofluorometer

  • Standard laboratory glassware and consumables

B. Protocol 1: Preparation of Stock Solutions

  • Probe Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store in a desiccated, dark environment at -20°C.

  • Thiol Stock Solutions (100 mM): Prepare 100 mM stock solutions of Cys, Hcy, and GSH by dissolving them in deionized water. Prepare these solutions fresh before each experiment due to the potential for oxidation.

  • Working Buffer: Use 100 mM PBS at pH 7.4 for all experiments unless otherwise specified.

C. Protocol 2: General Procedure for Thiol Detection

This protocol describes the general steps for quantifying thiols using a fluorescence microplate reader.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Thiol working solutions in PBS (pH 7.4) C Add Thiol solutions to microplate wells A->C B Prepare this compound working solution in PBS D Add this compound to wells to initiate reaction B->D C->D E Incubate at 37°C (e.g., 20 minutes) D->E F Measure Fluorescence (λex=380nm, λem=450nm) E->F G Plot Fluorescence Intensity vs. Thiol Concentration F->G

Figure 2. Experimental workflow for thiol quantification.

  • Prepare Thiol Dilutions: Create a series of thiol standard solutions (e.g., 0-100 µM) by diluting the 100 mM thiol stock solution in PBS (pH 7.4).

  • Prepare Probe Working Solution: Dilute the 10 mM this compound stock solution in PBS to a final working concentration (e.g., 10 µM).

  • Reaction Setup: In a 96-well microplate, add 100 µL of each thiol standard dilution to respective wells. Include a "blank" well containing only 100 µL of PBS buffer.

  • Initiate Reaction: To each well, add 100 µL of the this compound working solution to initiate the reaction. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~380 nm and emission set to ~450 nm.

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity as a function of thiol concentration to generate a calibration curve.

D. Protocol 3: Selectivity Assay

  • Prepare 1 mM stock solutions of various potentially interfering substances (e.g., other amino acids like Alanine, Glycine, Serine; reactive oxygen species like H₂O₂).

  • In a microplate, prepare solutions containing 10 µM of this compound probe in PBS buffer.

  • Add a high concentration (e.g., 100 µM) of the test thiol (e.g., Cys) to one well and the same concentration of each interfering substance to other wells.

  • Incubate and measure fluorescence as described in Protocol 2.

  • Compare the fluorescence change in the presence of thiols to that of other substances to determine the probe's selectivity. The probe should show a significant fluorescence decrease only in the presence of thiols.

E. Protocol 4: Application in Live Cell Imaging

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Probe Loading: Wash the cells twice with PBS (pH 7.4). Incubate the cells with a solution of 5-10 µM this compound in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Imaging: Image the cells using a confocal fluorescence microscope with an excitation wavelength of ~405 nm (DAPI channel). Collect emission in the blue channel (~430-480 nm).

  • (Optional) Thiol Modulation: To visualize changes in intracellular thiol levels, cells can be pre-treated with N-ethylmaleimide (NEM), a thiol-blocking agent, to deplete thiols, or with L-cysteine to increase thiol levels before probe loading and imaging. A decrease in fluorescence intensity compared to control cells would indicate successful detection of endogenous thiols.

Troubleshooting

  • Low Signal/No Response:

    • Check the pH of the buffer; the reaction is pH-dependent.

    • Ensure thiol solutions are freshly prepared to avoid oxidation.

    • Confirm the probe has not degraded. Store stock solution properly.

  • High Background Fluorescence:

    • Ensure complete removal of excess probe during washing steps in cell imaging.

    • Check for autofluorescence from the cell culture medium or sample matrix.

  • Poor Selectivity:

    • The reaction may be sensitive to highly nucleophilic species other than thiols at high concentrations. Optimize reaction time and probe concentration.

References

3-Nitrocoumarin Derivatives Illuminate Cellular Processes: Applications in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The development of advanced molecular tools for visualizing subcellular processes is a cornerstone of modern cell biology and drug discovery. Among these, 3-nitrocoumarin and its derivatives are emerging as a versatile class of fluorescent probes for live cell imaging. Their applications span the detection of specific enzymes, reactive oxygen species (ROS), and other crucial biomolecules, offering researchers a dynamic window into the intricate workings of living cells. These probes are instrumental in elucidating signaling pathways and understanding disease mechanisms, providing valuable insights for therapeutic development.

Application Notes

The utility of 3-substituted coumarin probes, including those with a nitro group, lies in their ability to undergo a change in fluorescence upon reacting with a specific analyte. This "turn-on" or ratiometric response allows for the sensitive and selective detection of various cellular components and activities.

Detection of Enzymatic Activity

A key application of this compound derivatives is in the detection of specific enzyme activities within living cells. For instance, 7-nitrocoumarin-based probes have been developed to detect nitroreductase activity, an enzyme found in certain bacteria and cancer cells under hypoxic conditions. The non-fluorescent 7-nitrocoumarin is reduced by nitroreductase to the highly fluorescent 7-aminocoumarin, providing a direct readout of enzyme activity. This principle is valuable for identifying hypoxic tumor regions, which are often resistant to conventional therapies, and for screening for specific microorganisms.

Imaging Reactive Oxygen Species (ROS)

Reactive oxygen species are key signaling molecules involved in a plethora of cellular processes, and their dysregulation is implicated in numerous diseases. Coumarin-based probes have been designed to react specifically with different ROS, such as hypochlorite (HOCl). These probes often utilize a mechanism where the oxidation of a specific moiety on the coumarin scaffold by the target ROS leads to a significant increase in fluorescence, enabling the visualization of oxidative stress in real-time.

Sensing Biological Thiols and Metal Ions

Substituted coumarins are also effective in detecting biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), as well as metal ions such as Cu²⁺ and Fe³⁺. These molecules play critical roles in maintaining cellular redox balance and enzymatic functions. Probes for these analytes are typically designed with a recognition site that selectively binds the target molecule, triggering a conformational change that alters the fluorophore's electronic properties and, consequently, its fluorescence output.

Quantitative Data Summary

The photophysical and sensing properties of several 3-substituted coumarin-based fluorescent probes are summarized in the tables below for easy comparison.

Table 1: Performance of Coumarin-Based Probes for Reactive Oxygen Species

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Detection LimitFold Change in FluorescenceReference Cell Line
W-HOClHOCl3804606 nM42-fold increaseMCF-7

Table 2: Performance of Coumarin-Based Probes for Biological Thiols

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Detection LimitFold Change in FluorescenceReference Cell Line
Probe 1Cys, Hcy, GSH~370~4500.22 µM (for Cys)246-fold increaseNot specified
SWJT-14Cys, Hcy, GSH380/460/4905840.02 µM (Cys)Not specifiedHeLa

Table 3: Performance of a Coumarin-Based Probe for NAD(P)H

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Target OrganelleReference Cell Line
Probe CNAD(P)H500580MitochondriaHeLa

Experimental Protocols

Protocol 1: General Live Cell Imaging with Coumarin-Based Probes

This protocol provides a general framework for using coumarin-based fluorescent probes for live cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Coumarin-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, phenol red-free medium is recommended to reduce background fluorescence)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Cell Culture: Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in cell culture medium or an appropriate buffer to the final desired concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for the optimized time (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Mount the dish on the fluorescence microscope stage within the live-cell imaging chamber.

  • Image Acquisition: Acquire images using the appropriate excitation and emission wavelengths for the specific coumarin probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Quantification of Intracellular Fluorescence

Procedure:

  • Image Acquisition: Acquire images as described in Protocol 1, ensuring that imaging settings (e.g., laser power, gain, exposure time) are kept consistent across all experimental conditions and replicates.

  • Image Analysis Software: Use image analysis software such as ImageJ/Fiji or CellProfiler.

  • Region of Interest (ROI) Selection: Define ROIs within the images. This can be done by manually outlining individual cells or by using automated thresholding to select fluorescent areas.

  • Background Subtraction: Select a region in the image that does not contain any cells to measure the background fluorescence intensity. Subtract this background value from the fluorescence intensity of your ROIs.

  • Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs.

  • Data Normalization: If comparing different experiments or conditions, it may be necessary to normalize the fluorescence intensity data to a control group or an internal standard.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives in live cell imaging.

G cluster_workflow Live Cell Imaging Workflow Cell Culture Cell Culture Probe Loading Probe Loading Cell Culture->Probe Loading Washing Washing Probe Loading->Washing Image Acquisition Image Acquisition Washing->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis G cluster_pathway Detection of Nitroreductase Activity This compound Non-Fluorescent This compound Probe Nitroreductase Nitroreductase (Enzyme) This compound->Nitroreductase Reduction 3-Aminocoumarin Fluorescent 3-Aminocoumarin Nitroreductase->3-Aminocoumarin Fluorescence Fluorescence Signal 3-Aminocoumarin->Fluorescence G cluster_ros Oxidative Stress Signaling Pathway Visualization Cellular Stress Cellular Stress ROS Production Increased ROS Production (e.g., HOCl) Cellular Stress->ROS Production Coumarin Probe ROS-Sensitive Coumarin Probe ROS Production->Coumarin Probe Oxidation Oxidative Damage Cellular Oxidative Damage ROS Production->Oxidative Damage Fluorescence Fluorescence Turn-On Coumarin Probe->Fluorescence

Application Notes and Protocols for 3-Nitrocoumarin as a Substrate for Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-nitrocoumarin as a fluorogenic substrate for measuring nitroreductase activity. This document includes detailed experimental protocols, data presentation for comparative analysis of nitroreductase substrates, and visualizations of the experimental workflow and the relevant biological pathway.

Introduction

Nitroreductases (NTRs) are a class of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. This enzymatic activity is of significant interest in several fields, including bioremediation, diagnostics, and cancer therapy. In drug development, nitroreductases are particularly important for their role in the activation of hypoxia-targeted prodrugs. Hypoxic regions are a common feature of solid tumors, and enzymes that are active in these low-oxygen environments, such as nitroreductases, can be exploited to selectively convert non-toxic prodrugs into potent cytotoxic agents within the tumor microenvironment.

This compound is a fluorogenic substrate that can be used to measure the activity of nitroreductase enzymes. The reduction of the nitro group of this compound by a nitroreductase yields the highly fluorescent product, 3-aminocoumarin. This conversion results in a significant increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme activity. The "turn-on" fluorescent nature of this assay makes it a valuable tool for high-throughput screening of nitroreductase inhibitors, characterization of enzyme kinetics, and assessment of nitroreductase activity in cellular extracts.

Data Presentation: Kinetic Parameters of Nitroreductase Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Enzyme
p-Nitrobenzoic Acid130 ± 51.7 ± 0.31.3 x 104E. coli NfsA
Nitrofurazone1223.11.9 x 106E. coli NfsA
CB1954---E. coli NfsA
NADH35 ± 8--E. coli NfsA

Note: The kinetic parameters can vary depending on the specific nitroreductase enzyme and the assay conditions.

Experimental Protocols

This protocol describes a continuous fluorescent assay to measure the activity of a purified nitroreductase or the nitroreductase activity in cell lysates using this compound as a substrate.

Materials:

  • Purified nitroreductase enzyme or cell lysate containing nitroreductase

  • This compound (stock solution in DMSO)

  • NADH or NADPH (stock solution in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADH or NADPH in Assay Buffer.

    • Dilute the purified nitroreductase or cell lysate to the desired concentration in Assay Buffer.

  • Set up the Reaction:

    • In a 96-well black microplate, add the following components in order:

      • Assay Buffer (to a final volume of 200 µL)

      • This compound (final concentration typically 10-100 µM)

      • NADH or NADPH (final concentration typically 100-200 µM)

    • Include appropriate controls:

      • No enzyme control: Replace the enzyme solution with Assay Buffer.

      • No substrate control: Replace the this compound solution with DMSO.

      • No cofactor control: Replace the NADH/NADPH solution with Assay Buffer.

  • Initiate the Reaction:

    • Initiate the reaction by adding the nitroreductase enzyme or cell lysate to each well.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (V0) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the no-enzyme control from the rates of the experimental samples.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme and NADH/NADPH concentrations constant. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis reagents Prepare Reagents (Buffer, this compound, NADH/NADPH, Enzyme) plate Add Reagents to 96-well Plate reagents->plate initiate Initiate Reaction with Enzyme plate->initiate read Measure Fluorescence (Ex: 380 nm, Em: 460 nm) initiate->read analyze Data Analysis (Calculate Rates, Km, Vmax) read->analyze

Caption: Experimental workflow for the nitroreductase activity assay.

signaling_pathway cluster_cell Tumor Cell Prodrug Nitroaromatic Prodrug (e.g., this compound derivative) NTR Nitroreductase (NTR) Prodrug->NTR Enters Cell ActiveDrug Activated Cytotoxic Drug (e.g., Aminocoumarin derivative) NTR->ActiveDrug Reduction NAD NAD+ NTR->NAD DNA DNA ActiveDrug->DNA Intercalation/ Alkylation Damage DNA Damage (Cross-linking, Adducts) DNA->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Triggers NADH NADH NADH->NTR

Caption: Generalized signaling pathway of nitroreductase-activated prodrugs leading to cell death.[1]

References

Application of 3-Nitrocoumarin Derivatives in Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Hydrogen sulfide (H₂S) is a crucial gaseous signaling molecule involved in a multitude of physiological and pathological processes, including neurotransmission, vasodilation, and inflammation.[1][2][3] Consequently, the accurate and sensitive detection of H₂S in biological systems is of paramount importance for advancing our understanding of its roles in health and disease, and for the development of novel therapeutic strategies.[1] Fluorescent probes have emerged as powerful tools for H₂S detection due to their high sensitivity, rapid response, and capability for real-time imaging in living cells and organisms.[4] Among these, probes based on a coumarin scaffold are particularly advantageous owing to their excellent photophysical properties, such as large Stokes shifts, high quantum yields, and good biocompatibility.[5]

This application note details the use of 3-nitrocoumarin derivatives as "turn-on" fluorescent probes for the detection and imaging of hydrogen sulfide. The underlying sensing mechanism relies on the specific reaction between H₂S and the nitro-functionalized coumarin, which triggers a significant increase in fluorescence intensity.

Principle of Detection

The detection mechanism of this compound-based probes for hydrogen sulfide typically involves an H₂S-mediated reduction of the nitro group to an amino group or a nucleophilic aromatic substitution reaction.[2][6] In its native state, the this compound probe is often non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the coumarin fluorophore to the electron-withdrawing nitro group. Upon reaction with H₂S, the nitro group is reduced to an electron-donating amino group, or cleaved from the coumarin molecule.[2] This transformation inhibits the PET process, leading to a "turn-on" of a strong fluorescence signal, which can be quantitatively measured to determine the concentration of H₂S.[2] Several coumarin derivatives utilize a dinitrophenyl ether moiety as the recognition unit, which is cleaved by H₂S to release the fluorescent 7-hydroxycoumarin.[7]

Quantitative Data Summary

The performance of various coumarin-based fluorescent probes for hydrogen sulfide detection is summarized in the table below. These probes demonstrate high sensitivity with low detection limits and excellent selectivity over other biologically relevant species.

Probe Name/DerivativeDetection Limit (LOD)Response TimeExcitation (λex) / Emission (λem) (nm)Fold Fluorescence IncreaseRef.
DNPOCA49.7 nM~40 min- / 463-[7][8]
Compound 1 (nitro-containing)4.0 µM-331 / 392-[1][9]
Cou-H₂S25 nM100 s405 / 498340-fold[3]
Probe 1 (iodomethyl)30 nM< 1 min- / 466> 60-fold[5]
Iminocoumarin forming probe169 nM24 min- / -31-fold[10]

Visualization of Detection Mechanism and Experimental Workflow

Detection Mechanism

G Probe This compound Probe (Weakly Fluorescent) Intermediate Reaction Intermediate Probe->Intermediate H₂S-mediated reduction H2S Hydrogen Sulfide (H₂S) H2S->Intermediate Product Aminocoumarin Product (Highly Fluorescent) Intermediate->Product Emission of Light

Figure 1. Reaction of this compound probe with H₂S.

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_detect Detection A Prepare Probe Stock Solution (e.g., in DMSO) B Prepare Working Solution (e.g., in PBS buffer) A->B C Add H₂S Source (e.g., NaHS) to Sample B->C D Incubate at Room Temperature C->D E Measure Fluorescence (Spectrofluorometer) D->E F Analyze Data (Correlate intensity to concentration) E->F

Figure 2. General workflow for H₂S detection.

Protocols

1. In Vitro Detection of Hydrogen Sulfide

This protocol describes the use of a this compound-based probe for the quantitative detection of H₂S in an aqueous solution.

Materials:

  • This compound derivative probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydrosulfide (NaHS) as an H₂S donor

  • Spectrofluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO. From the stock solution, prepare a working solution of the probe (e.g., 5-10 µM) in PBS buffer (pH 7.4).

  • H₂S Standard Preparation: Prepare a fresh stock solution of NaHS (e.g., 10 mM) in deoxygenated water. Prepare a series of H₂S standard solutions with varying concentrations by diluting the NaHS stock solution in PBS buffer.

  • Measurement:

    • To a cuvette containing the probe working solution, add a specific volume of the H₂S standard solution.

    • Incubate the mixture at room temperature for the time specified for the particular probe (e.g., 30 minutes).

    • Measure the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength for the coumarin fluorophore.

    • Record the fluorescence intensity at the peak emission wavelength.

  • Data Analysis: Plot the fluorescence intensity as a function of the H₂S concentration to generate a calibration curve. This curve can then be used to determine the concentration of H₂S in unknown samples.

2. Detection of Hydrogen Sulfide in Living Cells

This protocol outlines the procedure for imaging intracellular H₂S using a this compound-based probe.

Materials:

  • This compound derivative probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest (e.g., HeLa cells)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable medium in a glass-bottom dish or multi-well plate until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the this compound probe (e.g., 5-10 µM) in cell culture medium.

    • Remove the culture medium from the cells and wash them with PBS.

    • Add the probe working solution to the cells and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for probe uptake.

  • H₂S Stimulation (Optional): To visualize changes in intracellular H₂S levels, cells can be treated with an H₂S donor (e.g., NaHS) or a stimulant that induces endogenous H₂S production.

  • Imaging:

    • After incubation, wash the cells with PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin fluorophore.

    • Capture fluorescence images to visualize the intracellular distribution and relative levels of H₂S.

Cytotoxicity Assay Protocol

It is crucial to assess the potential toxicity of the fluorescent probe on the cells being studied. The MTT assay is a common method for this purpose.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound derivative probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2 x 10⁴ cells per well and allow them to adhere overnight.[9]

  • Probe Treatment: Treat the cells with various concentrations of the this compound probe and incubate for 24 hours at 37°C.[9]

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for an additional 4 hours.[9]

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells.

This compound-based fluorescent probes offer a highly sensitive and selective method for the detection and imaging of hydrogen sulfide in both in vitro and cellular environments. The straightforward "turn-on" fluorescence mechanism, coupled with the favorable photophysical properties of the coumarin scaffold, makes these probes valuable tools for researchers in various fields, including cell biology, physiology, and drug development. The protocols provided herein offer a general framework for the application of these probes, which can be further optimized based on the specific experimental requirements.

References

Application Notes and Protocols: 3-Nitrocoumarin for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Nitrocoumarin derivatives as fluorescent probes in microscopy. The focus is on the detection of biological thiols, which play a crucial role in cellular redox homeostasis and various signaling pathways.

Introduction

Coumarin derivatives are a versatile class of fluorophores widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.[1][2] The introduction of a nitro group at the 3-position of the coumarin scaffold can render the molecule non-fluorescent. However, upon reaction with specific analytes, such as biological thiols (e.g., cysteine, homocysteine, and glutathione), the nitro group can be displaced or reduced, leading to a significant increase in fluorescence emission. This "turn-on" mechanism makes this compound derivatives excellent probes for detecting and quantifying these important biomolecules in living cells.[3][4]

One such representative probe is 7-hydroxy-4-methyl-3-nitrocoumarin . In its native state, this probe exhibits minimal fluorescence. Upon reaction with thiols, the nitro group is displaced, yielding a highly fluorescent 7-hydroxycoumarin derivative. This allows for the sensitive detection of thiols against a low background signal.

Data Presentation

The following table summarizes the key photophysical and chemical properties of a representative this compound probe, 7-hydroxy-4-methyl-3-nitrocoumarin, before and after reaction with a biological thiol.

Property7-hydroxy-4-methyl-3-nitrocoumarin (Probe - "Off" State)7-hydroxy-4-methylcoumarin-thiol adduct (Product - "On" State)
Excitation Maximum (λex) ~340 nm~365 nm[5]
Emission Maximum (λem) Weak to non-fluorescent~440 nm - 460 nm[5][6]
Quantum Yield (Φf) < 0.01Up to 0.6[7]
Molar Extinction Coefficient (ε) Not applicable> 20,000 M⁻¹cm⁻¹
Solubility Soluble in DMSO, moderately soluble in aqueous buffersSoluble in aqueous buffers
Cell Permeability YesNot applicable

Signaling Pathway: Detection of Cellular Thiols

The following diagram illustrates the general mechanism of thiol detection by a this compound probe and its relevance in the context of cellular redox homeostasis.

Thiol_Detection_Pathway cluster_cell Cellular Environment Probe This compound (Non-fluorescent) Product Fluorescent Adduct Probe->Product Reaction Thiol Biological Thiols (GSH, Cys, Hcy) Thiol->Product RedoxHomeostasis Redox Homeostasis Thiol->RedoxHomeostasis Maintains ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Increased Levels CellularDamage Cellular Damage OxidativeStress->CellularDamage Leads to RedoxHomeostasis->ROS Neutralizes

Caption: Signaling pathway of thiol detection by this compound.

Experimental Workflow

The diagram below outlines the key steps for a typical fluorescence microscopy experiment using a this compound probe for live-cell imaging of thiols.

Experimental_Workflow A Cell Culture (e.g., HeLa, HEK293) B Seed cells on glass-bottom dishes A->B D Incubate cells with This compound Probe (e.g., 1-10 µM in media) B->D C Prepare Probe Stock Solution (e.g., 10 mM in DMSO) C->D E Wash cells with PBS to remove excess probe D->E F Live-Cell Imaging (Fluorescence Microscope) E->F G Image Acquisition (Set appropriate excitation/emission channels) F->G H Image Analysis (Quantify fluorescence intensity) G->H

Caption: Experimental workflow for live-cell imaging with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • 7-hydroxy-4-methyl-3-nitrocoumarin (or other desired this compound derivative)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of the this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging of Intracellular Thiols
  • Reagents and Materials:

    • Cells of interest (e.g., HeLa, HEK293)

    • Complete cell culture medium

    • Glass-bottom imaging dishes or chamber slides

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~365 nm excitation and ~450 nm emission)

  • Procedure:

    • Cell Seeding:

      • The day before the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

      • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

    • Probe Loading:

      • On the day of the experiment, prepare a working solution of the this compound probe by diluting the 10 mM DMSO stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

      • Aspirate the old medium from the cells and replace it with the probe-containing medium.

      • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. The optimal incubation time and probe concentration may need to be determined empirically for different cell types.

    • Washing:

      • After incubation, aspirate the probe-containing medium.

      • Gently wash the cells two to three times with pre-warmed PBS to remove any excess, non-internalized probe.

      • After the final wash, add fresh pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Fluorescence Microscopy:

      • Immediately transfer the imaging dish to the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

      • Excite the sample using a light source around 365 nm.[5]

      • Collect the fluorescence emission at approximately 440-460 nm.[5][6]

      • Acquire images using a sensitive camera.

    • Image Analysis:

      • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity within the cells.

      • The fluorescence intensity will be proportional to the concentration of intracellular thiols.

Protocol 3: Negative Control (Depletion of Intracellular Thiols)

To confirm that the observed fluorescence is due to the reaction of the this compound probe with intracellular thiols, a negative control experiment can be performed.

  • Reagents and Materials:

    • N-ethylmaleimide (NEM)

    • All reagents and materials from Protocol 2

  • Procedure:

    • Follow the cell seeding procedure as described in Protocol 2.

    • Before loading the this compound probe, pre-treat the cells with a thiol-depleting agent such as N-ethylmaleimide (NEM). Incubate the cells with 100-500 µM NEM in complete culture medium for 30-60 minutes.

    • Wash the cells with PBS to remove the NEM.

    • Proceed with the probe loading, washing, and imaging steps as described in Protocol 2.

    • A significant reduction in fluorescence intensity in the NEM-treated cells compared to the untreated cells will confirm the thiol-specificity of the this compound probe.

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of excess probe by performing thorough washes.

    • Reduce the probe concentration or incubation time.

    • Check for autofluorescence from the cells or medium at the excitation and emission wavelengths used.

  • Low or No Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the fluorescence microscope's filter sets are appropriate for the probe's excitation and emission spectra.

    • Check the viability of the cells.

  • Phototoxicity:

    • Minimize the exposure time and intensity of the excitation light.

    • Use a more sensitive camera to reduce the required exposure.

    • Acquire images at longer intervals for time-lapse experiments.

Conclusion

This compound-based fluorescent probes are powerful tools for the detection and imaging of biological thiols in living cells. Their "turn-on" fluorescence mechanism provides high sensitivity and low background, making them suitable for a variety of applications in cell biology and drug discovery. The protocols provided here offer a starting point for researchers to utilize these probes in their own experimental systems. Optimization of probe concentration, incubation time, and imaging parameters may be necessary for specific cell types and experimental goals.

References

Application Notes and Protocols: 3-Nitrocoumarin as an Inhibitor in Calcium Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcium (Ca²⁺) is a universal second messenger that regulates a vast array of cellular processes, including gene expression, proliferation, and neurotransmission. A primary mechanism for elevating intracellular Ca²⁺ in non-excitable cells is Store-Operated Calcium Entry (SOCE). This process is typically initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, which stimulate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol.[2][3] This depletion of ER Ca²⁺ is sensed by the stromal interaction molecule 1 (STIM1), which undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly activates the Orai1 channel, leading to a sustained influx of extracellular Ca²⁺.[3][4][5][6]

3-Nitrocoumarin has been identified as a potent and specific inhibitor of PLC.[7] Its ability to block the initial step of this canonical signaling cascade makes it a valuable pharmacological tool for dissecting PLC-dependent cellular events and for studying the downstream consequences of inhibiting this pathway. These notes provide detailed applications and protocols for utilizing this compound in the study of calcium signaling.

Mechanism of Action this compound exerts its inhibitory effect at the level of Phospholipase C. By preventing the enzymatic activity of PLC, it blocks the generation of IP₃.[7] This action directly prevents the IP₃-mediated release of Ca²⁺ from the ER stores. Consequently, the entire downstream SOCE cascade is inhibited, as ER Ca²⁺ levels do not become depleted, and therefore STIM1 is not activated to gate the Orai1 channels. This targeted action allows researchers to specifically probe the necessity of PLC activity in a given Ca²⁺-dependent physiological response.

G cluster_PM Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves Orai1 Orai1 Channel Ca_influx Ca²⁺ Influx (SOCE) Orai1->Ca_influx IP3 IP3 PIP2->IP3 STIM1 STIM1 STIM1->Orai1 7. Gates IP3R IP3R ER_Ca Ca²⁺ Store IP3R->ER_Ca Ca_release Ca²⁺ Release ER_Ca->Ca_release Depletes Agonist Agonist Agonist->GPCR 1. Binds Inhibitor This compound Inhibitor->PLC Inhibits IP3->IP3R 4. Binds Ca_release->STIM1 6. Activates

Caption: The Gq/PLC signaling pathway and the inhibitory site of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified against yeast PLC. For comparison, inhibitory concentrations for other common modulators of the SOCE pathway are provided. Researchers should note that the IC₅₀ for this compound against specific mammalian PLC isozymes may vary and should be determined empirically.

CompoundTargetActionReported IC₅₀ / Effective ConcentrationCell Type / Condition
This compound Phospholipase C (PLC)Inhibition57 nM [7]Budding Yeast (in vitro)
2-APBSTIM1/Orai1, IP₃R, SERCAInhibition (SOCE)>20-30 µM[8]Jurkat T cells
ThapsigarginSERCA PumpInhibition~2 µM[9][10]Various (induces SOCE)
Synta66Orai1Inhibition~500 nM[11]SKOV-3 cells
BTP2SOCEInhibitionPotent, often used at <1 µM[12]Various

Application Notes

  • Investigating PLC-Dependent Ca²⁺ Signaling: this compound is an ideal tool to confirm the role of PLC in Ca²⁺ mobilization following stimulation by a specific agonist. If pre-treatment with this compound abolishes the Ca²⁺ signal, it strongly indicates the pathway is dependent on PLC activation.

  • Deconvoluting Complex Ca²⁺ Signals: In cells where multiple Ca²⁺ entry pathways exist (e.g., SOCE and voltage-gated channels), this compound can be used to selectively eliminate the contribution from PLC-dependent store depletion, helping to isolate and characterize other influx mechanisms.

  • High-Throughput Screening: Due to its high potency, this compound can serve as a positive control for inhibitors of the GPCR-PLC pathway in high-throughput screening campaigns designed to find novel modulators of calcium signaling.

  • Validating Downstream Functional Assays: When studying a cellular process believed to be downstream of Ca²⁺ signaling (e.g., cell migration, cytokine release), this compound can be used to establish the critical role of the initial PLC-mediated signal. Inhibition of the functional outcome by the compound would link the process directly to this signaling cascade.

Experimental Protocols

Protocol 1: Measuring Inhibition of Agonist-Induced Intracellular Ca²⁺ Release

This protocol details the use of this compound to block Ca²⁺ mobilization induced by a PLC-activating agonist, measured using a fluorescent Ca²⁺ indicator.

G start Start step1 1. Cell Culture Seed cells onto 96-well plate start->step1 step2 2. Dye Loading Incubate with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 3. Pre-incubation Add this compound (or vehicle control) step2->step3 step4 4. Baseline Reading Measure fluorescence on plate reader step3->step4 step5 5. Stimulation Inject PLC agonist (e.g., ATP, UTP) step4->step5 step6 6. Kinetic Reading Record fluorescence change over time step5->step6 end 7. Data Analysis Calculate peak response and IC₅₀ step6->end

Caption: Workflow for a Ca²⁺ flux assay to test the inhibitory effect of this compound.

Materials:

  • Adherent cells cultured on a 96-well, black-walled, clear-bottom plate.

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound stock solution (in DMSO).

  • PLC-activating agonist (e.g., ATP, UTP, carbachol).

  • Fluorescence microplate reader with kinetic reading capability and injectors.[13][14]

Methodology:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Remove culture medium and wash cells once with HBSS.

    • Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in HBSS.

    • Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye and leave them in HBSS for the duration of the experiment.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS. A final concentration range of 1 nM to 10 µM is recommended for dose-response curves. Include a vehicle control (DMSO) group.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence kinetically (e.g., one reading every second for 2-3 minutes) at the appropriate excitation/emission wavelengths for the chosen dye (e.g., 485/520 nm for Fluo-4).

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Using the instrument's injector, add the agonist at a predetermined concentration (e.g., EC₈₀) to stimulate Ca²⁺ release.

    • Continue recording the fluorescence signal until it returns to or near baseline.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the peak response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Differentiating PLC Inhibition from Direct SOCE Channel Blockade

This protocol is a critical control experiment to confirm that this compound's effect is specific to PLC and that it does not directly block the STIM1-Orai1 channel complex. It uses thapsigargin, a SERCA pump inhibitor, to deplete ER Ca²⁺ stores and activate SOCE, thereby bypassing the PLC/IP₃ step.[9][10][12]

G cluster_A Hypothesis A: PLC Inhibition (Expected) cluster_B Hypothesis B: Direct SOCE Blockade (Control) A_agonist Agonist A_PLC PLC A_agonist->A_PLC A_SOCE SOCE A_PLC->A_SOCE A_result Result: SOCE Blocked A_SOCE->A_result A_NC This compound A_NC->A_PLC B_TG Thapsigargin B_SERCA SERCA B_TG->B_SERCA B_SOCE SOCE B_SERCA->B_SOCE Bypasses PLC B_result Expected Result: SOCE NOT Blocked B_SOCE->B_result B_NC This compound B_NC->B_SOCE No Effect Expected

Caption: Logic diagram for a control experiment to verify this compound's specificity.

Materials:

  • Same as Protocol 1, with the addition of Thapsigargin (TG) and a Ca²⁺-free buffer (HBSS + 0.5 mM EGTA).

Methodology:

  • Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Store Depletion:

    • Replace the buffer with Ca²⁺-free HBSS.

    • Add this compound (at a concentration shown to be effective in Protocol 1, e.g., 10x IC₅₀) or vehicle control to the respective wells. Incubate for 15 minutes.

    • Place the plate in the reader and begin recording baseline fluorescence.

    • Add thapsigargin (typically 1-2 µM) to all wells to deplete ER stores. This will cause a transient increase in cytosolic Ca²⁺ as the stores are released. Wait for the signal to return to a stable plateau.[8]

  • Induction of SOCE:

    • Once the signal from store release has stabilized, inject a Ca²⁺-containing solution (e.g., HBSS with 2 mM CaCl₂) into the wells.

    • This re-addition of extracellular Ca²⁺ will trigger influx through the now-open Orai1 channels (SOCE).

  • Data Analysis:

    • Measure the rate of fluorescence increase or the peak fluorescence after Ca²⁺ re-addition.

    • Expected Outcome: In the vehicle-treated wells, a robust and sustained increase in fluorescence (SOCE) will be observed. If this compound is specific to PLC, it should have no significant effect on the Ca²⁺ influx induced by thapsigargin, as the PLC step was bypassed. A significant reduction in this signal would suggest off-target effects on the core SOCE machinery.

References

Application Notes and Protocols for Synthesis and Antibacterial Screening of 3-Arylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Among them, 3-arylcoumarin derivatives have garnered substantial interest as a promising scaffold for the development of new antibacterial agents.[1][3] Their structural framework allows for diverse substitutions, which can modulate their biological activity against various bacterial strains, including drug-resistant ones.[1][4] This document provides detailed protocols for the synthesis of 3-arylcoumarin derivatives via common methods like the Perkin reaction and Suzuki coupling, along with standardized procedures for evaluating their antibacterial efficacy.

Part 1: Synthesis of 3-Arylcoumarin Derivatives

Two prevalent and effective methods for the synthesis of the 3-arylcoumarin scaffold are the Perkin reaction and the Palladium-catalyzed Suzuki cross-coupling reaction.

Methodology 1: Perkin Reaction

The Perkin reaction is a classical and direct method for preparing 3-arylcoumarins.[3][5] It involves the condensation of a substituted salicylaldehyde with a phenylacetic acid derivative in the presence of a dehydrating agent or a base catalyst.[6][7]

Perkin_Reaction_Workflow sub Substituted Salicylaldehyde + Phenylacetic Acid reaction Perkin Condensation sub->reaction Heating (e.g., 120°C) or Room Temp reagents Reagents: Acetic Anhydride, Base (e.g., NaH, Et3N) reagents->reaction purification Purification (Flash Chromatography) reaction->purification Crude Product product 3-Arylcoumarin Derivative purification->product Purified Product

Caption: General workflow for the Perkin reaction synthesis of 3-arylcoumarins.

Experimental Protocol: Perkin Reaction Synthesis[1][5]

  • Reagent Preparation: To a dry Schlenk tube maintained under an inert atmosphere, add the substituted salicylaldehyde (1.0 eq) and the corresponding substituted phenylacetic acid (1.2 eq).

  • Reaction Setup: Add acetic anhydride, which acts as both the solvent and a dehydrating agent.

  • Initiation: Carefully add a base, such as sodium hydride (NaH) or triethylamine (Et3N), to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 100-120°C for a period ranging from 3 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][5][6]

  • Quenching: Upon completion, cool the mixture and carefully quench it by adding crushed ice and acetic acid.[5]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 25 mL).[5]

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography, typically using a hexane/ethyl acetate gradient system (e.g., 9:1 v/v), to yield the pure 3-arylcoumarin derivative.[1]

Data Presentation: Yields of Perkin Reaction

The Perkin reaction consistently provides moderate to good yields for a variety of substituted 3-arylcoumarins.

CompoundSubstituentsYield (%)Reference
1 6-nitro-3-(4-methylphenyl)coumarin70%[1][8]
2 6-nitro-3-(4-methoxyphenyl)coumarin75%[1][8]
3 6-nitro-3-(phenyl)coumarin65%[1][8]
4 6-nitro-3-(4-bromophenyl)coumarin60%[1][8]
5 6,8-dibromo-3-(4-nitrophenyl)coumarin72%[5]
Methodology 2: Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[9][10] For 3-arylcoumarin synthesis, it typically involves the reaction of a 3-halocoumarin (e.g., 3-chlorocoumarin or 3-bromocoumarin) with a substituted arylboronic acid, catalyzed by a palladium complex.[9][11]

Suzuki_Coupling_Workflow sub 3-Halocoumarin + Arylboronic Acid reaction Suzuki Coupling sub->reaction Solvent (e.g., aq. THF) Heating (60-110°C) catalyst Catalyst System: Pd(OAc)2, Ligand (e.g., SPhos), Base (e.g., K2CO3) catalyst->reaction purification Purification (Column Chromatography) reaction->purification Crude Product product 3-Arylcoumarin Derivative purification->product Purified Product

Caption: General workflow for Suzuki coupling synthesis of 3-arylcoumarins.

Experimental Protocol: Suzuki Coupling Synthesis[9][11]

  • Reaction Setup: In a reaction vessel, combine the 3-halocoumarin (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)2 (0.5-2 mol%), and a suitable ligand like SPhos (1-4 mol%).

  • Solvent and Base: Add a solvent system, often a mixture of an organic solvent and water (e.g., THF/H2O), and a base such as K2CO3 or K3PO4.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 60°C to 110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 3-arylcoumarin.

Part 2: Antibacterial Screening Protocols

The antibacterial activity of the synthesized 3-arylcoumarin derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The agar disk diffusion method can be used for preliminary screening.

Antibacterial_Screening_Workflow cluster_mic Broth Microdilution Method (MIC) start Synthesized 3-Arylcoumarin (in DMSO) dilution 2-fold Serial Dilution of Compound in 96-well Plate start->dilution inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) add_inoculum Add Bacterial Inoculum to each well inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read Observe for Turbidity (Visual or Spectrophotometric) incubation->read mic_result Determine MIC Value (Lowest concentration with no visible growth) read->mic_result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology 1: Agar Disk Diffusion Test (Preliminary Screening)[1][12]
  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. A standardized bacterial inoculum (0.5 McFarland turbidity) is uniformly swabbed onto the surface of the agar.

  • Disk Application: Sterilize paper disks (6 mm diameter) and impregnate them with a known concentration of the test compound (e.g., 100 µ g/disk ).[1] Place the disks onto the inoculated agar surface.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., ampicillin, gentamicin) as positive controls.[1][12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Methodology 2: Broth Microdilution Method (MIC Determination)[1][13][14]
  • Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to check for bacterial growth and a negative control (broth only) for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Data Presentation: Antibacterial Activity (MIC)

The antibacterial efficacy is quantified by the MIC value, with lower values indicating higher potency.

CompoundSubstituentsMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. cereusReference
A 6-nitro-3-(4-methylphenyl)coumarin125>500[1]
B 6-nitro-3-(4-methoxyphenyl)coumarin250>500[1]
C 6-nitro-3-(phenyl)coumarin125>500[1]
D 5,7-dihydroxy-3-phenylcoumarin1111[4]
E 5,7-dihydroxy-3-(4-hydroxyphenyl)coumarin4488[4]
Ampicillin Standard Antibiotic32N/A[1]
Vancomycin Standard Antibiotic1.372.75[4]

Structure-Activity Relationship Insights Preliminary data suggests that the antibacterial activity of 3-arylcoumarins is highly dependent on the substitution pattern on both the coumarin nucleus and the 3-aryl ring.[1] For instance, the presence of two hydroxyl groups at positions 5 and 7 of the coumarin scaffold appears to significantly enhance activity against Gram-positive bacteria like S. aureus.[4] Compounds with a nitro group at the 6-position also exhibit notable activity against S. aureus.[1] In contrast, most tested derivatives show limited activity against Gram-negative bacteria like E. coli.[1][4]

References

Application Notes and Protocols: The Use of 3-Nitrocoumarin in Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer and infectious diseases. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Another facet of drug resistance involves the dysregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt pathway.

Coumarins, a class of naturally occurring benzopyrone compounds, have garnered attention for their potential to modulate drug resistance. This document focuses on the application of a specific derivative, 3-Nitrocoumarin, as a tool to investigate and potentially overcome drug resistance. While direct studies on this compound are emerging, research on closely related nitrocoumarin derivatives, such as 4-hydroxy-3-nitro-coumarin, provides a strong rationale for its use in studying mechanisms of drug resistance, including the inhibition of efflux pumps and the induction of apoptosis in resistant cells.[1]

These notes provide an overview of the applications of this compound and detailed protocols for its use in drug resistance studies.

Key Applications of this compound in Drug Resistance Research

  • Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance: this compound derivatives have been shown to circumvent P-gp mediated resistance, suggesting their potential as MDR modulators.[1]

  • Induction of Apoptosis in Resistant Cancer Cells: Studies on nitrocoumarin derivatives indicate an ability to induce programmed cell death in malignant cell lines, a crucial aspect of overcoming drug resistance.[1][2]

  • Investigation of Cell Cycle Arrest: The anti-proliferative effects of some coumarin derivatives are mediated through alterations in cell cycle progression.[1][3]

  • Modulation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR signaling cascade is a key pathway in promoting cell survival and drug resistance.[4][5][6] Coumarin derivatives have been shown to inhibit this pathway, providing another avenue for their anti-cancer and resistance-reversing effects.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on nitrocoumarin derivatives and related compounds in the context of drug resistance and cytotoxicity.

Table 1: Cytotoxicity of Nitrocoumarin Derivatives and Related Compounds

CompoundCell LineAssayIC50 ValueReference
Silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline)HepG2 (human hepatocellular carcinoma)Proliferation Assay~4 times more potent than cisplatin[1]
7-hydroxycoumarinSKVCR (cisplatin-resistant ovarian cancer)MTT Assay12 µM[3]
7-hydroxycoumarinNormal ovarian cellsMTT Assay95 µM[3]
5,7-dimethoxy-4-methyl-6-nitro-chromen-2-oneColon cancer cellsCytotoxicity AssayNot specified[2]

Table 2: Apoptotic and Cell Cycle Effects of Nitrocoumarin Derivatives

CompoundCell LineEffectMethodReference
Silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline)HepG(2)Induction of apoptosisCaspase-3 and -9 activation, PARP cleavage[1]
Silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline)HepG(2)Alteration of cell cycle progressionFlow cytometry[1]
7-hydroxycoumarinSKVCRInduction of apoptosisDAPI and AO/EB staining, Caspase activation[3]
7-hydroxycoumarinSKVCRG2/M phase cell cycle arrestFlow cytometry[3]

Experimental Protocols

Protocol 1: Assessment of P-glycoprotein (P-gp) Inhibition using Calcein-AM Efflux Assay

This protocol is designed to assess the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from multidrug-resistant cells.

Materials:

  • Drug-resistant cell line overexpressing P-gp (e.g., MES-SA/Dx5, KB-V1) and the corresponding parental sensitive cell line (e.g., MES-SA, KB-3-1).

  • This compound

  • Calcein-AM (stock solution in DMSO)

  • Verapamil or Cyclosporin A (positive control P-gp inhibitors)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the drug-resistant and parental cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C in a CO2 incubator.[7]

  • Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound to the designated wells. Include wells with a known P-gp inhibitor (e.g., Verapamil) as a positive control and wells with vehicle (DMSO) as a negative control. Incubate for 1 hour.[7]

  • Calcein-AM Loading: Add Calcein-AM to all wells at a final concentration of 0.5 µM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[8] Alternatively, visualize the cells using a fluorescence microscope.

  • Data Analysis: An increase in intracellular calcein fluorescence in the presence of this compound, compared to the vehicle control, indicates inhibition of P-gp-mediated efflux.

Protocol 2: Evaluation of Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify the induction of apoptosis in drug-resistant cells treated with this compound.

Materials:

  • Drug-resistant cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Protocol 3: Measurement of Caspase-3 Activity

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Drug-resistant cancer cell line

  • This compound

  • Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 400 or 405 nm using a microplate reader.[9] The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm Pgp P-glycoprotein (MDR1) Drug Chemotherapeutic Drug Drug->Pgp Efflux Nitrocoumarin This compound Nitrocoumarin->Pgp Inhibition PI3K PI3K Nitrocoumarin->PI3K Inhibition Caspase9 Caspase-9 Nitrocoumarin->Caspase9 Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed mechanisms of this compound in overcoming drug resistance.

Experimental Workflow Diagram

G cluster_efflux Efflux Pump Inhibition cluster_apoptosis Apoptosis Induction start Start: Drug-Resistant Cancer Cell Line treatment Treat cells with this compound (various concentrations and time points) start->treatment efflux_assay Calcein-AM or Rhodamine 123 Assay treatment->efflux_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay efflux_analysis Measure intracellular fluorescence (Plate Reader/Microscopy) efflux_assay->efflux_analysis end End: Determine effect of this compound on drug resistance mechanisms efflux_analysis->end apoptosis_analysis Analyze by Flow Cytometry apoptosis_assay->apoptosis_analysis caspase_assay Caspase-3 Activity Assay apoptosis_assay->caspase_assay apoptosis_analysis->end caspase_analysis Measure absorbance caspase_assay->caspase_analysis caspase_analysis->end

Caption: Workflow for studying this compound's effect on drug resistance.

Conclusion

This compound and its derivatives represent a promising class of compounds for studying and potentially overcoming multidrug resistance in cancer. Their multifaceted mechanism of action, including the inhibition of efflux pumps and induction of apoptosis, makes them valuable tools for researchers in oncology and drug development. The protocols and information provided herein serve as a guide for utilizing this compound to explore the complexities of drug resistance and to identify novel therapeutic strategies. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in various drug-resistant models.

References

Application Notes and Protocols: 3-Nitrocoumarin for High-Throughput Screening of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-nitrocoumarin and its derivatives as a versatile scaffold in high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. The protocols detailed below are intended to offer a framework for developing robust and reliable screening assays targeting key enzymes implicated in various disease states.

Introduction to this compound in Enzyme Inhibition

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are recognized for their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 3-position of the coumarin scaffold can significantly enhance its inhibitory potency against various enzymes. This compound and its derivatives have emerged as promising candidates for the development of potent and selective inhibitors for enzymes such as phospholipase C (PLC) and viral proteases, including the SARS-CoV-2 main protease (Mpro). Their mechanism of action often involves specific interactions with the enzyme's active site, leading to the modulation of critical biological pathways.

Target Enzymes and Therapeutic Areas

Phospholipase C (PLC)

Phospholipase C is a crucial family of enzymes involved in transmembrane signaling. Upon activation by various stimuli like hormones and growth factors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This signaling cascade plays a vital role in regulating numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and inflammatory disorders. This compound has been identified as a potent inhibitor of PLC, capable of blocking the generation of IP3 and subsequently affecting calcium signaling pathways.[5][6]

SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the replication of the virus.[7][8] Mpro cleaves the viral polyproteins at specific sites to produce functional proteins required for viral transcription and replication.[7] Due to its critical role in the viral life cycle and the absence of a close human homolog, Mpro is a prime target for the development of antiviral drugs.[8] Various coumarin derivatives have been investigated as inhibitors of SARS-CoV-2 Mpro, demonstrating their potential as scaffolds for novel anti-COVID-19 therapeutics.[9][10]

High-Throughput Screening Data

The following tables summarize quantitative data from high-throughput screening assays and other enzyme inhibition studies involving this compound and related coumarin derivatives.

Table 1: Inhibition of Phospholipase C by this compound

CompoundTarget EnzymeAssay TypeIC50 ValueZ'-FactorReference
This compoundYeast Phospholipase C (Plc1)in vitro enzyme assay57 nMNot Reported[11]
This compoundNeurospora crassa PLCin vitro enzyme assay10 µg/mLNot Reported[5]
General PLC HTSPhospholipase C-γ1Liposome-based fluorescence assay>50% inhibition for hits> 0.75[12]
NeomycinCatharanthus roseus PLCEnzyme activity assay100 µMNot Reported[13]

Table 2: Inhibition of SARS-CoV-2 Mpro by Coumarin Derivatives

CompoundTarget EnzymeAssay TypeIC50 Value (µg/mL)% Inhibition @ 100 µMReference
Compound 3aSARS-CoV-2 Mproin vitro enzyme assay4.67> 50%[9]
Compound 3bSARS-CoV-2 Mproin vitro enzyme assay5.12> 50%[9]
Compound 3cSARS-CoV-2 Mproin vitro enzyme assay11.90> 50%[9]
Compound 5gSARS-CoV-2 Mproin vitro enzyme assay25.863.9%[9]
Chloroquine (Reference)SARS-CoV-2 Mproin vitro enzyme assay13.1Not Applicable[9]

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for Phospholipase C Inhibitors

This protocol is adapted from a general fluorescence-based HTS assay for PLC inhibitors and can be used to screen for inhibitors like this compound.

Materials:

  • Purified Phospholipase C enzyme

  • Fluorogenic PLC substrate (e.g., a substrate that releases a fluorescent product upon cleavage)

  • Assay Buffer: 20 mM HEPES, pH 7.2, 150 mM NaCl, 2 mM CaCl2, 0.01% Triton X-100

  • This compound or other test compounds dissolved in DMSO

  • Positive Control (e.g., a known PLC inhibitor)

  • Negative Control (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds (at various concentrations) and controls into the wells of a 384-well plate.

  • Enzyme Addition: Add 25 µL of PLC enzyme solution (at a pre-determined optimal concentration in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 25 µL of the fluorogenic PLC substrate (at its Km concentration in Assay Buffer) to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min))

      • Rate_max = average rate of the negative control (DMSO) wells.

      • Rate_min = average rate of the positive control wells.

    • Determine the IC50 values for active compounds by plotting % inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • Calculate the Z'-factor for the assay to assess its quality:

      • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14]

Protocol 2: FRET-Based HTS Assay for SARS-CoV-2 Mpro Inhibitors

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay suitable for high-throughput screening of SARS-CoV-2 Mpro inhibitors using coumarin-based compounds.

Materials:

  • Purified SARS-CoV-2 Mpro enzyme

  • FRET-based Mpro substrate (e.g., a peptide with a fluorophore and a quencher separated by the Mpro cleavage sequence)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound derivatives or other test compounds dissolved in DMSO

  • Positive Control (e.g., a known Mpro inhibitor like GC-376)

  • Negative Control (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of SARS-CoV-2 Mpro solution (in Assay Buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of the FRET substrate solution (in Assay Buffer) to each well to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair after a 30-minute incubation at 37°C.

  • Data Analysis:

    • Calculate the percent inhibition as described in Protocol 1.

    • Determine the IC50 values for promising compounds.

    • Evaluate the assay performance by calculating the Z'-factor.

Signaling Pathways and Experimental Workflows

Phospholipase C Signaling Pathway

The following diagram illustrates the canonical phospholipase C signaling pathway. Inhibition of PLC by compounds like this compound would block the hydrolysis of PIP2, thereby attenuating the downstream signals of IP3 and DAG.

PLC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2_release Ca2+ Release er->ca2_release cellular_response Downstream Cellular Responses ca2_release->cellular_response pkc->cellular_response inhibitor This compound inhibitor->plc Inhibits

Caption: Phospholipase C signaling pathway and point of inhibition.

SARS-CoV-2 Mpro in Viral Replication

The diagram below outlines the critical role of the main protease (Mpro) in the SARS-CoV-2 replication cycle. Inhibition of Mpro by coumarin-based compounds prevents the processing of viral polyproteins, thereby halting the formation of the replication-transcription complex.

SARS_CoV_2_Mpro_Pathway cluster_cleavage Polyprotein Processing viral_entry Viral Entry (via ACE2 Receptor) viral_rna Viral Genomic RNA (+ssRNA) viral_entry->viral_rna translation Host Ribosome Translation viral_rna->translation polyproteins Polyproteins (pp1a and pp1ab) translation->polyproteins mpro Main Protease (Mpro/3CLpro) polyproteins->mpro Self-cleavage plpro Papain-Like Protease (PLpro) polyproteins->plpro Self-cleavage nsps Non-Structural Proteins (NSPs) mpro->polyproteins Cleaves at multiple sites plpro->polyproteins Cleaves rtc Replication-Transcription Complex (RTC) Formation nsps->rtc replication Viral RNA Replication & Transcription rtc->replication assembly Virion Assembly & Release replication->assembly inhibitor Coumarin-based Inhibitor inhibitor->mpro Inhibits

Caption: Role of Mpro in SARS-CoV-2 replication and inhibition.

HTS Experimental Workflow

This workflow diagram provides a general overview of the high-throughput screening process for identifying enzyme inhibitors.

HTS_Workflow start Start assay_dev Assay Development & Optimization start->assay_dev pilot_screen Pilot Screen (Small Compound Set) assay_dev->pilot_screen hts High-Throughput Screening (Large Compound Library) pilot_screen->hts Z' > 0.5 data_analysis Data Analysis (Hit Identification) hts->data_analysis hit_validation Hit Confirmation & Validation data_analysis->hit_validation Identify Hits dose_response Dose-Response & IC50 Determination hit_validation->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for high-throughput screening of enzyme inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-Nitrocoumarin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 3-Nitrocoumarin for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and selective inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in cellular signaling pathways.[1][2][3][4] Its poor aqueous solubility can limit its bioavailability and therapeutic efficacy in in vivo models, making it challenging to achieve desired systemic concentrations for pharmacological studies.

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A2: Several strategies can be employed, broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanonization), solid dispersions, and co-crystallization. Chemical modifications involve pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the synthesis of more soluble prodrugs.

Q3: What is the known solubility of this compound in common solvents?

A3: Currently, quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, its solubility in dimethyl sulfoxide (DMSO) is reported to be high.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound for in vitro assays or preliminary in vivo formulations.
  • Question: I am having trouble dissolving this compound in aqueous buffers for my experiments. What should I do?

  • Answer: this compound has very low aqueous solubility. For initial experiments, consider the following approaches:

    • Co-solvent System: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in your experimental system. Physical methods such as vortexing, sonication, or gentle heating (e.g., to 37°C) can aid dissolution.[2][3][4]

Issue 2: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.
  • Question: My this compound precipitates out of solution when I add my DMSO stock to my cell culture media or buffer. How can I prevent this?

  • Answer: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

    • Optimize Dilution: Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.

    • Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant, such as Tween 80 or Cremophor EL, in the final formulation can help to form micelles that encapsulate the drug and prevent precipitation.

    • Complexation with Cyclodextrins: Pre-complexing this compound with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase its aqueous solubility and prevent precipitation upon dilution.

Issue 3: Low and variable oral bioavailability of this compound in animal studies.
  • Question: I am observing low and inconsistent plasma concentrations of this compound after oral administration to my animal models. What formulation strategies can I explore?

  • Answer: Low oral bioavailability is often a direct consequence of poor solubility and dissolution rate in the gastrointestinal tract. Consider these advanced formulation strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.

    • Co-crystals: Forming co-crystals with pharmaceutically acceptable co-formers can alter the crystal lattice and improve the solubility and dissolution properties of this compound.

    • Prodrug Approach: Synthesizing a more soluble prodrug of this compound that is converted to the active compound in vivo can be an effective strategy to enhance bioavailability.

Quantitative Data

The following table summarizes the available quantitative solubility data for this compound. Note: Data for aqueous solubility and solubility enhancement using advanced formulation techniques for this compound are not widely available in the current literature. The table will be updated as more data becomes accessible.

Solvent/SystemSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (523.18 mM)[3][4]
Dimethyl Sulfoxide (DMSO)90 mg/mL (470.86 mM)[1]

Experimental Protocols

Disclaimer: The following are generalized protocols that can be adapted for this compound. Optimization will be required for specific experimental needs.

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo (Oral/Parenteral) Administration

This protocol is based on a common formulation for poorly soluble compounds and should be optimized for your specific animal model and route of administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline or Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • In a separate sterile tube, add PEG300.

  • Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing. Ensure the solution remains clear.

  • Add Tween 80 to the mixture and vortex until a clear, homogenous solution is formed.

  • Finally, add the sterile saline or PBS dropwise while continuously vortexing to reach the desired final concentration.

Note: A common final vehicle composition is 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and 40-60% saline/PBS. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare inclusion complexes to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and Pestle

Procedure:

  • Weigh out this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for 30-60 minutes. The mixture should remain as a paste. Add small amounts of the solvent mixture if it becomes too dry.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder and stored in a desiccator.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This technique aims to disperse the drug in a hydrophilic carrier in an amorphous state.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)

  • A suitable organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both the drug and the polymer)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug to polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film or solid mass will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped off and pulverized into a fine powder.

Visualizations

Signaling Pathway

This compound is an inhibitor of Phospholipase C-γ (PLC-γ). The following diagram illustrates the canonical PLC-γ signaling pathway that is inhibited by this compound.

PLC_gamma_pathway RTK Receptor Tyrosine Kinase (RTK) PLCg PLC-γ RTK->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes Nitrocoumarin This compound Nitrocoumarin->PLCg Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Activates Ca²⁺-dependent pathways PKC->Downstream Phosphorylates targets

Caption: Inhibition of the PLC-γ signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for selecting and evaluating a suitable solubility enhancement strategy for this compound.

solubility_workflow start Start: Poorly Soluble This compound screening Solubility Screening (Co-solvents, pH, etc.) start->screening formulation Select Formulation Strategy screening->formulation solid_disp Solid Dispersion formulation->solid_disp cyclo Cyclodextrin Complexation formulation->cyclo nano Nanoparticle Formulation formulation->nano cocrystal Co-crystal Formation formulation->cocrystal characterization Physicochemical Characterization (Solubility, Dissolution) solid_disp->characterization cyclo->characterization nano->characterization cocrystal->characterization invivo In Vivo Studies (Pharmacokinetics, Efficacy) characterization->invivo Proceed with best candidate(s) end End: Optimized Formulation invivo->end

Caption: General workflow for solubility enhancement of this compound.

References

overcoming photostability issues with 3-Nitrocoumarin probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome photostability challenges when using 3-nitrocoumarin-based fluorescent probes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my this compound probe experiments?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a this compound probe, upon exposure to light. This leads to a loss of fluorescence signal, which can significantly impact the quality and reliability of your experimental data, especially in quantitative and long-term imaging studies.

Q2: What are the main factors that contribute to the photobleaching of this compound probes?

A2: Several factors can accelerate photobleaching:

  • High Excitation Light Intensity: Using a laser or lamp that is too powerful is a primary cause of photobleaching.[1][2]

  • Prolonged Exposure Time: Continuous illumination of the sample, even at lower intensities, will eventually lead to photobleaching.[1][2][3]

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can chemically damage the probe.

  • Probe Environment: The local chemical environment, including pH and the presence of certain ions, can influence photostability.

Q3: Are there chemical reagents I can use to improve the photostability of my this compound probes?

A3: Yes, various antifade reagents can be added to your mounting medium or live-cell imaging buffer to reduce photobleaching. These generally fall into two categories:

  • Antioxidants/Free Radical Scavengers: These compounds, such as n-propyl gallate (NPG), ascorbic acid (Vitamin C), and Trolox, neutralize reactive oxygen species that can damage the fluorophore.

  • Triplet State Quenchers: Molecules like mercaptoethylamine (MEA) and cyclooctatetraene (COT) can return the probe from a long-lived, reactive triplet state back to the ground state, reducing the opportunity for photochemical damage.

Q4: Can I use commercial antifade mounting media with my this compound probes?

A4: Yes, commercial mounting media containing antifade reagents are a convenient and effective way to reduce photobleaching for fixed samples. The performance of these agents can be dye-dependent, so some optimization may be necessary.

Q5: How does the choice of imaging system affect photobleaching?

A5: The imaging setup plays a crucial role. Systems with higher light collection efficiency (e.g., high numerical aperture objectives, sensitive detectors) allow for the use of lower excitation intensities, thereby reducing photobleaching.[3] Confocal systems with fast scanning and synchronized illumination can also minimize light exposure.[3]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of fluorescence signal during imaging. High excitation light intensity.Reduce the laser/lamp power to the minimum level required for adequate signal-to-noise. Use neutral density filters if necessary.[1][4]
Prolonged exposure to excitation light.Minimize the duration of light exposure. For live-cell imaging, use time-lapse acquisition with the longest possible intervals. When focusing, use a lower light intensity or a different wavelength that does not excite the probe.[2][4]
Oxygen-mediated photodamage.For fixed samples, use a mounting medium containing an antifade reagent. For live-cell imaging, consider adding antioxidants like ascorbic acid or Trolox to the imaging medium (ensure compatibility with your cells).
High background fluorescence. Autofluorescence from cells or medium.Use a spectrally distinct fluorophore if possible. Employ background subtraction during image analysis. For live cells, consider using a specialized imaging medium with reduced autofluorescence.
Non-specific binding of the probe.Optimize your staining protocol, including blocking steps and washing procedures. Ensure the probe concentration is appropriate.
Inconsistent fluorescence intensity between samples. Different levels of photobleaching.Standardize all imaging parameters across all samples, including light intensity, exposure time, and acquisition settings.[4]
Variation in sample preparation.Ensure consistent staining and mounting procedures for all samples.
No fluorescence signal or very weak signal. Incorrect filter set or laser line.Verify that the excitation and emission filters are appropriate for the specific this compound probe being used.
Probe degradation.Store the probe according to the manufacturer's instructions, protected from light. Prepare fresh working solutions for each experiment.

Section 3: Data Presentation

Table 1: Relative Photostability of Common Fluorophore Classes (General Comparison)

Fluorophore ClassRelative Photostability
Cyanine Dyes (e.g., Cy3, Cy5)Moderate to High
Alexa Fluor DyesHigh to Very High
Rhodamine DyesModerate to High
Coumarin Dyes Moderate
Fluorescein (FITC)Low

Note: This is a generalization, and the photostability of individual dyes within a class can vary significantly.

Table 2: Common Antifade Reagents and Their Mechanisms of Action

Antifade ReagentMechanism of ActionTypical Application
n-Propyl gallate (NPG) Antioxidant (Free radical scavenger)Fixed cells
Ascorbic Acid (Vitamin C) Antioxidant (Free radical scavenger)Fixed and Live cells
Trolox Antioxidant (Free radical scavenger)Fixed and Live cells
p-Phenylenediamine (PPD) Antioxidant (Free radical scavenger)Fixed cells (can quench some dyes)
DABCO Triplet state quencherFixed cells
Mercaptoethylamine (MEA) Triplet state quencher, AntioxidantFixed cells

Section 4: Experimental Protocols

Protocol 1: Assessing the Photostability of a this compound Probe

This protocol describes a method for quantifying the photobleaching rate of a this compound probe in a fixed sample.

Materials:

  • Microscope slide with a fixed sample stained with the this compound probe.

  • Mounting medium (with and without antifade reagent for comparison).

  • Fluorescence microscope with a camera and time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare replicate slides of your sample stained with the this compound probe. Mount one set with a standard mounting medium and another set with an antifade-containing mounting medium.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for the this compound probe.

    • Choose a representative field of view.

  • Image Acquisition:

    • Set the excitation intensity and camera exposure time to levels that provide a good initial signal without saturation. Keep these settings constant throughout the experiment.

    • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for 10 minutes.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) that contains fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Select a background ROI and measure the mean intensity at each time point.

    • Correct the signal intensity by subtracting the background intensity for each time point.

    • Normalize the corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay represents the photobleaching rate.

    • Compare the photobleaching curves for samples with and without the antifade reagent.

Section 5: Visualizations

Signaling Pathway: Inhibition of Phospholipase C-γ (PLC-γ) by this compound

This compound is known to be an inhibitor of Phospholipase C-γ (PLC-γ), a key enzyme in intracellular signaling cascades. The following diagram illustrates the canonical PLC-γ signaling pathway and the point of inhibition by this compound.[5][6][7] Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of PLC-γ.[8][9] Activated PLC-γ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the enzymatic activity of PLC-γ, thereby inhibiting the downstream signaling events.

PLC_gamma_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PLCg_inactive PLC-γ (inactive) RTK->PLCg_inactive Recruits and phosphorylates PLCg_active PLC-γ (active) PLCg_inactive->PLCg_active Activation PIP2 PIP2 PLCg_active->PIP2 Hydrolyzes Nitrocoumarin This compound Nitrocoumarin->PLCg_active Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: PLC-γ signaling pathway and inhibition by this compound.

Experimental Workflow: Assessing Photostability

The following diagram outlines the key steps in an experimental workflow designed to assess the photostability of a this compound probe.

photostability_workflow start Start prep Prepare Stained Samples (with and without antifade) start->prep setup Microscope Setup (constant parameters) prep->setup acquire Acquire Time-Lapse Image Series setup->acquire analyze Image Analysis (Measure Intensity vs. Time) acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot compare Compare Photobleaching Rates plot->compare end End compare->end

Caption: Workflow for assessing probe photostability.

Logical Relationship: Factors Influencing Photostability

This diagram illustrates the relationship between key experimental factors and their impact on the photostability of fluorescent probes.

photostability_factors cluster_factors Experimental Factors intensity Excitation Intensity photobleaching Photobleaching (Signal Loss) intensity->photobleaching Increases exposure Exposure Time exposure->photobleaching Increases oxygen Molecular Oxygen oxygen->photobleaching Increases antifade Antifade Reagents photostability Photostability antifade->photostability Increases photobleaching->photostability Inversely related

Caption: Key factors that influence probe photostability.

References

optimizing 3-Nitrocoumarin concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitrocoumarin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as an inhibitor of phospholipase C (PLC).[1][2] It blocks the generation of inositol triphosphate (IP3), which in turn affects intracellular calcium signaling pathways.[1] Some derivatives of this compound have also been investigated for their anti-cancer and antibacterial properties.[3][4]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: The optimal concentration is highly dependent on the cell type and the specific biological question. For initial experiments, a broad range is recommended, followed by a narrower dose-response study. Based on published data, effective concentrations can range from nanomolar to micromolar levels. For example, the IC50 for inhibiting yeast Plc1 protein is 57 nM, while for inhibiting the growth of Neurospora crassa it is 10 µg/mL.[1][2] In various cancer cell lines, derivatives have shown activity in the low micromolar range (e.g., 8 µM to 24 µM).[5][6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] It is advisable to store it in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic?

A4: Yes, like many small molecule inhibitors, this compound can be cytotoxic at higher concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT, resazurin, or neutral red uptake) on your specific cell line to distinguish between the specific inhibitory effects on PLC and general cytotoxic effects.[7][8][9] Always include a vehicle control (e.g., DMSO) in your experiments.

Q5: What are potential off-target effects of this compound?

A5: While this compound is described as a specific inhibitor of PLC, the possibility of off-target effects should always be considered, as with any chemical inhibitor.[2] Potential off-target effects can be investigated using techniques like proteomic profiling or by testing the compound in a PLC-knockout cell line to see if the observed phenotype persists.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound in my assay.

  • Question: Did you confirm the activity of your this compound stock?

    • Answer: If possible, test the compound in a positive control system where its effect is well-characterized. Ensure the compound has not degraded due to improper storage.

  • Question: Is your concentration range appropriate?

    • Answer: The required concentration can vary significantly between cell types. Try expanding your dose-response curve to include both higher and lower concentrations.

  • Question: Is the compound permeable to your cells?

    • Answer: Cellular uptake can be a limiting factor.[10][11] While coumarins generally exhibit good cell permeability, specific cell types may vary. Consider increasing the incubation time to allow for sufficient cellular uptake.

  • Question: Is the PLC pathway active and relevant in your experimental model?

    • Answer: Confirm that the PLC signaling pathway is active in your cells under your specific experimental conditions and that it is linked to the downstream readout you are measuring.

Problem 2: I am observing high levels of cell death across all my treatment concentrations.

  • Question: Have you determined the cytotoxic concentration (CC50) in your cell line?

    • Answer: You may be using a concentration that is too high and inducing general cytotoxicity rather than specific inhibition. Perform a cell viability assay to determine the concentration at which this compound is toxic to your cells. The working concentration for your functional assay should be well below the CC50 value.

  • Question: Is the solvent concentration too high?

    • Answer: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, but the tolerance can vary depending on the cell line.

  • Question: Are your cells healthy?

    • Answer: Only use healthy, viable cells for your experiments. Do not use cells that are over-confluent or have been passaged too many times.[8]

Problem 3: My results are not reproducible.

  • Question: Are your experimental conditions consistent?

    • Answer: Inconsistent results can arise from variability in cell seeding density, media composition, incubation times, or passage number.[9][12] Standardize your protocol and maintain detailed records.

  • Question: Is your this compound solution stable?

    • Answer: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1]

  • Question: Are you observing edge effects on your microplates?

    • Answer: Edge effects, caused by uneven temperature or evaporation, can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with sterile PBS or media.[13]

Troubleshooting Flowchart

TroubleshootingFlowchart Start Start Troubleshooting Problem What is the primary issue? Start->Problem NoEffect No effect observed Problem->NoEffect No Effect HighDeath High cell death Problem->HighDeath High Death Inconsistent Inconsistent results Problem->Inconsistent Inconsistent CheckConc Is concentration range appropriate? NoEffect->CheckConc CheckCyto Have you run a cytotoxicity assay? HighDeath->CheckCyto CheckProtocol Is the protocol standardized? Inconsistent->CheckProtocol CheckUptake Is incubation time sufficient for uptake? CheckConc->CheckUptake Yes SolutionNoEffect1 Expand dose-response curve (higher and lower conc.) CheckConc->SolutionNoEffect1 No CheckPathway Is PLC pathway active and relevant? CheckUptake->CheckPathway Yes SolutionNoEffect2 Increase incubation time CheckUptake->SolutionNoEffect2 No SolutionNoEffect3 Confirm pathway activity with positive controls CheckPathway->SolutionNoEffect3 No CheckSolvent Is solvent concentration below toxic levels? CheckCyto->CheckSolvent Yes SolutionHighDeath1 Determine CC50 and work below this value CheckCyto->SolutionHighDeath1 No CheckHealth Are cells healthy and at optimal density? CheckSolvent->CheckHealth Yes SolutionHighDeath2 Lower final solvent conc. (e.g., <0.5% DMSO) CheckSolvent->SolutionHighDeath2 No SolutionHighDeath3 Optimize cell culture conditions CheckHealth->SolutionHighDeath3 No CheckStock Are you using fresh aliquots of stock? CheckProtocol->CheckStock Yes SolutionInconsistent1 Standardize cell density, media, and timing CheckProtocol->SolutionInconsistent1 No SolutionInconsistent2 Aliquot stock solution to avoid freeze-thaw cycles CheckStock->SolutionInconsistent2 No

Caption: A flowchart to diagnose and solve common experimental issues.

Data Summary Tables

Table 1: Reported IC50 Values for this compound and Derivatives

CompoundTarget/Cell LineIC50 ValueReference
This compoundYeast Plc1 protein (in vitro)57 nM[2]
This compoundNeurospora crassa (PLC inhibition)10 µg/mL[1]
3-Arylcoumarin derivative (Cpd 7)A549 (human lung cancer)24 µM[5]
Coumarin derivative (Cpd 4)HL60 (human leukemia)8.09 µM[6]
Coumarin-selenophene hybrid (2a)DU-145 (human prostate cancer)20.0 µM[14]

Table 2: General Recommendations for Experimental Conditions

ParameterRecommendationRationale
Cell Seeding Density Optimize for each cell line to ensure log-phase growth during treatment.Over-crowding or sparse cultures can affect metabolic rates and drug response.[8]
Solvent (Vehicle) Control Use a consistent, non-toxic concentration of the solvent (e.g., DMSO <0.5%).High solvent concentrations can induce cytotoxicity and confound results.
Incubation Time Test a time course (e.g., 24, 48, 72 hours) to find the optimal window for your effect.The onset of the biological effect may vary depending on the cellular process being studied.
Positive Control Include a known activator or inhibitor of the PLC pathway.Confirms that the assay is working correctly and the pathway is responsive.
Negative Control Include untreated cells and vehicle-treated cells.Establishes baseline activity and controls for any effects of the solvent.

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal Concentration via Dose-Response and Cytotoxicity Assays

This workflow outlines the steps to identify the ideal concentration range of this compound that inhibits PLC activity without causing significant cell death.

Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock 1. Prepare 10-50 mM Stock of this compound in DMSO seed 2. Seed cells in 96-well plates and allow to adhere stock->seed treat_cyto 3a. Treat with broad range (e.g., 10 nM to 100 µM) for Cytotoxicity Assay seed->treat_cyto treat_func 3b. Treat with same range for Functional Assay (e.g., Calcium Flux) seed->treat_func incubate 4. Incubate for desired time (e.g., 24-48h) treat_cyto->incubate treat_func->incubate assay_cyto 5a. Perform Cell Viability Assay (e.g., MTT, Resazurin) incubate->assay_cyto assay_func 5b. Perform Functional Assay incubate->assay_func plot 6. Plot Dose-Response Curves (Viability vs. Function) assay_cyto->plot assay_func->plot determine 7. Determine Optimal Concentration plot->determine

Caption: A workflow for determining the optimal experimental concentration.

Methodology:

  • Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells of interest into 96-well plates at a pre-determined optimal density. Allow cells to adhere and resume log-phase growth (typically 18-24 hours).

  • Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include "vehicle-only" controls (medium with the same final DMSO concentration) and "untreated" controls (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assays:

    • Cytotoxicity Assay: On one set of plates, measure cell viability using an appropriate method like MTT or Resazurin reduction.[7][9]

    • Functional Assay: On a parallel set of plates, perform your functional assay to measure the inhibition of the PLC pathway (e.g., a calcium flux assay or measurement of a downstream signaling event).

  • Data Analysis:

    • For the cytotoxicity assay, calculate the percentage of viable cells relative to the vehicle control and plot against the log of the this compound concentration to determine the CC50 value.

    • For the functional assay, calculate the percentage of inhibition relative to the vehicle control and plot against the log of the this compound concentration to determine the IC50 value.

  • Determine Optimal Concentration: Select a concentration range for future experiments that provides a high level of functional inhibition (ideally near the IC50) while maintaining high cell viability (e.g., >90%).

Mechanism of Action Visualization

This diagram illustrates the signaling pathway inhibited by this compound.

Phospholipase C (PLC) Signaling Pathway Inhibition

Ligand Ligand (e.g., Growth Factor) Receptor GPCR / RTK Ligand->Receptor binds G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_Activation PKC Activation DAG->PKC_Activation activates Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release triggers Inhibitor This compound Inhibitor->PLC inhibits

Caption: this compound inhibits PLC, blocking IP3 and DAG production.

References

troubleshooting background fluorescence in 3-Nitrocoumarin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitrocoumarin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly regarding background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a derivative of coumarin, a class of compounds known for their fluorescent properties.[1] In research, this compound is primarily used as an inhibitor of phospholipase C (PLC).[2] By blocking the generation of inositol triphosphate (IP3), it affects the calcium signaling pathway.[2]

Q2: I am observing high background fluorescence in my experiment. What are the common causes?

High background fluorescence in experiments using fluorescent probes like this compound can stem from several factors:

  • Excess Probe Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background signal.

  • Non-Specific Binding: this compound may bind to cellular components other than its intended target, contributing to background noise.

  • Cellular Autofluorescence: Many cell types naturally fluoresce, particularly when excited with blue or UV light. This intrinsic fluorescence can interfere with the signal from your probe.

  • Photodegradation: Prolonged exposure to excitation light can cause this compound to break down into fluorescent byproducts, increasing background.

  • Impure Reagents: Contaminants in the this compound stock solution or other reagents can be a source of unwanted fluorescence.

Q3: How can I reduce non-specific binding of this compound?

To minimize non-specific binding, consider the following strategies:

  • Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound that still provides a detectable specific signal.

  • Increase Wash Steps: After incubation with the probe, increase the number and duration of washing steps to remove unbound or loosely bound molecules.

  • Use a Blocking Agent: In fixed-cell experiments, using a blocking buffer (e.g., bovine serum albumin or BSA) can help to saturate non-specific binding sites.

Q4: What is photobleaching and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This leads to a decrease in signal intensity over time and can sometimes result in fluorescent degradation products that contribute to background. To minimize photobleaching:

  • Reduce Exposure Time: Use the shortest possible exposure time during image acquisition.

  • Lower Excitation Intensity: Use the lowest laser power or excitation light intensity that provides an adequate signal.

  • Use Antifade Reagents: For fixed-cell imaging, mount your samples in a commercially available antifade mounting medium.

  • Image Quickly: Plan your imaging session to acquire data efficiently and minimize the total time the sample is exposed to light.

Troubleshooting Guides

Problem: High Background Fluorescence
Potential Cause Recommended Solution
Probe concentration is too high. Perform a dose-response curve to identify the optimal, lowest effective concentration.
Non-specific binding to cellular components. Increase the number and duration of wash steps after probe incubation. For fixed cells, use a blocking buffer like BSA.
Cellular autofluorescence. Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different excitation/emission wavelength if your instrumentation allows, or use spectral unmixing software.
Photodegradation of the probe. Minimize exposure to excitation light. Use neutral density filters to reduce light intensity and acquire images using the shortest possible exposure time.
Contaminated reagents. Use high-purity solvents and reagents. Prepare fresh stock solutions of this compound.
Problem: Weak or No Signal
Potential Cause Recommended Solution
Probe concentration is too low. Increase the concentration of this compound.
Insufficient incubation time. Increase the incubation time to allow for sufficient uptake and binding of the probe.
Incorrect filter sets. Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Cell health is compromised. Ensure cells are healthy and viable before and during the experiment. Use a viability stain to confirm.
Photobleaching has occurred. Reduce light exposure and use antifade reagents for fixed samples.

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound

This protocol provides a general guideline. Optimization of concentrations and incubation times is highly recommended for each cell type and experimental condition.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or an appropriate buffer.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin derivatives (typically excitation around 400-450 nm and emission around 450-500 nm).

    • Minimize light exposure to reduce phototoxicity and photobleaching.

In Vitro Phospholipase C (PLC) Inhibition Assay

This is a representative protocol for assessing the inhibitory effect of this compound on PLC activity.

  • Reagent Preparation:

    • Purified PLC enzyme.

    • Fluorescent PLC substrate (e.g., a fluorogenic reporter).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT).

    • This compound stock solution (in DMSO).

  • Assay Procedure:

    • In a 384-well plate, add purified PLC enzyme to the assay buffer.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorescent PLC substrate.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. This compound has been shown to be a potent inhibitor of yeast Plc1 protein with an IC₅₀ of 57 nM in vitro.[2]

Data Presentation

Table 1: Photophysical Properties of Selected Coumarin Derivatives

Coumarin Derivative Fluorescence Quantum Yield (Φ_F) Notes
Coumarin derivative with p-methyl substitution0.83High quantum yield observed.[3]
Coumarin-dihydropyridine derivative 4a (H)0.41Strong blue fluorescence.[4]
Coumarin-dihydropyridine derivative 4c (4-OMe)0.26Strong blue fluorescence.[4]
Coumarin-dihydropyridine derivative 4d (3-Cl)0.60Strong blue fluorescence.[4]
Coumarin-dihydropyridine derivative 4b (p-nitro)0.014Weak fluorescence.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Fluorescence Observed Check_Concentration Is the probe concentration optimized? Start->Check_Concentration Optimize_Concentration Perform concentration titration. Use the lowest effective concentration. Check_Concentration->Optimize_Concentration No Check_Washing Are wash steps sufficient? Check_Concentration->Check_Washing Yes Optimize_Concentration->Check_Washing Increase_Washing Increase number and/or duration of washes. Check_Washing->Increase_Washing No Check_Autofluorescence Is cellular autofluorescence a factor? Check_Washing->Check_Autofluorescence Yes Increase_Washing->Check_Autofluorescence Autofluorescence_Control Image unstained control cells. Use appropriate filters or spectral unmixing. Check_Autofluorescence->Autofluorescence_Control Yes Check_Photobleaching Is photobleaching occurring? Check_Autofluorescence->Check_Photobleaching No Autofluorescence_Control->Check_Photobleaching Minimize_Light Reduce excitation intensity and exposure time. Check_Photobleaching->Minimize_Light Yes Final_Check Background still high? Check_Photobleaching->Final_Check No Minimize_Light->Final_Check Consult_Literature Consult literature for specific cell type or consider alternative probes. Final_Check->Consult_Literature Yes Resolved Background Fluorescence Reduced Final_Check->Resolved No

Caption: Troubleshooting workflow for high background fluorescence.

PLC_Signaling_Pathway Phospholipase C (PLC) Signaling Pathway and Inhibition by this compound Receptor Receptor (e.g., GPCR, RTK) PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream Nitrocoumarin This compound Nitrocoumarin->PLC Inhibits

Caption: Inhibition of the PLC signaling pathway by this compound.

References

minimizing off-target effects of 3-Nitrocoumarin in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-Nitrocoumarin in cellular studies. The information is designed to help mitigate and understand potential off-target effects, ensuring more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of Phospholipase C (PLC).[1][2] By inhibiting PLC, it blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, affects intracellular calcium signaling pathways.[1]

Q2: Is this compound a completely selective inhibitor for Phospholipase C?

While often described as a potent and selective PLC inhibitor, it is crucial to understand that "selective" does not mean "exclusive".[2][3][4] Like many small molecule inhibitors, this compound may exhibit off-target effects, particularly at higher concentrations. The lack of specificity is a known limitation of many PLC inhibitors.[3] A study in yeast suggested high specificity, where the effects of this compound on cell growth were comparable to a genetic deletion of the PLC1 gene.[5] However, off-target effects in more complex mammalian systems cannot be ruled out.

Q3: What are the potential off-target pathways that could be affected by this compound?

Based on studies of other coumarin derivatives, potential off-target effects of this compound could involve:

  • Mitochondrial Function: Some coumarins have been shown to inhibit mitochondrial respiration and ATPase activity, and in some cases, uncouple oxidative phosphorylation.[6][7]

  • Apoptosis: Various coumarin compounds can induce apoptosis through caspase-dependent pathways.[8] This may involve modulation of Bcl-2 family proteins and other key regulators of programmed cell death.

  • Reactive Oxygen Species (ROS) Production: Coumarins can have complex effects on ROS, in some instances acting as scavengers and in others potentially having pro-oxidant effects.[8][9][10][11]

  • Kinase Activity: Although direct evidence for this compound is limited, the general promiscuity of kinase inhibitors suggests that it could interact with various kinases.[12]

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (PLC inhibition) through dose-response experiments.

  • Employ Control Compounds: Include an inactive analog of this compound if available, or a structurally unrelated PLC inhibitor to confirm that the observed phenotype is due to PLC inhibition.

  • Orthogonal Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knock down PLC and compare the resulting phenotype to that observed with this compound treatment.

  • Monitor Cellular Health: Routinely assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death or Apoptosis This compound may be inducing apoptosis through off-target effects on mitochondrial function or caspase pathways, independent of PLC inhibition.1. Perform a dose-response curve for cell viability (e.g., MTT assay). 2. Assess markers of apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activation). 3. Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes).
Changes in Cellular Metabolism Not Explained by PLC Inhibition The compound could be directly affecting mitochondrial respiration or other metabolic pathways.1. Measure cellular oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) using a Seahorse analyzer. 2. Perform a proteomic analysis to identify changes in the expression of metabolic enzymes.
Phenotype is Inconsistent with PLC Knockdown The observed cellular response may be due to this compound binding to one or more off-target proteins.1. Validate target engagement with a Cellular Thermal Shift Assay (CETSA). 2. Perform a kinome scan to identify potential off-target kinases. 3. Use chemoproteomics to identify a broader range of potential off-target proteins.
High Variability in Experimental Results Off-target effects can be more pronounced at higher concentrations, leading to inconsistent results if the compound concentration is not tightly controlled.1. Carefully titrate this compound to determine the optimal concentration. 2. Ensure consistent compound storage and handling to avoid degradation. 3. Use multiple, independent biological replicates for all experiments.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and other relevant coumarin compounds. Note the limited availability of off-target quantitative data for this compound itself.

Compound Target/Assay Cell Line/System IC50 / EC50 / Other Value
This compoundPhospholipase C (Plc1 protein)Saccharomyces cerevisiae (yeast)57 nM[5]
This compoundPhospholipase CNeurospora crassa10 µg/mL[1]
CoumarinCell Viability (Cytotoxicity)HeLa (cervical cancer)54.2 µM[13]
CoumarinCell ViabilityC26 (colorectal cancer)449.4 µM[14]
7-HydroxycoumarinCell ProliferationCisplatin-resistant ovarian cancerPreferentially inhibits cancer cells over normal cells[15]
3-Phenylcoumarin derivativesROS Production (CL-lum)Human neutrophilsVaries by derivative[10]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

In Vitro Kinase Assay

This protocol can be adapted to test for off-target inhibition of a specific kinase by this compound.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • This compound

  • Kinase buffer

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for non-radioactive methods, a suitable detection reagent)

  • 96-well plate

  • Detection system (e.g., scintillation counter, luminescence plate reader)

Procedure:

  • Prepare a reaction mixture containing the recombinant kinase and its substrate in kinase buffer.

  • Add serial dilutions of this compound or a known inhibitor (positive control) to the wells of a 96-well plate. Include a vehicle control.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate using the appropriate detection method.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein (PLC) in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, antibodies against the target protein)

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against the target protein.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_ER->Ca_ion Releases Ca_ion->PKC Activates Cell_Response Cellular Response Ca_ion->Cell_Response PKC->Cell_Response Phosphorylates targets Nitrocoumarin This compound Nitrocoumarin->PLC Inhibits

Caption: PLC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_problem Troubleshooting Workflow Start Start: Unexpected Cellular Phenotype Hypothesis Hypothesis: Off-Target Effect? Start->Hypothesis Dose_Response Step 1: Confirm Dose-Dependence (e.g., MTT Assay) Hypothesis->Dose_Response Yes Target_Engagement Step 2: Validate On-Target Engagement (CETSA) Dose_Response->Target_Engagement Off_Target_Screen Step 3: Screen for Off-Targets (Kinome Scan / Chemoproteomics) Target_Engagement->Off_Target_Screen Data_Analysis Step 4: Analyze and Interpret Data Off_Target_Screen->Data_Analysis Conclusion Conclusion: Identify Off-Target and Adjust Experimental Design Data_Analysis->Conclusion

Caption: Workflow for investigating potential off-target effects.

Logical_Relationship cluster_compound This compound cluster_effects Potential Cellular Effects cluster_off_targets Compound This compound On_Target On-Target: PLC Inhibition Compound->On_Target Off_Target Potential Off-Targets Compound->Off_Target May bind to Phenotype Observed Cellular Phenotype On_Target->Phenotype Off_Target->Phenotype Kinases Kinases Off_Target->Kinases Mitochondria Mitochondrial Proteins Off_Target->Mitochondria Apoptosis_Proteins Apoptosis Regulators Off_Target->Apoptosis_Proteins

Caption: Relationship between on-target and potential off-target effects.

References

stability of 3-Nitrocoumarin in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrocoumarin. The information provided is intended to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For short-term storage, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is advisable to prepare fresh solutions and avoid prolonged storage. For long-term storage, it is recommended to store the compound as a dry powder at -20°C.

Q2: My experimental results with this compound are inconsistent. What could be the potential cause?

Inconsistent results are often due to the instability of this compound in aqueous buffer solutions, especially at neutral to alkaline pH. The lactone ring of the coumarin scaffold is susceptible to hydrolysis, which can be accelerated by the presence of the electron-withdrawing nitro group at the 3-position. It is crucial to use freshly prepared solutions for your experiments.

Q3: How does the pH of the buffer solution affect the stability of this compound?

The stability of coumarin derivatives is highly pH-dependent. Alkaline conditions significantly accelerate the rate of hydrolysis of the lactone ring. Therefore, this compound is expected to be most stable in acidic conditions and progressively less stable as the pH increases towards neutral and alkaline values. Forced degradation studies on other coumarins have demonstrated higher susceptibility to alkali-induced degradation[1][2].

Q4: What are the likely degradation products of this compound in aqueous solutions?

The primary degradation pathway for coumarins in aqueous solutions is the hydrolysis of the lactone ring. This results in the formation of a coumarinic acid derivative, which can then potentially undergo further degradation. The specific degradation products of this compound have not been extensively reported in the available literature, but they would arise from the opening of the pyrone ring.

Q5: Can I use phosphate buffers for my experiments with this compound?

While phosphate buffers are common in biological assays, it is important to be aware that buffer components can sometimes influence the stability of a compound. If you suspect buffer-specific effects, it may be beneficial to compare results obtained with different buffer systems, such as TRIS or citrate, at the same pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over a short period in solution. Degradation of this compound in the experimental buffer.Prepare fresh solutions of this compound immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
Precipitate forms when diluting DMSO stock solution into aqueous buffer. Poor solubility of this compound in the aqueous buffer.Ensure the final concentration of DMSO in your assay is kept to a minimum and is consistent across all experiments. A final DMSO concentration of less than 1% is generally recommended. Consider using a co-solvent if solubility issues persist, but validate its compatibility with your experimental system.
Variable results between experimental repeats. Inconsistent age of the this compound solution. pH shifts in the buffer during the experiment.Standardize the preparation and handling of your this compound solutions. Always use a solution of the same age for all related experiments. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.Use a stability-indicating HPLC method to separate this compound from its potential degradation products. LC-MS/MS can be used for the identification of these products[3][4].

Quantitative Data Summary

The following tables summarize the expected stability of this compound in different buffer solutions based on the general behavior of coumarin derivatives. Please note that this data is illustrative and intended to provide a general guideline. Actual stability should be determined experimentally under your specific conditions.

Table 1: Estimated Half-life (t½) of this compound in Various Buffers at 37°C

Buffer System (50 mM)pH 5.0pH 7.4pH 9.0
Citrate Buffer> 24 hours~ 8 hours< 1 hour
Phosphate Buffer> 24 hours~ 6 hours< 1 hour
TRIS BufferNot recommended~ 4 hours< 30 minutes

Table 2: Effect of Temperature on the Stability of this compound in Phosphate Buffer (pH 7.4)

TemperatureEstimated Half-life (t½)
4°C~ 48 hours
25°C~ 12 hours
37°C~ 6 hours

Experimental Protocols

Protocol for Determining the Stability of this compound in a Buffer Solution

This protocol outlines a general method for assessing the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Deionized water (18 MΩ·cm)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • pH meter

  • Incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 50 mM phosphate buffer at pH 7.4) and verify the pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the prepared buffer to a final concentration suitable for your experiments (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).

  • Time-Point Sampling:

    • Immediately after preparation (t=0), take an aliquot of the working solution, and if necessary, quench any further degradation by adding an equal volume of the initial mobile phase and store at 4°C until analysis.

    • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and treat them as described for the t=0 sample.

  • HPLC Analysis:

    • Analyze the samples by HPLC. The separation should be optimized to resolve this compound from any potential degradation products. A stability-indicating method is crucial for accurate quantification[5][6].

    • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffer Prepare Buffer Solution prep_working Prepare Working Solution in Buffer prep_buffer->prep_working prep_stock Prepare this compound Stock in DMSO prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate sampling Collect Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics, t½) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_coumarin This compound cluster_intermediate Intermediate cluster_products Degradation Products coumarin This compound (Lactone Ring Intact) intermediate Coumarinic Acid Derivative (Ring-Opened) coumarin->intermediate Hydrolysis (OH⁻, H₂O) products Further Degradation Products intermediate->products Further Reactions

Caption: Plausible degradation pathway of this compound in aqueous solution.

References

addressing cytotoxicity of 3-Nitrocoumarin at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrocoumarin, with a specific focus on addressing issues related to cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a known inhibitor of phospholipase C (PLC).[1][2] By inhibiting PLC, it blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This action disrupts the IP3-mediated release of intracellular calcium, thereby affecting calcium signaling pathways.[1]

Q2: At what concentrations does this compound typically show activity?

A2: The effective concentration of this compound is highly dependent on the model system. In enzymatic assays with yeast Plc1 protein, it is a potent inhibitor with an IC50 of 57 nM.[3] For its inhibitory effect on the growth of Neurospora crassa, the IC50 is 10 µg/mL.[2] Cytotoxicity in mammalian cell lines may vary, and it is crucial to determine the effective concentration range for your specific cell type through dose-response experiments.

Q3: Is this compound expected to be cytotoxic?

A3: Yes, like many coumarin derivatives, this compound can exhibit cytotoxicity, particularly at higher concentrations. Coumarins as a class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6] The disruption of calcium signaling, a fundamental cellular process, can also lead to cytotoxic effects.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is highly soluble in dimethyl sulfoxide (DMSO).[2][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: High Cytotoxicity

Issue 1: Unexpectedly High Cytotoxicity at Low-to-Moderate Concentrations

You observe significant cell death at concentrations where you expected minimal effect based on literature values for related compounds.

  • Possible Cause 1: Solubility and Precipitation: this compound may be precipitating out of your culture medium, especially at high concentrations. These precipitates can be directly toxic to cells or cause physical stress.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your culture wells under a microscope for any signs of compound precipitation (e.g., crystals, amorphous aggregates) after adding the diluted this compound.

      • Solubility Check: Prepare the highest concentration of your working solution in cell culture medium and let it sit in the incubator for a few hours. Check for any visible precipitate.

      • Stock Dilution: Ensure your DMSO stock is fully dissolved before diluting it into the aqueous culture medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly to prevent localized high concentrations that could lead to precipitation.

  • Possible Cause 2: Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture volume.

    • Troubleshooting Steps:

      • Calculate Final Solvent Concentration: Always calculate the final percentage of your solvent in the well. Aim for a concentration of 0.5% or lower, as sensitivity can vary between cell lines.

      • Run a Vehicle Control: This is critical. Treat a set of cells with the same volume of solvent (e.g., DMSO) as you use for your highest this compound concentration. This will allow you to distinguish between compound-specific cytotoxicity and solvent-induced toxicity.

Issue 2: Loss of Selectivity at High Concentrations

This compound shows selective cytotoxicity against cancer cells at lower concentrations, but at higher concentrations, it is equally toxic to non-cancerous control cells.

  • Possible Cause: Off-Target Effects: At high concentrations, small molecule inhibitors can bind to unintended molecular targets, a phenomenon known as off-target effects.[7][8] These off-target interactions can trigger alternative signaling pathways leading to cytotoxicity in a non-specific manner. The primary mechanism of PLC inhibition may become saturated, and secondary, less specific mechanisms may dominate.

    • Troubleshooting Steps:

      • Comprehensive Dose-Response: Perform a detailed dose-response curve on both your target (e.g., cancer) and control (e.g., non-cancerous) cell lines. Identify the "therapeutic window" where selectivity is observed. It is possible that the useful concentration range for this compound is narrower than anticipated.

      • Mechanism Interrogation: If resources permit, investigate whether different cell death mechanisms are active at low vs. high concentrations. For example, is apoptosis the primary mode of death in the selective range, while necrosis dominates at higher, non-selective concentrations? This can be assessed via Annexin V/PI staining.

      • Consider Alternative Assays: The MTT assay, which measures metabolic activity, can sometimes be confounded by compounds that affect mitochondrial function without directly killing the cell.[9] Consider using a secondary assay that measures cell membrane integrity (like a lactate dehydrogenase (LDH) release assay) or direct cell counting to confirm cytotoxicity.

Issue 3: High Variability Between Replicate Experiments

You are getting inconsistent results in your cytotoxicity assays when repeating the experiment.

  • Possible Cause 1: Compound Instability: this compound might be unstable in your culture medium over the course of a long incubation period (e.g., 48-72 hours).

    • Troubleshooting Steps:

      • Reduce Incubation Time: Determine if a shorter incubation time (e.g., 24 hours) is sufficient to observe a cytotoxic effect.

      • Replenish Compound: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.

  • Possible Cause 2: Cell Density and Health: The initial seeding density and overall health of your cells can significantly impact their sensitivity to cytotoxic agents.

    • Troubleshooting Steps:

      • Standardize Seeding Density: Ensure you are seeding the same number of cells for every experiment and that they are in the logarithmic growth phase when the compound is added.

      • Monitor Cell Health: Regularly check your cell stocks for any signs of stress or contamination. Do not use cells that are over-confluent.

Quantitative Data Summary

The following table summarizes reported IC50/CC50 values for this compound and related derivatives to provide a comparative reference.

Compound/DerivativeCell Line / OrganismAssay TypeIC50 / CC50Reference
This compound Saccharomyces cerevisiae (Plc1)Enzymatic Inhibition57 nM[3]
This compound Neurospora crassaGrowth Inhibition10 µg/mL[1][2]
7,8-diacetoxy-3-arylcoumarin (Cpd 7)A549 (Human Lung Carcinoma)Cytotoxicity24 µM[9]
7,8-diacetoxy-3-arylcoumarin (Cpd 7)MRC-9 (Human Normal Lung)Cytotoxicity>100 µM (inactive)[9]
3-(4-nitrophenyl)-arylcoumarinA549, MDA-MB-231, PC3Cytotoxicity12.2 µM, 27.6 µM, 18.2 µM[4]
7,8-dihydroxy-3-(4-nitrophenyl)-coumarinHepG2 (Human Liver Carcinoma)CytotoxicityStrong Effect (IC50 not specified)[4]
Coumarin Derivative (Cpd 4)HL60 (Human Leukemia)Cytotoxicity8.09 µM[6]
Coumarin Derivative (Cpd 8b)HepG2 (Human Liver Carcinoma)Cytotoxicity13.14 µM[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Also, prepare a 2x vehicle control (medium with the highest DMSO concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. You will now have 200 µL total volume at the final 1x concentration. Include wells for "untreated control" (medium only) and "vehicle control".

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include appropriate controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Cell Treatment & Incubation cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis start Seed cells in multi-well plate treat Treat cells with this compound (and controls: untreated, vehicle) start->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay read Read results (e.g., plate reader) assay->read calc Calculate % Viability vs Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

PLC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes NC3 This compound NC3->PLC inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Apoptosis_Pathway cluster_0 Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Stimulus Cytotoxic Stress (e.g., High [3-NC]) Bax Bax activation Stimulus->Bax Bcl2 Bcl-2 inhibition Stimulus->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

enhancing the quantum yield of 3-Nitrocoumarin fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the quantum yield of 3-Nitrocoumarin fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: Why is the quantum yield of my this compound probe so low?

A1: The low quantum yield is often inherent to the this compound structure. The nitro group (-NO2) at the 3-position is a strong electron-withdrawing group, which is known to act as a fluorescence quencher.[1] This quenching can occur through several mechanisms, including the promotion of intersystem crossing to a non-emissive triplet state and other non-radiative decay pathways.[2]

Q2: How can I improve the quantum yield of my this compound probe?

A2: Enhancing the quantum yield of this compound probes typically involves two main strategies:

  • Structural Modification: Introducing strong electron-donating groups (EDGs) elsewhere on the coumarin ring system can counteract the quenching effect of the nitro group. The highest fluorescence quantum yields in coumarin derivatives are often observed with dimethylamino and acetamido groups.[1][3]

  • Solvent Selection: The choice of solvent can significantly impact fluorescence. In some cases, polar solvents can increase the intensity of emission by altering the energy levels of n → π* and π → π* transitions.[3] However, for some aminocoumarins, increasing solvent polarity can decrease the quantum yield.[4][5] Therefore, a systematic investigation of solvents with varying polarities is recommended.

Q3: What is the role of solvent polarity and viscosity in influencing the quantum yield?

A3: Solvent polarity and viscosity play a critical role in the photophysical properties of coumarin derivatives.

  • Polarity: A change in solvent polarity can alter the energy gap between the excited singlet state (S1) and the ground state (S0), as well as the relative energies of emissive (π,π) and non-emissive (n,π) excited states.[3][5] For some coumarins, polar solvents can lead to the formation of a twisted intramolecular charge-transfer (TICT) state, which is typically non-emissive and thus reduces the quantum yield.[5]

  • Viscosity: In viscous or glassy media, the rotational freedom of parts of the molecule can be restricted. This can inhibit non-radiative decay pathways that involve molecular motion, such as the formation of a TICT state, leading to an enhanced quantum yield in some cases.[4]

Q4: Are there any specific positions on the coumarin ring that are better for modification to enhance quantum yield?

A4: Yes, modifications at the 7-position of the coumarin ring are particularly effective. The introduction of electron-donating groups, such as an amino or hydroxyl group, at this position is a common strategy to increase the fluorescence quantum yield of coumarin-based probes.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Very low or no fluorescence detected. The nitro group is causing significant quenching.[1]Synthesize derivatives with strong electron-donating groups (e.g., -N(CH3)2, -NHCOCH3) at the 7-position to enhance the intramolecular charge transfer (ICT) character and potentially increase fluorescence.[1][3]Experiment with a range of solvents from non-polar to polar aprotic and protic to identify an environment that minimizes non-radiative decay.[3][8]
Fluorescence intensity varies between experiments. Inconsistent solvent purity or presence of quenching impurities.Degradation of the probe.Concentration effects, such as self-quenching.[9][10]Use spectroscopic grade solvents and ensure all glassware is scrupulously clean.[9]Store the probe protected from light and moisture. Check for degradation using techniques like HPLC or NMR.Perform a concentration-dependent study to ensure you are working in a linear range where absorbance is below 0.1 to avoid inner filter effects.[9][10][11]
Emission wavelength shifts unexpectedly. The probe is sensitive to the local environment (solvatochromism).This is an inherent property of many coumarin dyes.[5] Use this property to your advantage to probe the polarity of the local environment.For consistent measurements, ensure the solvent composition and pH are strictly controlled.

Quantitative Data Summary

The following table summarizes the effect of substituents and solvents on the quantum yield (Φf) of coumarin derivatives, which can provide insights for optimizing this compound probes. Direct data for this compound is limited due to its quenching nature.

Coumarin DerivativeSubstituentSolventQuantum Yield (Φf)Reference
7-Amino-4-methylcoumarin7-AminoMethanol0.51[12]
Quinine Sulfate (Standard)-0.1 M H2SO40.546[12]
Coumarin Derivative with p-methylphenylp-methyl on phenylNot Specified0.83[13][14]
4-Hydroxycoumarin with nitro group3-cinnamoyl with p-NO2AcetonitrileShows some fluorescence[3]
4-Hydroxycoumarin with nitro group3-cinnamoyl with p-NO2Ethyl Acetate, DMSONo fluorescence[3]
4-Hydroxycoumarin with dimethylamino3-cinnamoyl with p-N(CH3)2AcetonitrileHigh[1][3]

Experimental Protocols

Protocol: Relative Quantum Yield Determination

The comparative method is the most common and reliable for determining the fluorescence quantum yield.[9][10]

1. Selection of a Standard:

  • Choose a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to your this compound probe.

  • The standard should be soluble in the same solvent as your sample, or a solvent with a similar refractive index.

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the standard and the test sample in the chosen solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm path length cuvette to minimize inner filter effects.[9][10][11]

3. Measurement of Absorbance:

  • Record the UV-Vis absorption spectra for all solutions.

  • Determine the absorbance at the chosen excitation wavelength.

4. Measurement of Fluorescence Emission:

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curve for each spectrum.

5. Calculation of Quantum Yield:

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample. The plots should be linear.

  • The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Visualizations

Factors_Affecting_Quantum_Yield cluster_probe This compound Probe cluster_factors Influencing Factors cluster_outcome Outcome Probe This compound Substituents Substituents (e.g., Electron Donating Groups) Probe->Substituents Modification Solvent Solvent Properties (Polarity, Viscosity) Probe->Solvent Environment QuantumYield Quantum Yield (Φf) Substituents->QuantumYield Enhances/Quenches Solvent->QuantumYield Modulates

Caption: Factors influencing the quantum yield of this compound probes.

Quantum_Yield_Workflow A 1. Select Standard & Sample B 2. Prepare Dilute Solutions (Abs < 0.1) A->B C 3. Measure UV-Vis Absorbance B->C D 4. Measure Fluorescence Emission (Same λex) B->D F 6. Plot Integrated Intensity vs. Absorbance C->F E 5. Integrate Emission Spectra D->E E->F G 7. Calculate Quantum Yield F->G

References

refining reaction conditions for 3-Nitrocoumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of 3-nitrocoumarin and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this compound synthesis are a common issue. Several factors could be contributing to this problem. Consider the following:

  • Incomplete Nitration: The nitrating agent may not be sufficiently reactive, or the reaction time might be too short.

    • Solution: Ensure the use of a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. The reaction should be stirred overnight at a controlled temperature of 0–5 °C to ensure completion.

  • Formation of Isomers: The nitration of coumarin can lead to the formation of various nitro-isomers, which can be difficult to separate and may reduce the yield of the desired 3-nitro product.[1][2]

    • Solution: The temperature of the reaction is a critical factor in directing the position of the nitro group. Maintaining a low temperature (0–5 °C) generally favors the formation of specific isomers.[1][2] Purification techniques such as flash chromatography are often necessary to isolate the desired isomer.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Acetic anhydride at room temperature or a mixture of nitric and sulfuric acid in an ice bath are commonly employed conditions.[2][3][4] Experiment with slight variations in these conditions to optimize for your specific substrate.

Q2: I am observing the formation of multiple products in my reaction mixture, confirmed by TLC. How can I improve the selectivity for this compound?

A2: The formation of multiple products, primarily isomers, is a known challenge in coumarin nitration. Here’s how you can address this:

  • Temperature Control: As mentioned, temperature is a key determinant of isomer distribution. Strict adherence to the recommended temperature range (e.g., 0–5 °C) is crucial for controlling the regioselectivity of the nitration.[1][2]

  • Alternative Synthetic Routes: If direct nitration proves to be unselective, consider alternative methods for synthesizing 3-nitrocoumarins. A one-pot, metal-free synthesis using aryl alkynoates and tert-butyl nitrite (TBN) has been reported to proceed via a radical-triggered cyclization and nitration cascade, potentially offering better selectivity.[5]

  • Purification Strategy: An effective purification strategy is essential when multiple isomers are formed.

    • Flash Chromatography: This is a widely used method for separating coumarin derivatives. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 ratio).[3][4]

    • Recrystallization: This can be an effective final purification step to obtain a highly pure product. Ethanol is a commonly used solvent for recrystallization of nitrocoumarin derivatives.[2]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: The synthesis of this compound involves the use of hazardous materials. Adherence to safety protocols is paramount.

  • Handling of Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. It is critical to add the nitrating agent dropwise while cooling the reaction mixture in an ice bath to prevent the temperature from rising uncontrollably.

  • Quenching the Reaction: The reaction is typically quenched by pouring the mixture onto ice. This should be done slowly and carefully to manage the heat generated.

Data Presentation

Table 1: Summary of Reaction Conditions for Nitrocoumarin Synthesis

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
4,7-dimethyl-chromen-2-onHNO₃, H₂SO₄H₂SO₄0–5OvernightNot specified[1][2]
Substituted salicylaldehyde and arylacetic acidNaH, Acetic anhydrideAcetic anhydrideRoom Temperature3 hours60–75[3][4]
3-(3′-nitrophenyl)-6-nitrocoumarinPd/C, H₂EthanolRoom Temperature3 hours80[3][4]
Aryl alkynoatestert-butyl nitrite (TBN)Not specifiedNot specifiedNot specifiedNot specified[5]
Coumarin-3-carboxylic acidFuming HNO₃Fuming HNO₃Room temp, then 802.5 hoursNot specified[6]

Experimental Protocols

Protocol 1: Nitration of 4,7-dimethylcoumarin [1][2]

  • Dissolve 1 g of 4,7-dimethyl-chromen-2-on in 15 mL of concentrated H₂SO₄ by stirring in an ice bath.

  • Prepare a nitrating mixture of 0.4 mL of HNO₃ and 1.2 mL of H₂SO₄.

  • Add the nitrating mixture dropwise to the coumarin solution at 0–5 °C.

  • Stir the resulting solution overnight at 0–5 °C.

  • After the reaction is complete, pour the solution onto ice to precipitate the product.

  • Filter the solid precipitate and wash with ethanol.

Protocol 2: Synthesis of 3-Aryl-6-nitrocoumarins [3][4]

  • In a dry 20 mL Schlenk tube, dissolve the appropriately substituted salicylaldehyde (2.46 mmol) and the arylacetic acid (2.46 mmol) in acetic anhydride (6 mL).

  • Add NaH (2.46 mmol) in small portions to the solution.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Filter the crude product and wash with diethyl ether.

  • Purify the solid by flash chromatography using a hexane/ethyl acetate (9:1) eluent system.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_process Reaction Process cluster_products Products & Purification Coumarin Coumarin Derivative Reaction Nitration Coumarin->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Reaction Crude_Product Crude Product (Mixture of Isomers) Reaction->Crude_Product Yields mixture Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product Isolates desired product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Verify Temperature Control (0-5 °C)? Start->Check_Temp Check_Time Check Reaction Time (Overnight)? Check_Temp->Check_Time Yes Adjust_Temp Adjust and Maintain Low Temperature Check_Temp->Adjust_Temp No Check_Reagents Assess Reagent Purity and Concentration? Check_Time->Check_Reagents Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Optimize_Purification Optimize Purification (e.g., different solvent system)? Check_Reagents->Optimize_Purification Yes Use_Fresh_Reagents Use Fresh/Pure Reagents Check_Reagents->Use_Fresh_Reagents No Modify_Purification Modify Purification Protocol Optimize_Purification->Modify_Purification No Success Improved Yield/ Purity Optimize_Purification->Success Yes Adjust_Temp->Check_Time Increase_Time->Check_Reagents Use_Fresh_Reagents->Optimize_Purification Modify_Purification->Success

Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Purity Purity (Isomer Formation) Temperature->Purity strongly affects Reaction_Time Reaction Time Reaction_Time->Yield affects Reaction_Rate Reaction Rate Reaction_Time->Reaction_Rate determines Reagent_Concentration Reagent Concentration Reagent_Concentration->Yield affects Reagent_Concentration->Reaction_Rate affects

Caption: Key parameter relationships in this compound synthesis.

References

Technical Support Center: Separation of Nitrocoumarin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the separation of nitrocoumarin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems encountered during the separation of nitrocoumarin isomers, particularly focusing on High-Performance Liquid Chromatography (HPLC) techniques.

Q1: I am observing poor resolution between my 6-nitro- and 8-nitrocoumarin isomer peaks. What are the likely causes and how can I improve the separation?

A1: Poor resolution is a common challenge due to the structural similarity of nitrocoumarin isomers. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Optimize Mobile Phase Composition: The polarity of the mobile phase is a critical factor.

    • For Reversed-Phase HPLC (RP-HPLC): If your isomers are eluting too quickly and are poorly resolved, you may need to decrease the organic solvent (e.g., acetonitrile, methanol) concentration in your mobile phase. This will increase retention time and provide more opportunity for separation. Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary.

    • Consider Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity for phenolic compounds like hydroxy-nitrocoumarins.

  • Evaluate the Stationary Phase:

    • Column Chemistry: Standard C18 columns are widely used, but for closely related isomers, a different stationary phase might provide better selectivity. Consider columns with different properties, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative separation mechanisms through π-π and dipole-dipole interactions.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. A longer column will also increase the number of theoretical plates, leading to better separation, though it will also increase analysis time and backpressure.

  • Adjusting Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve peak efficiency. However, the effect on selectivity can be unpredictable and should be evaluated empirically.

Q2: My nitrocoumarin isomer peaks are showing significant tailing. What steps can I take to achieve more symmetrical peaks?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

  • Check for Active Sites: Free silanol groups on the silica-based stationary phase can interact with the polar nitro and hydroxyl groups of the nitrocoumarin isomers, leading to tailing.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column to minimize silanol interactions.

    • Mobile Phase Modifiers: Adding a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not suitable for mass spectrometry (MS) detection. For LC-MS applications, formic acid is a better choice.

    • Adjust pH: For ionizable compounds, operating at a pH where the analyte is in a single ionic form can improve peak shape.

  • Column Contamination: A contaminated guard column or analytical column inlet can lead to peak distortion. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, the analytical column may need to be flushed or replaced.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Q3: I am observing co-elution of my nitrocoumarin isomers. How can I resolve this?

A3: Co-elution occurs when two or more compounds elute from the column at the same time.

  • Method Development: A systematic approach to method development is crucial. Varying the mobile phase composition (both the type of organic solvent and the gradient profile) is often the most effective way to resolve co-eluting peaks.

  • Change in Selectivity: To achieve separation, you need to alter the selectivity (α) of your chromatographic system. This can be accomplished by:

    • Changing the organic modifier (e.g., from acetonitrile to methanol).

    • Altering the stationary phase chemistry.

    • Adjusting the mobile phase pH.

  • Use of a Diode Array Detector (DAD): A DAD can help determine if a peak is pure or consists of co-eluting compounds by comparing the UV-Vis spectra across the peak.

Q4: My retention times are drifting between injections. What could be the cause?

A4: Retention time instability can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure accurate and precise preparation of your mobile phase. If using a premixed mobile phase, make sure it is homogenous.

  • Pump Performance: Fluctuations in pump flow rate can lead to changes in retention time. Check for leaks in the pump and ensure the check valves are functioning correctly.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.

Quantitative Data Presentation

The following table summarizes typical HPLC conditions and expected results for the separation of coumarin derivatives. Please note that specific retention times and resolutions will vary depending on the exact system, column, and precise experimental conditions.

ParameterCondition 1: Isocratic ElutionCondition 2: Gradient Elution
Analytes Coumarin, 4-Hydroxycoumarin, 6-Methylcoumarin, EugenolCoumarin, Esculin, Herniarin, 4-Methylumbelliferone, Scoparone, Scopoletin
Column Grace Smart RP18 (250mm x 4.6mm, 5µm)Core-shell C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Water: Methanol (50:50, v/v)[1]A: 1% Acetic Acid in Water, B: Methanol
Flow Rate 0.7 mL/min[1]1.0 mL/min
Detection PDA at 280 nm[1]UV-Vis (280 nm for coumarin), Fluorescence (Ex 320 nm, Em 450 nm for others)[2]
Temperature 40°C[1]Not Specified
Retention Time (min) Varies by compoundVaries by compound and gradient program
Resolution (Rs) Baseline separation of listed compoundsBaseline separation of listed compounds

Note: The data presented is based on the separation of coumarin derivatives and provides a starting point for method development for nitrocoumarin isomers. Specific retention times and resolution for nitrocoumarin isomers will need to be determined experimentally.

Experimental Protocols

Synthesis of 6-Nitro- and 8-Nitro-7-hydroxy-4-methylcoumarin

The nitration of 7-hydroxy-4-methylcoumarin typically yields a mixture of the 6-nitro and 8-nitro isomers.[3] The separation of these isomers can be challenging due to their similar physical properties.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Crushed Ice

Procedure:

  • In a flask, dissolve 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid. Cool the flask in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:3 ratio) and cool it in an ice bath.[3]

  • Slowly add the nitrating mixture to the dissolved 7-hydroxy-4-methylcoumarin solution while maintaining the temperature below 10°C.

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for approximately one hour.

  • Pour the reaction mixture over crushed ice with stirring.

  • Filter the resulting precipitate, which will be a mixture of the 6-nitro and 8-nitro isomers.

  • The separation of the two isomers can be achieved by fractional crystallization from ethanol, taking advantage of their differential solubility.

HPLC Method for Separation of Coumarin Derivatives

The following is a general HPLC method that can be adapted for the separation of nitrocoumarin isomers. Optimization will be required to achieve baseline separation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water (acidified with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

  • Elution Mode: Start with an isocratic elution (e.g., 50:50 water:methanol) and then move to a gradient elution to optimize the separation. A typical gradient might start with a lower concentration of the organic solvent and gradually increase it over the course of the run.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Maintain a constant temperature, for example, 30°C, using a column oven.

  • Detection Wavelength: Monitor the eluent at a wavelength where both isomers have significant absorbance. This can be determined by obtaining the UV spectra of the individual isomers. A wavelength around 280-320 nm is often suitable for coumarin derivatives.

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Dissolve the mixture of nitrocoumarin isomers in a suitable solvent, such as the mobile phase or a solvent that is miscible with the mobile phase (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column.

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Separation check_resolution Assess Peak Resolution start->check_resolution check_peak_shape Examine Peak Shape start->check_peak_shape coelution Co-elution Observed? check_resolution->coelution poor_resolution Poor Resolution (Rs < 1.5) check_resolution->poor_resolution tailing Peak Tailing? check_peak_shape->tailing modify_selectivity Modify Selectivity (Solvent, pH, Column) coelution->modify_selectivity Yes end End: Improved Separation coelution->end No optimize_mobile_phase Optimize Mobile Phase (Organic %, Additives) poor_resolution->optimize_mobile_phase Yes poor_resolution->end No check_active_sites Check for Active Sites (Use End-capped Column, pH) tailing->check_active_sites Yes tailing->end No change_column Change Stationary Phase (e.g., Phenyl, PFP) optimize_mobile_phase->change_column adjust_temp Adjust Temperature change_column->adjust_temp adjust_temp->end check_contamination Check for Contamination (Flush/Replace Column) check_active_sites->check_contamination reduce_concentration Reduce Sample Concentration check_contamination->reduce_concentration reduce_concentration->end modify_selectivity->end

Caption: Troubleshooting workflow for nitrocoumarin isomer separation.

Experimental_Workflow synthesis Synthesis of Nitrocoumarin Isomers extraction Fractional Crystallization synthesis->extraction sample_prep Sample Preparation (Dissolve & Filter) extraction->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Resolution, Purity) hplc_analysis->data_analysis report Report Results data_analysis->report

Caption: General experimental workflow for nitrocoumarin isomer analysis.

References

storage and handling guidelines for 3-Nitrocoumarin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Nitrocoumarin compounds. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective handling and storage of these compounds in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended storage for this compound?

For optimal stability, this compound in powder form should be stored at -20°C for up to three years. Solutions of this compound in solvents such as DMSO should be stored at -80°C for up to one year.

2. How should I handle this compound in the laboratory?

As a nitroaromatic compound, this compound should be handled with care. Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[1] All handling of the powdered compound should be performed in a well-ventilated fume hood to avoid inhalation of dust.[1] Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

3. What are the known incompatibilities of this compound?

While specific reactivity data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong bases, and powdered metals, as these are general incompatibilities for nitro compounds.

4. What is the best solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, with a solubility of up to 90 mg/mL (470.86 mM).[2][3] Sonication can aid in the dissolution process.[2][3] For cell-based assays, ensure the final DMSO concentration is compatible with your experimental system.

5. How do I dispose of this compound waste?

This compound and any materials contaminated with it should be treated as hazardous waste.[4] Dispose of this waste in designated, sealed containers for chemical waste.[4] Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Storage and Solubility Data

ParameterGuidelineCitation
Powder Storage Temperature -20°C[2][3]
Powder Shelf Life 3 years[2][3]
Solution Storage Temperature -80°C[2][3]
Solution Shelf Life 1 year[2][3]
Solubility in DMSO 90 mg/mL (470.86 mM)[2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

// Solubility Troubleshooting solubility_issue -> sonicate [label="Action"]; sonicate [label="Sonicate the solution", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sonicate -> check_solvent [label="If persists"]; check_solvent [label="Verify solvent purity\n(use anhydrous DMSO)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent -> warm_gently [label="If persists"]; warm_gently [label="Gently warm solution\n(e.g., 37°C)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; warm_gently -> consult_sds [label="If persists"]; consult_sds [label="Consult Safety Data Sheet\nfor other compatible solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inconsistent Results Troubleshooting inconsistent_results -> check_compound_stability [label="Action"]; check_compound_stability [label="Prepare fresh stock solution", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_compound_stability -> verify_concentration [label="If persists"]; verify_concentration [label="Verify final concentration\nin assay", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; verify_concentration -> check_assay_conditions [label="If persists"]; check_assay_conditions [label="Check assay conditions\n(pH, temperature, incubation time)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_assay_conditions -> positive_control [label="If persists"]; positive_control [label="Run a positive control\nfor inhibition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cell Toxicity Troubleshooting cell_toxicity -> check_dmso_concentration [label="Action"]; check_dmso_concentration [label="Verify final DMSO concentration\n(<0.5%)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_dmso_concentration -> reduce_compound_concentration [label="If persists"]; reduce_compound_concentration [label="Lower the concentration of\nthis compound", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_compound_concentration -> incubation_time [label="If persists"]; incubation_time [label="Reduce incubation time", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; incubation_time -> consult_literature [label="If persists"]; consult_literature [label="Consult literature for\ncell line sensitivity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Troubleshooting workflow for common issues with this compound.

Experimental Protocols

Phospholipase C-γ (PLCγ) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PLCγ. Specific parameters may need to be optimized for your experimental setup.

Materials:

  • Recombinant human PLCγ

  • This compound

  • Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 2 mM CaCl2, 1 mM DTT)

  • DMSO

  • 96-well assay plates

  • Plate reader capable of detecting the chosen endpoint (e.g., fluorescence, absorbance)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Enzyme Preparation: Dilute the recombinant PLCγ in cold assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration). b. Add the diluted PLCγ enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the PIP2 substrate to each well.

  • Detection: a. Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes). b. Stop the reaction (if necessary for the detection method). c. Measure the product formation using a suitable detection method (e.g., a fluorescent probe that detects inositol triphosphate (IP3) or diacylglycerol (DAG) production).

  • Data Analysis: a. Subtract the background signal (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity). c. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

PLC_Inhibition_Workflow prep_inhibitor Prepare this compound Stock and Dilutions pre_incubation Pre-incubate Enzyme with Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare PLCγ Working Solution prep_enzyme->pre_incubation add_substrate Add PIP2 Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation detection Measure Product Formation incubation->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for the this compound PLCγ inhibition assay.

Signaling Pathway

This compound is an inhibitor of Phospholipase C (PLC). PLC enzymes are crucial in signal transduction pathways, where they cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By inhibiting PLC, this compound blocks the formation of these second messengers, thereby interfering with downstream signaling events.

PLC_Signaling_Pathway receptor Receptor Activation (e.g., GPCR, RTK) plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response nitrocoumarin This compound nitrocoumarin->plc Inhibits

Caption: Inhibition of the PLC signaling pathway by this compound.

References

Validation & Comparative

Validation of 3-Nitrocoumarin as a Selective Phospholipase C Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 3-Nitrocoumarin with other known Phospholipase C (PLC) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the utility of this compound as a selective tool for studying PLC-mediated signaling pathways. The guide includes comparative quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Introduction to Phospholipase C and this compound

Phospholipase C (PLC) enzymes are crucial components of cellular signaling, responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This activation triggers a cascade of downstream events, including the release of intracellular calcium by IP3 and the activation of Protein Kinase C (PKC) by DAG, which collectively regulate a multitude of cellular processes.[1]

This compound has emerged as a potent inhibitor of PLC. It functions by blocking the generation of IP3, thereby disrupting the calcium signaling pathway.[3] It has been described as a selective inhibitor for various PLC isoforms, including those in yeast and the mammalian PLCγ subtype, making it a valuable tool for dissecting the roles of these enzymes in health and disease.[4][5]

Comparative Performance of PLC Inhibitors

The efficacy of a PLC inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for PLC over other enzymes. This section compares this compound with other commonly used or recently discovered PLC inhibitors.

Table 1: Quantitative Comparison of PLC Inhibitors

InhibitorTarget Organism/IsoformIC50 ValueKey Remarks
This compound Neurospora crassa PLC10 µg/mLInhibits fungal growth and causes morphological changes.[3]
Budding Yeast ( S. cerevisiae ) Plc157 nMExhibits powerful in vitro inhibition; effects on yeast growth mimic PLC1 gene deletion, suggesting high specificity.[4]
Mammalian PLCγNot SpecifiedDescribed as a potent and selective inhibitor.[5]
U73122 Various Human PLCsNot ApplicableA widely used "inhibitor" that fails to inhibit several purified PLCs and can directly activate hPLCβ2, hPLCβ3, and hPLCγ1. Its use is now highly questioned.[2][6]
Neomycin Catharanthus roseus (Plant) PLC100 µMAn aminoglycoside antibiotic that inhibits both soluble and membrane-associated PLC activity in a concentration-dependent manner.[7]
Hit-3 (from HTS) Human PLCγ10.26 µMA novel, noncompetitive (allosteric) inhibitor identified via high-throughput screening. Shows strong selectivity for PLCγ isozymes over PLCβ and PLCδ1.[1]
Copper (Cu2+) Catharanthus roseus Membrane PLC3.6 µMDivalent cation that acts as a potent inhibitor of membrane-associated PLC.[7]

Signaling Pathway and Experimental Visualizations

Diagrams created using Graphviz DOT language provide a clear visual representation of complex biological and experimental processes.

PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RECEPTOR Receptor (GPCR / RTK) PLC PLC RECEPTOR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER Ca_Release Ca2+ Release ER->Ca_Release Triggers Ca_Store Ca2+ Store LIGAND Extracellular Stimulus LIGAND->RECEPTOR Binds

Caption: The Phospholipase C (PLC) signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Dilute Purified PLC Enzyme B1 Incubate PLC with Inhibitor or Vehicle Control A1->B1 A2 Prepare Serial Dilutions of Inhibitor (e.g., this compound) A2->B1 A3 Prepare Substrate Solution (e.g., WH-15 or [3H]PIP2) B2 Initiate Reaction by Adding Substrate A3->B2 B1->B2 B3 Incubate at Controlled Temperature (e.g., 37°C) B2->B3 B4 Stop Reaction (e.g., add TCA or EGTA) B3->B4 C1 Measure Signal (Fluorescence or Radioactivity) B4->C1 C2 Calculate PLC Activity (% of Control) C1->C2 C3 Plot Dose-Response Curve and Determine IC50 C2->C3

Caption: A generalized workflow for in vitro PLC inhibition assays.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for common assays used to evaluate PLC inhibitors.

In Vitro Fluorescence-Based PLC Inhibition Assay

This method offers a high-throughput-compatible approach to measuring PLC activity using a fluorogenic substrate.

  • Principle: The assay utilizes a substrate, such as WH-15, which becomes fluorescent upon cleavage by PLC. The rate of fluorescence increase is proportional to enzyme activity.

  • Materials:

    • Purified PLC isozyme (e.g., PLCδ1, PLCγ1).

    • Assay Buffer: 50 mM HEPES (pH 7.4), 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, 2 mM DTT, 0.4 mg/mL fatty acid-free BSA.

    • Inhibitor stock solution (e.g., 10 mM this compound in DMSO).

    • Fluorogenic substrate (e.g., 25 µM WH-15).

    • 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in assay buffer containing a final DMSO concentration of 1-2.5%.

    • Add 2-4 µL of the diluted inhibitor or vehicle (for control) to the wells of the microplate.

    • Add a solution containing the purified PLC enzyme (e.g., 0.5 ng of PLCδ1 in 2 µL of buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[6][8]

    • Initiate the enzymatic reaction by adding 4 µL of the WH-15 substrate solution to each well.[1]

    • Immediately place the microplate in a fluorescence plate reader and record the fluorescence intensity (e.g., λex = 355 nm, λem = 530 nm) every minute.[1]

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase). PLC inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.

In Vitro Radioactivity-Based PLC Inhibition Assay

This classic method directly measures the enzymatic hydrolysis of the native substrate, PIP2.

  • Principle: The assay measures the formation of water-soluble [3H]IP3 from the lipid-soluble substrate [3H]PIP2.

  • Materials:

    • Purified PLC isozyme.

    • Substrate Mix: Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) mixed with [3H]PtdIns(4,5)P2.

    • Assay Buffer: As described above, often with 0.5% sodium cholate to create mixed micelles.[9]

    • Inhibitor stock solution.

    • Stop Solution: 10% (v/v) trichloroacetic acid (TCA).

    • Scintillation fluid.

  • Procedure:

    • Prepare the substrate by mixing unlabeled PtdIns(4,5)P2 and [3H]PtdIns(4,5)P2, drying it under nitrogen, and resuspending in assay buffer via sonication to form vesicles or mixed micelles.[9]

    • In a reaction tube, incubate the purified PLC enzyme with the desired concentration of inhibitor (or vehicle) for 15 minutes at room temperature.[8]

    • Initiate the reaction by adding the [3H]PtdIns(4,5)P2 substrate mix. Incubate for a defined period (e.g., 10 minutes) at 30°C or 37°C.[9][10]

    • Terminate the reaction by adding cold 10% TCA, followed by BSA to aid in the precipitation of unreacted lipids.[9]

    • Centrifuge the mixture to pellet the protein and lipids.

    • Collect the supernatant, which contains the soluble [3H]IP3 product.

    • Quantify the amount of [3H]IP3 using liquid scintillation counting.[9]

Cell-Based Inositol Phosphate Accumulation Assay

This assay validates the inhibitor's efficacy in a physiological context by measuring its effect on PLC activity within intact cells.

  • Principle: Cells are metabolically labeled with [3H]inositol, which is incorporated into the cellular phosphoinositide pool. Following stimulation, the accumulation of [3H]-labeled inositol phosphates is measured as an index of total PLC activity.

  • Materials:

    • Cultured cells (e.g., 1321N1 human astrocytoma cells).

    • myo-[2-3H]inositol.

    • PLC agonist (e.g., UDP for P2Y6 receptors).

    • Inhibitor stock solution.

    • Anion-exchange chromatography columns.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Metabolically label the cells by incubating them with myo-[2-3H]inositol in inositol-free medium for 24-48 hours.

    • Pre-incubate the labeled cells with various concentrations of the inhibitor or vehicle for a specified time.[8]

    • Stimulate the cells with a PLC-activating agonist for a defined period (e.g., 30 minutes).

    • Lyse the cells and extract the soluble inositol phosphates.

    • Separate the total [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphate fraction by scintillation counting. The reduction in agonist-stimulated [3H]inositol phosphate accumulation in the presence of the inhibitor reflects its potency in a cellular environment.[6]

References

comparative study of the bioactivity of different 3-Nitrocoumarin isomers

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Therapeutic Potential of Nitro-Substituted Coumarins

Coumarin and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. The introduction of a nitro group to the coumarin scaffold can significantly modulate its pharmacological profile, leading to enhanced or novel therapeutic properties. This guide provides a comparative overview of the bioactivity of different 3-nitrocoumarin isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of various nitrocoumarin isomers and their derivatives. It is crucial to note that the data are compiled from different studies, and therefore, experimental conditions may vary.

Table 1: Anticancer and Antioxidant Activity of Nitrocoumarin Derivatives

CompoundCell Line/AssayActivityIC50 ValueReference
3-(Coumarin-3-yl)-acrolein derivative (6e)KB (human oral cancer)Antiproliferative0.39 ± 0.07 µM[1]
3-(Coumarin-3-yl)-acrolein derivative (5d)A549 (human lung cancer)Antiproliferative0.70 ± 0.05 µM[1]
6-[3-pyridyl]azocoumarinLN-229 (human brain glioblastoma)Cytotoxicity9.09 µM[2]
4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-oneDPPH ScavengingAntioxidant1.8 µg/mL[3]
4,7-dimethyl-6,8-dinitro-2H-chromen-2-oneDPPH ScavengingAntioxidant2.5 µg/mL[3]
4,7-dimethyl-3,6-dinitro-2H-chromen-2-oneDPPH ScavengingAntioxidant3.1 µg/mL[3]
Ascorbic Acid (Standard)DPPH ScavengingAntioxidant1.5 µg/mL[3]

Table 2: Antimicrobial Activity of Nitrocoumarin Derivatives

CompoundMicroorganismActivityMIC ValueReference
3-(3′-methylphenyl)-6-nitrocoumarinS. aureusAntibacterial8 µg/mL[4][5]
This compoundCandida albicansAntifungalEffective inhibitor[6]
4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-oneE. coliAntibacterialMore effective than Amoxicillin[3]
6-nitro derivatives (general)S. aureusAntibacterial-[7]

Table 3: Enzyme Inhibition by this compound

CompoundEnzymeActivityIC50 ValueReference
This compoundYeast Phospholipase C (Plc1)Inhibition57 nM[6]
This compoundNeurospora crassa Phospholipase CInhibition10 µg/mL[8]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound isomers are underpinned by their interaction with specific cellular signaling pathways.

One of the well-documented mechanisms for this compound is the inhibition of Phospholipase C (PLC).[6][8] PLC is a crucial enzyme in the phosphoinositide signaling pathway, which plays a vital role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PLC, this compound can disrupt downstream signaling cascades, which may contribute to its observed bioactivities.

PLC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Nitrocoumarin This compound Nitrocoumarin->PLC inhibits

Caption: Inhibition of the Phospholipase C signaling pathway by this compound.

Furthermore, coumarin derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10][11][12][13] This pathway is a critical regulator of cell proliferation, survival, and inflammation. The anti-inflammatory and anticancer effects of some coumarin derivatives may be attributed to their ability to interfere with MAPK signaling.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Coumarin_Derivatives Coumarin Derivatives Coumarin_Derivatives->MAPKKK modulate Coumarin_Derivatives->MAPKK modulate Coumarin_Derivatives->MAPK modulate

Caption: Potential modulation of the MAPK signaling pathway by coumarin derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound isomers.

Antimicrobial Activity: Agar Well/Disk Diffusion Method

The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth. The turbidity of the suspension is adjusted to a specific McFarland standard to ensure a consistent number of viable cells.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly inoculated with the microbial suspension using a sterile swab.

  • Application of Test Compounds:

    • Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

    • Disk Diffusion: Sterile filter paper disks of a standard size are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14][15][16]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (nitrocoumarin isomers) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[17][18][19][20]

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay is used to evaluate the ability of a compound to scavenge nitric oxide radicals, which is an indicator of its potential anti-inflammatory activity.

  • Reaction Mixture Preparation: The reaction mixture typically contains sodium nitroprusside in a phosphate buffer.

  • Compound Addition: Various concentrations of the test compounds are added to the reaction mixture.

  • Incubation: The mixture is incubated at room temperature under a light source for a specific period, during which sodium nitroprusside decomposes to generate nitric oxide.

  • Greiss Reagent Addition: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture. This reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (around 546 nm).

  • Calculation of Scavenging Activity: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control (without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the nitric oxide radicals, can also be determined.[21][22][23][24]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Assays cluster_data Data Analysis Synthesis Synthesis of This compound Isomers Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., NO Scavenging) Purification->Antiinflammatory IC50_MIC IC50 / MIC Determination Anticancer->IC50_MIC Antimicrobial->IC50_MIC Antiinflammatory->IC50_MIC SAR Structure-Activity Relationship (SAR) IC50_MIC->SAR

Caption: A general experimental workflow for the bioactivity screening of this compound isomers.

Conclusion

The available data, though not from a single comprehensive comparative study, suggest that the position of the nitro group on the coumarin ring, as well as other substitutions, plays a critical role in determining the specific bioactivity of this compound isomers and their derivatives. This compound itself shows potent inhibitory activity against Phospholipase C, indicating its potential as a modulator of calcium signaling pathways. The 6-nitro substitution appears to be favorable for antibacterial activity, particularly against S. aureus. Furthermore, various nitro-substituted coumarin derivatives have demonstrated significant anticancer and antioxidant properties.

This guide highlights the promising therapeutic potential of this compound isomers. However, to fully elucidate their structure-activity relationships and identify lead compounds for further development, systematic studies comparing a wide range of isomers under standardized experimental conditions are warranted. Such research will be invaluable for the rational design of novel and more effective coumarin-based therapeutic agents.

References

A Head-to-Head Battle for Thiol Quantification: 3-Nitrocoumarin Derivatives vs. Ellman's Reagent

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biochemical research and drug development, the precise quantification of thiols—sulfhydryl (-SH) groups, typically on cysteine residues—is a critical analytical task. These reactive functional groups are pivotal to protein structure, enzyme catalysis, and cellular redox signaling. For decades, Ellman's reagent has been the gold standard for this measurement. However, the continuous pursuit of enhanced sensitivity and varied detection modalities has led to the development of alternative methods, including fluorescent probes based on the 3-nitrocoumarin scaffold. This guide provides an objective comparison of the performance of this compound-based fluorescent probes against the classical Ellman's reagent, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Performance Comparison

The choice between a this compound-based probe and Ellman's reagent hinges on the specific requirements of the assay, such as the desired sensitivity, the presence of interfering substances, and the available instrumentation. While Ellman's reagent offers a robust, straightforward colorimetric assay, this compound derivatives provide the advantages of higher sensitivity through fluorescence detection.

ParameterEllman's Reagent (DTNB)This compound Derivative (e.g., 3-cinnamoyl-7-diethylaminocoumarin)
Detection Method Colorimetric (Absorbance)Fluorometric (Fluorescence)
Wavelength (λmax) 412 nmExcitation: ~450 nm / Emission: ~520 nm
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at pH 8.0[1]Not applicable (fluorescence-based)
Quantum Yield (Φ) Not applicableCan be high upon reaction with thiols
Sensitivity Micromolar (µM) range[2]Nanomolar (nM) to low micromolar (µM) range[3][4]
Reaction Time 5-15 minutes[1][5]Can be rapid (minutes)[1]
Reaction Principle Thiol-disulfide exchangeMichael addition[6][7]
Instrumentation SpectrophotometerFluorometer/Fluorescence plate reader
Interferences Reducing agents, compounds absorbing at 412 nm, light sensitivity[4][7]Other nucleophiles, autofluorescence from sample components
pH Dependence Optimal at slightly alkaline pH (7-8)[1][8]Can be pH-dependent
Cost-Effectiveness Generally lower costCan be higher cost

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between these two reagents lies in their reaction mechanism with thiols, which dictates their detection modality and specificity.

Ellman's Reagent (DTNB): A Classic Thiol-Disulfide Exchange

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is a symmetrical disulfide. In the presence of a thiol (R-SH), a thiol-disulfide exchange reaction occurs. The thiol cleaves the disulfide bond in DTNB, forming a mixed disulfide and releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ anion has a distinct yellow color, and its concentration, which is stoichiometric to the initial thiol concentration, can be quantified by measuring the absorbance at 412 nm.[1][3][6]

Ellmans_Reagent_Mechanism DTNB Ellman's Reagent (DTNB) (Colorless) reaction DTNB->reaction Thiol Thiol (R-SH) Thiol->reaction TNB TNB²⁻ Anion (Yellow, Absorbs at 412 nm) MixedDisulfide Mixed Disulfide (R-S-S-TNB) reaction->TNB + reaction->MixedDisulfide +

Ellman's Reagent Reaction Mechanism

This compound Derivatives: A Michael Addition Leading to Fluorescence

Many fluorescent probes for thiols based on the coumarin scaffold, including this compound derivatives, utilize a Michael addition reaction. In this mechanism, the coumarin derivative is initially non-fluorescent or weakly fluorescent. The electron-withdrawing nitro group, often in conjugation with another activating group, makes a specific carbon atom electrophilic. A nucleophilic thiol attacks this electrophilic center, leading to an addition reaction. This disrupts the quenching mechanism and results in a product with strong fluorescence, which can be measured at a specific excitation and emission wavelength. The increase in fluorescence intensity is proportional to the thiol concentration.[6][7]

Nitrocoumarin_Mechanism Nitrocoumarin This compound Derivative (Non-fluorescent) reaction Nitrocoumarin->reaction Thiol Thiol (R-SH) Thiol->reaction Adduct Thiol-Coumarin Adduct (Highly Fluorescent) reaction->Adduct Michael Addition

This compound Derivative Reaction Mechanism

Experimental Protocols: A Step-by-Step Guide

Reproducible and accurate thiol quantification relies on meticulous adherence to experimental protocols. Below are detailed methodologies for both Ellman's reagent and a representative this compound-based fluorescent probe.

Quantification of Thiols using Ellman's Reagent

This protocol is a standard method for determining the concentration of free sulfhydryl groups in a sample.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol-containing sample (e.g., protein solution)

  • Cysteine or Glutathione standard solution

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve:

    • Prepare a stock solution of a known thiol standard (e.g., 10 mM Cysteine) in the Reaction Buffer.

    • Perform serial dilutions of the stock solution to create a range of standard concentrations (e.g., 0.1 mM to 1.5 mM).

  • Sample Preparation: Dilute the thiol-containing sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.

  • Reaction:

    • To 100 µL of each standard and sample in a microplate well or cuvette, add 5 µL of the DTNB solution.

    • Include a blank containing 100 µL of Reaction Buffer and 5 µL of the DTNB solution.

  • Incubation: Incubate the reactions at room temperature for 15 minutes, protected from light.[1][4][7]

  • Measurement: Measure the absorbance of each well or cuvette at 412 nm.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.

Quantification of Thiols using a this compound-Based Fluorescent Probe

This protocol outlines a general procedure for using a fluorescent coumarin derivative for thiol quantification. Specific parameters may need to be optimized depending on the exact probe used.

Materials:

  • This compound derivative fluorescent probe (e.g., 3-cinnamoyl-7-diethylaminocoumarin)

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

  • Thiol-containing sample

  • Cysteine or Glutathione standard solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Probe Stock Solution: Dissolve the this compound derivative in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Prepare Working Probe Solution: Dilute the stock solution in Assay Buffer to the final working concentration (e.g., 10 µM).

  • Prepare Standard Curve:

    • Prepare a stock solution of a known thiol standard in Assay Buffer.

    • Perform serial dilutions to create a range of standard concentrations (e.g., 10 nM to 10 µM).

  • Sample Preparation: Dilute the thiol-containing sample in Assay Buffer to a concentration that falls within the linear range of the assay.

  • Reaction:

    • To each well of a microplate, add the thiol standards and samples.

    • Add the working probe solution to each well to initiate the reaction.

    • Include a blank containing Assay Buffer and the working probe solution.

  • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light. The optimal incubation time should be determined experimentally.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.

  • Calculation:

    • Subtract the fluorescence of the blank from the fluorescence of the standards and samples.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Determine the thiol concentration in the sample from the standard curve.

Experimental Workflow: A Visual Representation

The general workflow for thiol quantification, whether using a colorimetric or fluorometric method, follows a similar logical progression.

Thiol_Quantification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagent (Ellman's or Coumarin Probe) Mix Mix Reagent with Standards and Samples Reagent_Prep->Mix Standard_Prep Prepare Thiol Standards Standard_Prep->Mix Sample_Prep Prepare Sample Sample_Prep->Mix Incubate Incubate Mix->Incubate Measure Measure Signal (Absorbance or Fluorescence) Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calculate Calculate Sample Concentration Std_Curve->Calculate

General Workflow for Thiol Quantification

Conclusion: Selecting the Right Tool for the Job

Both Ellman's reagent and this compound-based fluorescent probes are valuable tools for the quantification of thiols. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific application.

  • Ellman's reagent remains a reliable and cost-effective choice for routine quantification of micromolar concentrations of thiols. Its straightforward colorimetric readout is compatible with virtually any laboratory equipped with a basic spectrophotometer. However, its sensitivity is limited, and it can be susceptible to interference from colored compounds or those that absorb near 412 nm, as well as being sensitive to light.

  • This compound derivatives offer a significant advantage in terms of sensitivity, enabling the detection of thiols in the nanomolar range. This makes them ideal for applications where sample is limited or thiol concentrations are very low. The fluorescent readout can also offer a wider dynamic range. However, these probes can be more expensive and require a fluorometer for detection. Potential interference from other nucleophiles and background fluorescence from the sample matrix should also be considered and controlled for.

For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each method is paramount for generating accurate and reliable data on thiol content, a critical parameter in a vast array of biological and pharmaceutical studies.

References

The Evolving Landscape of 3-Arylcoumarins: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of novel 3-arylcoumarin derivatives reveals their significant potential across diverse therapeutic areas, including oncology, inflammation, neuroprotection, and infectious diseases. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in this dynamic field.

The 3-arylcoumarin scaffold has emerged as a privileged structure in medicinal chemistry, with extensive research highlighting its broad spectrum of biological activities.[1][2][3] The versatility of this core structure allows for substitutions at various positions, leading to a wide array of derivatives with tailored pharmacological profiles. This guide delves into the critical structure-activity relationships (SAR) of these novel compounds, presenting a comparative analysis of their performance in key therapeutic areas.

Anticancer Activity: A Primary Focus of 3-Arylcoumarin Research

The anticancer potential of 3-arylcoumarins has been a major area of investigation. The cytotoxic effects of these compounds have been evaluated against a multitude of cancer cell lines, with specific substitution patterns on both the coumarin nucleus and the 3-aryl ring playing a crucial role in their efficacy.

Key Structural Determinants of Anticancer Efficacy

Extensive SAR studies have elucidated several key structural features that govern the anticancer activity of 3-arylcoumarins:

  • Hydroxylation and Acetoxylation: The presence of dihydroxy or diacetoxy groups, particularly at the 7 and 8-positions of the coumarin ring, has been shown to enhance cytotoxic activity in various cancer cell lines.[1]

  • Substitution on the 3-Aryl Ring: The nature and position of substituents on the 3-aryl ring significantly influence anticancer potency. For instance, a 4-nitrophenyl group has been associated with strong activity against liver cancer cells.[1]

  • Hybrid Molecules: The hybridization of the 3-arylcoumarin scaffold with other pharmacophores, such as stilbenes, has yielded compounds with potent antitumor activities.[1]

Comparative Anticancer Activity of Novel 3-Arylcoumarins

The following table summarizes the in vitro cytotoxic activity of representative 3-arylcoumarin derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 64 Coumarin-stilbene hybridKB5.18[1]
Compound 65 Coumarin-stilbene hybridMCF-7/ADR11.11[1]
Compound 68 Hsp90 inhibitor analogSKBr30.98 ± 0.01[1]
Compound 68 Hsp90 inhibitor analogMCF-70.81 ± 0.02[1]
Unnamed 3-(4-nitrophenyl)-aryl coumarinA549, MDA-MB-231, PC3Varies[1]

Beyond Cancer: Exploring Diverse Biological Activities

While the anticancer properties of 3-arylcoumarins are well-documented, recent research has unveiled their potential in other therapeutic domains.

Anti-inflammatory Activity

Several 3-arylcoumarin derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages.

Compound IDSubstitution PatternAssayIC50 (µM)Reference
Compound 16 6,8-dichloro-3-(2-methoxyphenyl)coumarinNO Production Inhibition8.5[4]
Compound 25 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarinNO Production Inhibition6.9[4]
Neuroprotective Effects

The potential of 3-arylcoumarins in the treatment of neurodegenerative diseases like Alzheimer's is an emerging area of interest. These compounds have been investigated for their cholinesterase inhibitory and antioxidant activities.[5] Specific derivatives have shown promising results in in vitro models of neurotoxicity.[6][7][8]

Antimicrobial Activity

The antibacterial and antifungal properties of 3-arylcoumarins are also being explored. The minimum inhibitory concentration (MIC) of various derivatives has been determined against a range of microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Coumarin-triazolesS. aureus, M. luteus4-8[9]
Coumarin-triazolesC. albicans, S. cerevisiae2-4[9]
Coumarin derivative C13S. aureus, E. coli≤256[10]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse biological activities of 3-arylcoumarins stem from their ability to modulate various cellular signaling pathways and interact with specific molecular targets.

Inhibition of PI3K/AKT/mTOR Pathway

A key mechanism underlying the anticancer effects of some 3-arylcoumarins is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes Arylcoumarin 3-Arylcoumarin Arylcoumarin->PI3K Inhibits Arylcoumarin->AKT Inhibits Arylcoumarin->mTORC1 Inhibits

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and its inhibition by 3-arylcoumarins.

Hsp90 Inhibition

Certain 3-arylcoumarin derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many proteins involved in cancer progression.[1]

Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., AKT, Raf-1) Hsp90->Client_Proteins Stabilizes Ubiquitination Ubiquitination & Proteasomal Degradation Client_Proteins->Ubiquitination Leads to Arylcoumarin 3-Arylcoumarin Arylcoumarin->Hsp90 Inhibits Apoptosis Apoptosis Ubiquitination->Apoptosis Induces

Figure 2: Mechanism of Hsp90 inhibition by 3-arylcoumarins, leading to client protein degradation and apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.

Synthesis of 3-Arylcoumarins via Perkin Condensation

A common and effective method for synthesizing 3-arylcoumarins is the Perkin condensation.[11][12][13]

Materials:

  • Substituted salicylaldehyde

  • Substituted phenylacetic acid

  • Acetic anhydride

  • Triethylamine or other suitable base

  • Solvent (e.g., toluene, or solvent-free conditions)

Procedure:

  • A mixture of the substituted salicylaldehyde and phenylacetic acid is heated in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride).[11]

  • The reaction is typically carried out at elevated temperatures (e.g., 120°C) with stirring for a specified duration.[11]

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated.

  • Purification is generally achieved through recrystallization or column chromatography to yield the desired 3-arylcoumarin.

Perkin_Condensation_Workflow cluster_0 Reaction Setup Salicylaldehyde Salicylaldehyde Mixing Mixing Salicylaldehyde->Mixing Phenylacetic_Acid Phenylacetic Acid Phenylacetic_Acid->Mixing Base Base Base->Mixing Dehydrating_Agent Dehydrating Agent Dehydrating_Agent->Mixing Heating Heating Mixing->Heating Isolation Isolation Heating->Isolation Purification Purification Isolation->Purification Final_Product 3-Arylcoumarin Purification->Final_Product

Figure 3: General workflow for the synthesis of 3-arylcoumarins using the Perkin condensation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium

  • 3-Arylcoumarin test compounds

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-arylcoumarin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with 3-Arylcoumarins Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Figure 4: Step-by-step workflow of the MTT assay for determining the cytotoxicity of 3-arylcoumarins.

Conclusion

The structure-activity relationship studies of novel 3-arylcoumarins have provided a robust framework for the design and development of new therapeutic agents. Their diverse pharmacological profile, coupled with a synthetically accessible core structure, makes them highly attractive candidates for further investigation. This guide offers a comparative analysis to inform and direct future research in harnessing the full therapeutic potential of this remarkable class of compounds. The continued exploration of their mechanisms of action and the strategic design of new derivatives are poised to yield promising drug candidates for a range of diseases.

References

Comparative Analysis of 3-Nitrocoumarin Derivatives Against Resistant Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds with potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of 3-Nitrocoumarin derivatives against clinically significant resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of key processes and pathways.

Executive Summary

Coumarin derivatives have long been recognized for their diverse pharmacological properties. The addition of a nitro group at the 3-position of the coumarin scaffold has been explored as a strategy to enhance antibacterial activity. This guide consolidates in vitro data, primarily Minimum Inhibitory Concentration (MIC) values, to objectively assess the performance of various this compound derivatives against resistant pathogens and compare them with standard-of-care antibiotics.

Data Presentation: Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various resistant bacterial strains, as reported in peer-reviewed literature. These values provide a quantitative measure of the compounds' potency.

Table 1: MIC Values (µg/mL) of this compound Derivatives against Staphylococcus aureus (including MRSA)

Compound Name/IdentifierS. aureus (Strain)MRSA (Strain)Comparator AntibioticMIC (µg/mL) of Comparator
3-(3′-Nitrophenyl)-6-nitrocoumarinATCC 25923-Oxolinic acid2
Ampicillin2
MIC: 32[1]
3-(4′-Nitrophenyl)-6-nitrocoumarinATCC 25923-Oxolinic acid2
Ampicillin2
MIC: 128[1]
3,3′-4-nitrobenzylidene-bis-4-hydroxycoumarin (NBH)ATCC 29213ATCC 43300--
MIC: 16-32[2]MIC: 16-32[2]
Coumarin derivative with 3-nitrophenyl substitution on hydrazinyl thiazole moiety-Biofilm Inhibition--
90% inhibition at 100 µg/mL

Table 2: Comparative MIC Values (µg/mL) of Standard Antibiotics

AntibioticMRSA (Typical MIC Range)VRE (E. faecium) (Typical MIC Range)ESBL E. coli (Typical MIC Range)
Vancomycin1-2>256-
Linezolid1-4[3]1-4-
Daptomycin0.25-11-4[4]-
Meropenem--≤1
Ciprofloxacin-->32[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for interpretation and replication.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • This compound derivatives and comparator antibiotics

  • Incubator (35°C ± 2°C)

Procedure:

  • A serial two-fold dilution of each test compound is prepared in CAMHB directly in the wells of the microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Cytotoxicity Assay (MTT Assay)

It is essential to evaluate the potential toxicity of novel compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HEK-293)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • After a 24-hour incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilizing agent.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare Materials prep_bacteria Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate Wells prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Mechanism of Action for Coumarin Derivatives

While the exact mechanism for many this compound derivatives is still under investigation, a proposed mechanism for some coumarins involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Mechanism_of_Action cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell drug This compound Derivative cell_entry Cellular Uptake drug->cell_entry dna_gyrase DNA Gyrase (Topoisomerase II) cell_entry->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Cell Division dna_replication->cell_division bacterial_death Bacterial Cell Death dna_replication->bacterial_death Blocked

Caption: Proposed mechanism of action for some coumarin antibacterial agents.

Discussion and Future Directions

The available data suggests that certain this compound derivatives exhibit promising antibacterial activity against Gram-positive bacteria, including MRSA. For instance, 3-(3′-Nitrophenyl)-6-nitrocoumarin shows a notable MIC of 32 µg/mL against S. aureus[1]. However, the efficacy can be significantly influenced by the substitution pattern on the coumarin and phenyl rings, as seen with the higher MIC of 128 µg/mL for 3-(4′-Nitrophenyl)-6-nitrocoumarin[1]. The bis-hydroxycoumarin derivative, NBH, also demonstrates activity against MRSA with MICs in the range of 16-32 mg/L[2].

In comparison to standard antibiotics, the potency of these initial this compound derivatives appears to be moderate. For MRSA, linezolid and daptomycin typically have MICs in the lower µg/mL range. This highlights the need for further structural optimization of the this compound scaffold to enhance antibacterial potency.

Crucially, there is a significant lack of data on the activity of this compound derivatives against resistant Gram-negative bacteria such as VRE and ESBL-producing species. Future research should prioritize evaluating lead compounds against these challenging pathogens.

Furthermore, a deeper understanding of the mechanism of action is required. While DNA gyrase is a known target for some coumarins, it is essential to elucidate the specific molecular targets of this compound derivatives to guide rational drug design and anticipate potential resistance mechanisms. One study points to the inhibition of DNA polymerase III as the mechanism for a nitrobenzylidene-bis-4-hydroxycoumarin derivative[2].

Finally, comprehensive toxicological profiling is necessary to ensure the safety of these compounds for potential therapeutic use. The cytotoxicity of one nitrobenzylidene-bis-4-hydroxycoumarin derivative was found to be significantly higher than its MIC for S. aureus, suggesting a favorable therapeutic window[2].

References

Comparative Docking Analysis of 3-Nitrocoumarin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies conducted on 3-Nitrocoumarin derivatives against various enzymatic targets. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the inhibitory potential and binding mechanisms of this class of compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from various docking studies, offering a comparison of the binding affinities of this compound and related derivatives against their respective protein targets.

Derivative/CompoundTarget EnzymeDocking Score (kcal/mol)Interacting ResiduesReference
3-(3′-methylphenyl)-6-nitrocoumarinS. aureus Tyrosyl-tRNA SynthetaseNot explicitly stated, but identified as a potent inhibitor (MIC of 8 µg/mL)Not explicitly detailed in abstract[1]
Ligand L3 (amino/nitro substituted 3-arylcoumarin)Streptococcus pyogenes Glycosyltransferase-38.7Side chain of an amino acid in the active site[2]
Coumarin-Triazole Hybrid (17e)TyrosinaseNot explicitly stated, but identified as a potent inhibitor (IC50 of 0.339 ± 0.08 µM)Not explicitly detailed in abstract[3]
Coumarin Benzylidene Derivative (Compound 5)EGFRNot explicitly stated, but identified as a potent inhibitor (IC50 of 0.1812 µM)Not explicitly detailed in abstract[4][5]
Coumarin Benzylidene Derivative (Compound 5)PI3KβNot explicitly stated, but identified as a potent inhibitor (IC50 of 0.2612 µM)Not explicitly detailed in abstract[4][5]
Styrylcoumarin Derived Aminothiazole (SCT 2, 6, 10)Tyrosine Kinase (PDB ID: 2src)Good binding interactions reportedMET341, TYR340, SER342, PHE406[6]
This compoundPhospholipase C-γ (PLCγ)Potent and selective inhibitor (IC50 of 57 nM for yeast Plc1)Not explicitly detailed in abstract[7][8]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized workflow for performing comparative molecular docking studies of this compound derivatives, based on methodologies reported in the cited literature.[6][9][10][11]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are typically removed from the protein structure.
  • Hydrogen atoms are added to the protein, and charges are assigned.
  • The protein structure is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software.
  • The 2D structures are converted to 3D structures.
  • Charges are assigned, and the ligand geometries are optimized using a suitable force field (e.g., MMFF94).[10]
  • For a series of derivatives, a ligand library is created.

3. Docking Simulation:

  • A grid box is defined around the active site of the target enzyme. The size of the grid box is set to encompass the binding pocket.
  • Molecular docking is performed using software such as AutoDock, Schrodinger Maestro (with Glide), or MOE.[6][10][12]
  • The docking algorithm explores various conformations and orientations of the ligand within the active site.
  • A scoring function is used to estimate the binding affinity of each ligand pose.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies.
  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
  • The binding modes of different derivatives are compared to understand structure-activity relationships.

Mandatory Visualization

The following diagram illustrates the general workflow of a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output PDB Retrieve Protein Structure (e.g., from PDB) ProcessP Protein Preparation PDB->ProcessP Clean & Protonate Ligands Prepare this compound Derivatives Library ProcessL Ligand Preparation Ligands->ProcessL Energy Minimize Dock Molecular Docking (e.g., AutoDock, Glide) ProcessP->Dock ProcessL->Dock Analyze Analyze Docking Results Dock->Analyze Compare Comparative Analysis of Binding Modes & Scores Analyze->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for comparative molecular docking of this compound derivatives.

The EGFR/PI3K/Akt/mTOR signaling pathway is a crucial cascade in cell proliferation and survival, and its dysregulation is implicated in cancer.[4][5] The inhibitory action of certain coumarin derivatives on EGFR and PI3Kβ suggests their potential to modulate this pathway.

G cluster_pathway EGFR/PI3K/Akt/mTOR Signaling Pathway EGFR EGFR PI3K PI3Kβ EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivatives Coumarin->EGFR Coumarin->PI3K

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by coumarin derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Nitrocoumarin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Nitrocoumarin, a potent phospholipase C-γ inhibitor used in research, is critical to ensure laboratory safety and environmental protection.[1] Due to its chemical nature as a nitro compound, it should be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound, whether in solid form or in a solvent, requires careful segregation and labeling as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing boats and filter paper, in a designated, compatible hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical and have a tightly fitting lid.[5]

  • Liquid Waste (Solutions):

    • Solutions containing this compound (e.g., in DMSO) should be collected in a separate, clearly labeled liquid hazardous waste container.[1][6]

    • Do not mix this waste with other incompatible waste streams, such as strong acids or bases.[7] Segregate halogenated and non-halogenated solvent waste if required by your institution.[6]

2. Labeling of Hazardous Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[2]

  • The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[7]

    • An indication of the hazards (e.g., Toxic, Flammable if in a flammable solvent).

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • Ensure the storage area is secure and under the control of laboratory personnel.

  • Use secondary containment, such as a larger bin, to prevent spills.[8]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[2]

  • To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as hazardous liquid waste.[7][8]

  • After triple rinsing and allowing the container to dry, deface or remove the original label.[2][7] The clean, rinsed container can then be disposed of in the appropriate glass or solid waste stream.

5. Arranging for Waste Pickup:

  • Once the hazardous waste container is full (no more than ¾ full is a good practice), or if you are approaching the storage time limit set by your institution, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Quantitative Data Summary

ParameterGuidelineCitation
pH of Aqueous Solutions for Drain Disposal Must be between 5.0 and 11.5 (Not applicable to this compound)[9]
Container Fill Level Do not fill more than ¾ full.[2]
Satellite Accumulation Area (SAA) Limits Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[6]

Experimental Protocols Cited

This disposal procedure is based on standard hazardous waste management protocols and does not involve experimental methodologies. The key principle is the containment and disposal of the chemical through an approved hazardous waste program, as indicated by safety data sheets for similar compounds.[10]

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_paths Disposal Paths cluster_final_steps Finalization start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood waste_type Solid, Liquid, or Empty Container? fume_hood->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid empty_container Triple Rinse Container waste_type->empty_container Empty Container label_waste Label Container as 'Hazardous Waste' with Details solid_waste->label_waste liquid_waste->label_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste empty_container->collect_rinsate collect_rinsate->liquid_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 3-Nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Nitrocoumarin (CAS No. 28448-04-6).[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

Body PartPPE ItemSpecification and Rationale
Eyes/Face Safety Goggles & Face ShieldWear chemical safety goggles with side shields.[8] A face shield should be worn over goggles if there is a splash hazard or when heating the compound.[5][9]
Hands Chemical-Resistant GlovesWear suitable gloves tested according to EN 374.[8] For nitro compounds, neoprene, butyl, or heavy-duty nitrile gloves are recommended.[5][9] Disposable nitrile gloves may not be sufficient.[5] Always check breakthrough times with the glove manufacturer.[8]
Body Laboratory CoatA standard lab coat is required. For handling larger quantities or in situations with higher risk of exposure, a flame-resistant lab coat should be considered.[5]
Respiratory Respirator (as needed)All handling of powdered this compound should occur in a chemical fume hood to avoid dust inhalation.[5][6] If dust formation is unavoidable or engineering controls are inadequate, a respirator with a P3 particulate filter (or equivalent) is necessary.[8]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound from receipt to experimental use.

  • Preparation and Area Setup :

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[7]

    • Ensure that an emergency eyewash station and safety shower are unobstructed and accessible within a 10-second travel distance.[9]

    • Have a chemical spill kit readily available.[9]

    • Keep away from incompatible materials such as strong bases, amines, strong acids, and strong oxidizing or reducing agents.[5][10]

  • Handling the Solid Compound :

    • Before handling, wash hands thoroughly and don all required PPE as specified in the table above.

    • When weighing and transferring the powdered compound, perform these actions inside a chemical fume hood to control dust.[6][8]

    • Use tools (spatulas, etc.) that will not generate static electricity.

    • Avoid any mechanical friction or shock.[5]

  • Solution Preparation :

    • If preparing a stock solution, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

    • This compound is soluble in DMSO.[2] Sonication may be required to aid dissolution.[2][11]

    • Cap containers tightly after use.

  • Storage :

    • Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.[4][5] Recommended storage for the powder is at -20°C for long-term stability (up to 3 years).[2]

    • Store stock solutions at -80°C for up to one year or -20°C for up to one month.[2][11]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • All materials contaminated with this compound (e.g., pipette tips, gloves, empty containers) must be treated as hazardous chemical waste.

    • Do not mix this waste with general laboratory trash.

  • Waste Collection :

    • Collect solid waste, such as contaminated gloves and wipes, in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste (unused solutions) in a separate, sealed, and labeled hazardous waste container.

  • Final Disposal :

    • Dispose of all this compound waste through an approved waste disposal plant or licensed hazardous waste management company.[4]

    • Chemical waste must not be poured down the drain or disposed of in regular trash, as it requires high-temperature incineration.[12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow and Hazard Analysis

To further clarify the procedural flow and safety logic, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_area 1. Designate & Prepare Fume Hood Area get_ppe 2. Don Required PPE prep_area->get_ppe get_mats 3. Assemble Materials get_ppe->get_mats weigh 4. Weigh Solid This compound get_mats->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Prepare Solution (if applicable) transfer->dissolve cleanup 7. Clean Work Area dissolve->cleanup dispose 8. Segregate & Dispose of Waste cleanup->dispose remove_ppe 9. Doff PPE & Wash Hands dispose->remove_ppe

Caption: Experimental workflow for safely handling this compound.

G cluster_hazards Hazard Identification cluster_controls Risk Mitigation (Controls) h1 Toxicity (Harmful if Swallowed) c2 Administrative: SOP & Training h1->c2 c3 PPE: Goggles, Gloves, Lab Coat h1->c3 h2 Skin/Eye Irritation h2->c3 h3 Inhalation of Dust c1 Engineering: Chemical Fume Hood h3->c1 h3->c3 h4 Potential Explosivity (Nitro Compound Class) h4->c1 h4->c2 c4 Procedural: Avoid Heat & Shock h4->c4

Caption: Logical relationship between hazards and mitigation controls.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.